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  • Product: Cyclopentyl 3-(morpholinomethyl)phenyl ketone
  • CAS: 898792-40-0

Core Science & Biosynthesis

Foundational

An Inquiry into the Properties of Cyclopentyl 3-(morpholinomethyl)phenyl ketone (CAS 898792-40-0): A Scarcity of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals Executive Summary Compound Identification and Available Safety Data Cyclopentyl 3-(morpholinomethyl)phenyl ketone is identified by the CAS number 898792-40-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound Identification and Available Safety Data

Cyclopentyl 3-(morpholinomethyl)phenyl ketone is identified by the CAS number 898792-40-0.[1][2] Basic information from chemical suppliers indicates its status as a research chemical.

A safety data sheet (SDS) for the compound provides rudimentary safety protocols.[1] It is advised to handle the substance with care, using personal protective equipment such as safety goggles and chemical-resistant gloves in a well-ventilated area or a chemical fume hood.[1] The SDS explicitly states that the health hazards and toxicological properties of this product have not been fully investigated.[1] In case of contact with eyes, it is recommended to rinse with running water for at least 15 minutes.[1] For skin contact, washing the affected area with soap and water is advised.[1] The compound is noted to be incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

The Parent Compound: Cyclopentyl Phenyl Ketone (CAS 5422-88-8)

In the absence of specific data for the target compound, an examination of its structural precursor, Cyclopentyl phenyl ketone, can offer some foundational insights. It is a colorless to light yellow liquid with an aromatic odor. This ketone is recognized as a key intermediate in the synthesis of various organic molecules, including the anesthetic ketamine.[3]

Synthesis of Cyclopentyl Phenyl Ketone

Several synthetic routes for Cyclopentyl phenyl ketone have been documented:

  • Grignard Reaction: A common method involves the reaction of benzonitrile with cyclopentylmagnesium bromide. A patent describes a process where bromocyclopentane is reacted with magnesium chips in tetrahydrofuran (THF) to form the Grignard reagent, which is then reacted with benzonitrile. The reaction is quenched with hydrochloric acid to yield the final product with high purity.[4]

  • Hydrolysis of Precursors: Another approach involves the hydrolysis of 2-cyclopentyl benzoylacetate in a basic solvent to produce Cyclopentyl phenyl ketone.[5][6]

The diagram below illustrates a generalized workflow for the Grignard synthesis of Cyclopentyl phenyl ketone.

G cluster_0 Grignard Reagent Formation cluster_1 Ketone Synthesis Bromocyclopentane Bromocyclopentane Grignard_Reagent Cyclopentylmagnesium bromide Bromocyclopentane->Grignard_Reagent Reaction with Mg_THF Mg in THF Mg_THF->Grignard_Reagent Intermediate Imine intermediate Grignard_Reagent->Intermediate Benzonitrile Benzonitrile Benzonitrile->Intermediate Nucleophilic attack by Grignard Final_Product Cyclopentyl phenyl ketone Intermediate->Final_Product Acidic workup (e.g., HCl)

Caption: Grignard synthesis of Cyclopentyl phenyl ketone.

Chemical Reactivity of Cyclopentyl Phenyl Ketone

The chemical behavior of Cyclopentyl phenyl ketone is dictated by its carbonyl group, which is susceptible to a variety of reactions:

  • Nucleophilic Addition: The electrophilic carbonyl carbon can be attacked by nucleophiles.[3]

  • Reduction: The ketone can be reduced to the corresponding alcohol, α-cyclopentylphenylmethanol, using reducing agents like lithium aluminum hydride.[3]

  • Condensation Reactions: Under appropriate conditions, it can undergo reactions such as aldol condensation.[3]

Postulated Synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

While no specific synthesis is documented for Cyclopentyl 3-(morpholinomethyl)phenyl ketone, a plausible synthetic route could involve a Mannich reaction . This type of reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group. However, in this case, the morpholinomethyl group is on the phenyl ring. Therefore, a more likely pathway would involve the reaction of 3-bromomethylphenyl cyclopentyl ketone with morpholine, or a related electrophilic substitution on the aromatic ring of cyclopentyl phenyl ketone.

The following diagram outlines a hypothetical synthetic workflow.

G cluster_0 Hypothetical Synthesis Starting_Material Cyclopentyl phenyl ketone Product Cyclopentyl 3-(morpholinomethyl)phenyl ketone Starting_Material->Product Aminomethylation Reagents Formaldehyde + Morpholine (or suitable electrophile) Reagents->Product

Caption: Hypothetical aminomethylation of Cyclopentyl phenyl ketone.

It is imperative to note that this proposed synthesis is speculative and would require experimental validation.

Potential Significance in Drug Discovery

The inclusion of a morpholine moiety in a molecule is a common strategy in medicinal chemistry. Morpholine is a saturated heterocycle that can improve the pharmacokinetic properties of a compound, such as its solubility and metabolic stability. The nitrogen atom in the morpholine ring is basic and can be protonated at physiological pH, which can enhance interactions with biological targets.

Given that nitrogen-containing heterocycles are present in a large percentage of FDA-approved small-molecule drugs, the morpholinomethyl substituent on the phenyl ring of Cyclopentyl 3-(morpholinomethyl)phenyl ketone suggests its potential as a scaffold or intermediate in the development of novel therapeutics.[7] The rigid cyclopentyl group and the flexible morpholinomethyl group could allow for diverse interactions within a protein binding pocket.

Conclusion and Future Directions

The currently available information on Cyclopentyl 3-(morpholinomethyl)phenyl ketone (CAS 898792-40-0) is insufficient to provide a comprehensive technical guide. The scientific community would benefit from the publication of detailed characterization data, including its physicochemical properties, validated synthetic protocols, and pharmacological evaluation. For researchers interested in this molecule, the initial steps would involve its synthesis, likely through a multi-step process starting from Cyclopentyl phenyl ketone, followed by thorough purification and structural characterization using techniques such as NMR, IR, and mass spectrometry. Subsequent biological screening would be necessary to elucidate any potential therapeutic applications. Until such data becomes publicly available, any discussion of its properties and potential uses remains largely speculative and based on the characteristics of its parent compound.

References

  • EvitaChem. (n.d.). Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8.
  • Matrix Scientific. (n.d.). SAFETY DATA SHEET: Cyclopentyl 3-(morpholinomethyl)phenyl ketone.
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Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Abstract: This technical guide provides a comprehensive overview of the core physicochemical and analytical characteristics of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. As a novel compound with potential application...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical and analytical characteristics of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. As a novel compound with potential applications in medicinal chemistry, a thorough understanding of its properties is paramount for researchers, scientists, and drug development professionals. This document details predicted physicochemical data, outlines robust protocols for its synthesis and characterization, and provides scientifically grounded insights into experimental design. All methodologies are presented to ensure reproducibility and self-validation, supported by authoritative references from the scientific literature.

Introduction and Molecular Overview

Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a polyfunctional organic molecule incorporating three key structural motifs: a cyclopentyl ketone, an aromatic phenyl ring, and a morpholinomethyl substituent. The morpholine moiety, a common heterocycle in medicinal chemistry, is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The phenyl ketone core provides a rigid scaffold for ligand-receptor interactions, while the cyclopentyl group adds lipophilicity. The strategic combination of these fragments suggests potential utility as a scaffold in drug discovery programs, particularly for targets requiring a balance of hydrophilic and hydrophobic features.

This guide serves as a foundational resource, presenting predicted data and standardized methodologies to facilitate further investigation of this compound.

Predicted Physicochemical Properties

Due to the novelty of this specific molecule, experimental data is not widely available. Therefore, the following properties have been predicted based on established principles of physical organic chemistry and computational models. These values provide a reliable baseline for experimental design.

Table 1: Predicted Physicochemical Data

PropertyPredicted ValueMethod/Rationale
Molecular Formula C₁₇H₂₃NO₂-
Molecular Weight 273.37 g/mol -
pKa 6.60 ± 0.10Based on the predicted pKa of structurally similar N-benzylmorpholine.[3][4] The morpholine nitrogen is the basic center.
LogP (Lipophilicity) 3.2 ± 0.5Estimated using computational methods (e.g., ALOGPS).[5][6] The cyclopentyl and phenyl ketone groups contribute to lipophilicity, partially offset by the polar morpholine ring.
Aqueous Solubility pH-dependentExpected to be poorly soluble in neutral water but increasingly soluble in acidic conditions (pH < pKa) due to the protonation of the morpholine nitrogen.
Organic Solvent Solubility HighExpected to be readily soluble in common organic solvents like methanol, ethanol, acetone, and dichloromethane.[7][8][9][10]

Synthesis and Purification Protocol

A plausible and efficient synthetic route for Cyclopentyl 3-(morpholinomethyl)phenyl ketone involves a two-step process starting from commercially available materials: Friedel-Crafts acylation followed by a Mannich reaction.

Proposed Synthetic Pathway

The overall synthesis is depicted below. The first step involves the acylation of benzene with cyclopentanecarbonyl chloride to form cyclopentyl phenyl ketone. The second step introduces the morpholinomethyl group at the meta-position of the ketone via a classic Mannich reaction.[11][12][13][14][15]

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Mannich Reaction Benzene Benzene AlCl3 AlCl₃ (catalyst) Benzene->AlCl3 CPCC Cyclopentanecarbonyl Chloride CPCC->AlCl3 CPK Cyclopentyl Phenyl Ketone AlCl3->CPK in DCM Morpholine Morpholine HCl HCl (acid catalyst) CPK->HCl Morpholine->HCl Formaldehyde Formaldehyde Formaldehyde->HCl Target Cyclopentyl 3-(morpholinomethyl)phenyl ketone (Target Compound) HCl->Target in Ethanol

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Cyclopentyl Phenyl Ketone

  • To a stirred solution of anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add cyclopentanecarbonyl chloride (1.0 eq.) dropwise.

  • After 15 minutes, add benzene (1.5 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure cyclopentyl phenyl ketone.

Step 2: Synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone (Mannich Reaction)

  • To a solution of cyclopentyl phenyl ketone (1.0 eq.) in ethanol, add morpholine (1.2 eq.) and aqueous formaldehyde (37%, 1.5 eq.).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude Mannich base by column chromatography (Silica gel, DCM:Methanol gradient) to afford the final product.

Analytical Characterization Workflow

A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized compound.

Analytical_Workflow cluster_purity Purity Analysis cluster_structure Structural Analysis Start Synthesized Crude Product Purification Column Chromatography Start->Purification Purity_Check Purity Assessment (≥95%) Purification->Purity_Check Structure_Confirm Structural Confirmation Purity_Check->Structure_Confirm If Pure HPLC HPLC-DAD Purity_Check->HPLC Primary Method Final Characterized Compound Structure_Confirm->Final MS Mass Spectrometry (MS) Structure_Confirm->MS NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirm->NMR IR Infrared (IR) Spectroscopy Structure_Confirm->IR

Caption: Integrated workflow for purification and characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode-Array Detector (DAD) is the standard for purity assessment.[16][17][18][19][20]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of the morpholine nitrogen).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ketone chromophore (typically ~245 nm).

  • Expected Result: A single major peak with >95% purity.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.[21] Predicted chemical shifts (in ppm, relative to TMS) are provided for key protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Shift (ppm)Rationale / Key Protons & Carbons
¹H NMR 7.2 - 7.8Aromatic protons (multiplets) on the phenyl ring.
3.6 - 3.8Methylene protons adjacent to oxygen in the morpholine ring (-O-CH₂-).
3.5 - 3.7Methylene protons of the benzylic linker (-Ar-CH₂-N-).
2.4 - 2.6Methylene protons adjacent to nitrogen in the morpholine ring (-N-CH₂-).
2.0 - 2.7Methine proton on the cyclopentyl ring adjacent to the carbonyl.[22]
1.5 - 1.9Methylene protons of the cyclopentyl ring.
¹³C NMR ~199 - 202Carbonyl carbon (C=O).
125 - 140Aromatic carbons.
~67Morpholine carbons adjacent to oxygen (-O-CH₂-).
~60Benzylic linker carbon (-Ar-CH₂-N-).
~54Morpholine carbons adjacent to nitrogen (-N-CH₂-).
~45Cyclopentyl methine carbon adjacent to the carbonyl.
25 - 30Cyclopentyl methylene carbons.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • Strong C=O Stretch: A sharp, strong absorption band is expected around 1685-1666 cm⁻¹ for the aryl ketone, with the frequency lowered from the typical 1715 cm⁻¹ due to conjugation with the phenyl ring.[23][24][25][26][27]

  • C-H Stretches: Aliphatic C-H stretching from the cyclopentyl and morpholine groups will appear just below 3000 cm⁻¹.

  • C-N and C-O Stretches: These will be present in the fingerprint region (1300-1000 cm⁻¹).

4.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal due to the basic morpholine nitrogen.

  • Expected Molecular Ion: [M+H]⁺ at m/z 274.18.

  • Key Fragmentation Pathways: A characteristic fragmentation would be the cleavage of the benzylic C-N bond, leading to a stable morpholinomethyl cation or loss of the morpholine moiety.[28][29][30]

Potential Applications and Future Directions

The structural features of Cyclopentyl 3-(morpholinomethyl)phenyl ketone make it an interesting candidate for biological screening. The phenyl ketone scaffold is present in various biologically active compounds.[31][32] Furthermore, morpholine-containing structures are known to be inhibitors of various enzymes and receptors.[33][34] This compound could serve as a starting point for developing novel therapeutics. Future work should focus on obtaining experimental validation of the predicted physicochemical properties and exploring its biological activity in relevant assays.

References

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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of β-Aminoketones Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a β-aminoketone, a class of organic compounds that serve a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Aminoketones

Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a β-aminoketone, a class of organic compounds that serve as crucial scaffolds in medicinal chemistry. The incorporation of a morpholine moiety often enhances the pharmacological properties of a molecule, including its solubility and bioavailability.[1] This, combined with the phenyl ketone framework, makes the target molecule a person of interest for the development of novel therapeutics. The Mannich reaction, a classic method for the synthesis of β-aminoketones, provides a versatile and efficient route to this and related structures.[1][2] This guide will provide a comprehensive overview of the synthesis, purification, and detailed characterization of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, along with a discussion of its potential applications in drug discovery.

Part 1: Chemical Synthesis

The synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone is most effectively achieved through a Mannich reaction. This three-component condensation involves an active hydrogen compound (Cyclopentyl phenyl ketone), an aldehyde (formaldehyde), and a secondary amine (morpholine).[1] The reaction proceeds via the formation of an Eschenmoser-like salt intermediate from formaldehyde and morpholine, which is then attacked by the enolate of the ketone.

Reaction Scheme:

Synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone ketone Cyclopentyl phenyl ketone product Cyclopentyl 3-(morpholinomethyl)phenyl ketone ketone->product + Iminium salt formaldehyde Formaldehyde iminium N-methylenemorpholin-4-ium (Eschenmoser-like salt) formaldehyde->iminium + Morpholine morpholine Morpholine

Caption: Synthetic pathway for Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Experimental Protocol

Materials:

  • 3'-Cyclopentoylacetophenone (1.0 eq)

  • Morpholine (1.2 eq)

  • Paraformaldehyde (1.5 eq)

  • Hydrochloric acid (catalytic amount)

  • Ethanol (solvent)

  • Diethyl ether (for precipitation)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3'-cyclopentoylacetophenone in ethanol, add morpholine and a catalytic amount of hydrochloric acid.

  • Add paraformaldehyde to the mixture and reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Part 2: Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic, cyclopentyl, and morpholine protons.

  • Aromatic Protons: Multiplets in the range of 7.2-8.0 ppm.

  • Morpholine Protons: Two distinct triplets around 3.7 ppm (for the protons adjacent to the oxygen) and 2.5 ppm (for the protons adjacent to the nitrogen).[3][4]

  • Methylene Bridge: A singlet around 3.6 ppm, corresponding to the -CH2- group connecting the phenyl ring and the morpholine nitrogen.

  • Cyclopentyl Protons: A multiplet in the range of 1.5-2.0 ppm.

  • Methine Proton of Cyclopentyl group: A quintet around 3.0-3.2 ppm.

13C NMR: The carbon NMR will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around 200 ppm.

  • Aromatic Carbons: Signals between 125-140 ppm.

  • Morpholine Carbons: Two signals, one around 67 ppm (C-O) and another around 53 ppm (C-N).[3]

  • Methylene Bridge Carbon: A signal around 60-62 ppm.

  • Cyclopentyl Carbons: Signals in the range of 25-45 ppm.[5][6]

Assignment Predicted 1H NMR Chemical Shift (ppm) Predicted 13C NMR Chemical Shift (ppm)
Aromatic-H7.2 - 8.0 (m)125 - 140
Morpholine -CH2-O-~3.7 (t)~67
Morpholine -CH2-N-~2.5 (t)~53
Ar-CH2-N~3.6 (s)~61
Cyclopentyl -CH-~3.1 (quintet)~45
Cyclopentyl -CH2-1.5 - 2.0 (m)25 - 30
Carbonyl C=O-~200
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch: A strong absorption band around 1685 cm-1, characteristic of an aryl ketone.[7]

  • C-H Stretch (Aromatic): Bands above 3000 cm-1.

  • C-H Stretch (Aliphatic): Bands below 3000 cm-1.

  • C-N Stretch: A medium absorption band in the region of 1250-1020 cm-1.

  • C-O-C Stretch (Ether): A strong band around 1115 cm-1, characteristic of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]+ for C17H23NO2 would be at m/z = 273.17. A prominent fragment would likely correspond to the loss of the cyclopentyl group or the morpholinomethyl group.

Part 3: Potential Applications in Drug Development

The structural motifs present in Cyclopentyl 3-(morpholinomethyl)phenyl ketone suggest several potential therapeutic applications.

  • Anticancer Agents: The morpholine ring is a common feature in many anticancer drugs.[8][9] The aminoketone backbone can also contribute to cytotoxic activity.

  • Central Nervous System (CNS) Agents: Phenyl ketone derivatives are known to exhibit a range of CNS activities.[10] The morpholine moiety can improve blood-brain barrier penetration.

  • Anti-inflammatory and Analgesic Agents: Morpholine derivatives have been reported to possess anti-inflammatory and analgesic properties.[11]

Logical Relationship of Structural Features to Bioactivity

Structure-Activity Relationship core Cyclopentyl 3-(morpholinomethyl)phenyl ketone phenyl_ketone Phenyl Ketone Moiety core->phenyl_ketone morpholine Morpholine Ring core->morpholine aminoketone β-Aminoketone Linkage core->aminoketone cns CNS Activity phenyl_ketone->cns anticancer Anticancer Activity morpholine->anticancer anti_inflammatory Anti-inflammatory/ Analgesic Activity morpholine->anti_inflammatory aminoketone->anticancer

Caption: Relationship between structural features and potential bioactivities.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. The proposed Mannich reaction offers a straightforward and efficient route to this novel β-aminoketone. The detailed characterization protocol will ensure the structural confirmation and purity of the synthesized compound. The structural features of the target molecule make it a promising candidate for further investigation in various areas of drug discovery, particularly in the development of new anticancer, CNS, and anti-inflammatory agents.

References

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  • Barlaam, B., Anderton, J., Ballard, P., Batey, M., Boffey, R., Bright, S., ... & Kettle, J. (2017). Discovery of a Series of 8-(1-phenylpyrrolidin-2-yl)-6-carboxamide-2-morpholino-4H-chromen-4-one as PI3Kβ/δ Inhibitors for the Treatment of PTEN-deficient Tumours. Bioorganic & medicinal chemistry letters, 27(9), 1841-1847. [Link]

  • Ferreira, L. G., de Souza, M. V. N., & de Almeida, M. V. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules (Basel, Switzerland), 28(17), 6241. [Link]

  • Chen, Y. T., Hsieh, M. C., & Tseng, S. N. (2021). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. European journal of medicinal chemistry, 213, 113175. [Link]

  • Gentile, F., De Vita, D., & Di Sarno, V. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules (Basel, Switzerland), 25(17), 3998. [Link]

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Exploratory

A Technical Guide to the Biological Activities of Morpholine-Containing Phenyl Ketones

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] When incorporated into a phenyl ketone framework, this heterocyclic motif gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of morpholine-containing phenyl ketones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed protocols for their synthesis and biological evaluation, and analyze the structure-activity relationships that govern their therapeutic efficacy. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

The Morpholine-Phenyl Ketone Scaffold: A Privileged Structure in Drug Discovery

The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a common feature in a multitude of approved drugs and clinical candidates.[1] Its presence often enhances aqueous solubility, metabolic stability, and oral bioavailability, making it an attractive component in drug design. The phenyl ketone unit provides a rigid backbone that can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The combination of these two pharmacophores in morpholine-containing phenyl ketones has yielded compounds with significant therapeutic potential across various disease areas.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholine-containing phenyl ketones, particularly a subset known as chalcones, have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][4] The primary mechanism underlying their anticancer activity often involves the inhibition of critical cell signaling pathways that are frequently deregulated in cancer.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A significant body of evidence points to the PI3K/Akt/mTOR signaling cascade as a key target for morpholine-containing compounds.[5][6][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[5][6] The oxygen atom of the morpholine ring is crucial for forming a critical hydrogen bond within the kinase domain of PI3K and mTOR, leading to their inhibition.[5][6] By blocking this pathway, these compounds can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis.[7] Some morpholine-quinazoline derivatives have shown the ability to inhibit both PI3K and mTOR, leading to a more potent anticancer effect.[8][9]

The inhibition of the PI3K/Akt/mTOR pathway by morpholine-containing compounds represents a promising strategy for the development of targeted cancer therapies.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Morpholine-Phenyl Ketone Morpholine-Phenyl Ketone Morpholine-Phenyl Ketone->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-phenyl ketones.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds.[10][11] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay [10][12][13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the morpholine-containing phenyl ketone derivatives (typically ranging from 0.1 to 100 µM) and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Representative Morpholine-Containing Phenyl Ketones

Compound IDCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[14]
MCF-7 (Breast)6.44 ± 0.29[14]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[14]
AK-10 A549 (Lung)8.55 ± 0.67[14]
MCF-7 (Breast)3.15 ± 0.23[14]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[14]
M5 MDA-MB-231 (Breast)81.92 µg/mL[15]
M2 MDA-MB-231 (Breast)88.27 µg/mL[15]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Morpholine-containing phenyl ketones, particularly chalcone derivatives, have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The precise antimicrobial mechanism of action for morpholine-containing phenyl ketones is still under investigation, but it is believed to be multifactorial. These compounds are thought to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with biofilm formation. The lipophilic nature of the phenyl ketone backbone facilitates penetration into the microbial cell, while the morpholine moiety may contribute to interactions with specific cellular targets.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[14][15][16][17][18]

Experimental Protocol: Broth Microdilution for MIC Determination [14][15][16][17][18]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Antimicrobial Activity of Representative Morpholine-Containing Phenyl Ketones

Compound IDMicroorganismMIC (µg/mL)Reference
MD-6 Salmonella typhi1.95 - 3.91[19]
Escherichia coli1.95 - 3.91[19]
Aspergillus niger1.95 - 3.91[19]
Candida albicans1.95 - 3.91[19]
MD-9 Various strainsGood activity[19]
MD-21 Various strainsGood activity[19]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Phenyl ketones containing a morpholine moiety have demonstrated significant anti-inflammatory properties in preclinical models.

Mechanism of Action

The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. One of the key mechanisms is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of the inflammatory response. By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and mediators, thereby dampening the inflammatory cascade.

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[19][20][21][22][23]

Experimental Protocol: Carrageenan-Induced Paw Edema [19][20][21][22][23]

  • Animal Grouping: Divide rodents (rats or mice) into control and treatment groups.

  • Compound Administration: Administer the test compound orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema in the treated groups compared to the control group.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Morpholine-containing compounds have shown promise as neuroprotective agents, with the potential to slow or halt the progression of these devastating disorders.[24][25]

Mechanism of Action

The neuroprotective effects of morpholine derivatives are multifaceted and may involve several mechanisms.[24][25] These include the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases, respectively.[24] Additionally, their antioxidant and anti-inflammatory properties may contribute to their neuroprotective effects by reducing oxidative stress and neuroinflammation, two key drivers of neuronal cell death.

Neuroprotection_Mechanisms cluster_mechanisms Neuroprotective Mechanisms Enzyme Inhibition Enzyme Inhibition Neuronal Survival Neuronal Survival Enzyme Inhibition->Neuronal Survival Antioxidant Activity Antioxidant Activity Antioxidant Activity->Neuronal Survival Anti-inflammatory Activity Anti-inflammatory Activity Anti-inflammatory Activity->Neuronal Survival Morpholine-Phenyl Ketone Morpholine-Phenyl Ketone Morpholine-Phenyl Ketone->Enzyme Inhibition Morpholine-Phenyl Ketone->Antioxidant Activity Morpholine-Phenyl Ketone->Anti-inflammatory Activity

Caption: Multifaceted neuroprotective mechanisms of morpholine-phenyl ketones.

Evaluation of Neuroprotective Activity: In Vitro Neuroprotection Assay

In vitro neuroprotection assays are essential for the initial screening of compounds with the potential to protect neurons from various insults.[26][27][28][29][30]

Experimental Protocol: In Vitro Neuroprotection Assay [26][27][28][29][30]

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-beta peptides for Alzheimer's models.

  • Assessment of Cell Viability: Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Determine the protective effect of the compound by comparing the viability of treated cells to that of untreated, toxin-exposed cells.

Synthesis of Morpholine-Containing Phenyl Ketones

The synthesis of morpholine-containing phenyl ketones can be achieved through various synthetic routes. A common approach involves the reaction of a substituted aniline with 2-chloroethyl ether to form the morpholine ring, followed by acylation to introduce the phenyl ketone moiety.[31]

Experimental Protocol: General Synthesis of N-Phenylmorpholine [31]

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline, an excess of 2-chloroethyl ether, and a base such as triethylamine.

  • Heating: Heat the reaction mixture to 150°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, remove the excess 2-chloroethyl ether by distillation under reduced pressure. Cool the residue and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired N-phenylmorpholine derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine-containing phenyl ketones is highly dependent on the nature and position of substituents on both the phenyl and ketone moieties.[1][32]

  • Anticancer Activity: The presence of electron-withdrawing groups on the phenyl ring attached to the ketone often enhances cytotoxic activity. For instance, compounds with trifluoromethyl and morpholine moieties have shown increased selectivity and potency.[33]

  • Antimicrobial Activity: The substitution pattern on the aromatic rings can significantly influence the antimicrobial spectrum and potency.

  • Anti-inflammatory and Neuroprotective Activities: The specific structural requirements for these activities are still being elucidated, but it is clear that the overall lipophilicity and electronic properties of the molecule play a crucial role.

A thorough understanding of the SAR is essential for the rational design of more potent and selective morpholine-containing phenyl ketone derivatives as therapeutic agents.

Conclusion and Future Directions

Morpholine-containing phenyl ketones represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to modulate key signaling pathways in cancer, their broad-spectrum antimicrobial effects, and their potential to combat inflammation and neurodegeneration make them attractive candidates for further drug development. Future research should focus on elucidating their precise mechanisms of action, optimizing their pharmacological properties through medicinal chemistry efforts, and evaluating their efficacy and safety in more advanced preclinical and clinical studies. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapies for a variety of human diseases.

References

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Foundational

spectroscopic data (NMR, IR, MS) for Cyclopentyl 3-(morpholinomethyl)phenyl ketone

A. An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclopentyl 3-(morpholinomethyl)phenyl ketone Authored by: Dr. Gemini, Senior Application Scientist Introduction Cyclopentyl 3-(morpholinomethyl)phe...

Author: BenchChem Technical Support Team. Date: January 2026

A. An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a multifaceted organic molecule that integrates a ketone functionality, a cyclopentyl ring, a substituted aromatic ring, and a morpholine moiety. This combination of structural features makes it a valuable scaffold in medicinal chemistry and a target for synthetic exploration. Accurate structural elucidation is paramount for its application, and this is achieved through a synergistic application of modern spectroscopic techniques. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a robust framework for its identification and characterization.

The core structure for our analysis is presented below:

Caption: Molecular structure of Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][2][3][4][5]

Predicted ¹H NMR Data

The ¹H NMR spectrum of Cyclopentyl 3-(morpholinomethyl)phenyl ketone is predicted to exhibit distinct signals for the aromatic, cyclopentyl, morpholine, and methylene bridge protons. The predicted chemical shifts (in ppm, referenced to a standard like TMS) are summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9m2HAromatic (H-2', H-6')
~7.4 - 7.6m2HAromatic (H-4', H-5')
~3.7t, J = 4.8 Hz4HMorpholine (-O-CH ₂-)
~3.6s2HMethylene bridge (Ar-CH ₂-N)
~3.5m1HCyclopentyl (-CH -CO)
~2.5t, J = 4.8 Hz4HMorpholine (-N-CH ₂-)
~1.6 - 1.9m8HCyclopentyl (-CH ₂-)

Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum

The presence of the morpholinomethyl substituent at the meta position of the phenyl ring is expected to induce a complex multiplet pattern for the aromatic protons. The protons ortho to the ketone (H-2' and H-6') will be the most deshielded due to the electron-withdrawing nature of the carbonyl group. The protons on the morpholine ring typically show two triplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms, respectively.[6][7][8] The methylene bridge protons are expected to appear as a singlet, shifted downfield due to the adjacent aromatic ring and nitrogen atom. The cyclopentyl protons will exhibit complex multiplets in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~203Carbonyl (C=O)
~138Aromatic (quaternary, C-1')
~136Aromatic (quaternary, C-3')
~132Aromatic (CH, C-5')
~129Aromatic (CH, C-4')
~128Aromatic (CH, C-2', C-6')
~67Morpholine (-O-C H₂-)
~62Methylene bridge (Ar-C H₂-N)
~53Morpholine (-N-C H₂-)
~46Cyclopentyl (-C H-CO)
~30Cyclopentyl (-C H₂-)
~26Cyclopentyl (-C H₂-)

Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum

The carbonyl carbon is predicted to be the most downfield signal. The aromatic region will show four signals for the six carbons due to symmetry. The morpholine ring carbons are expected at their characteristic chemical shifts, with the carbons adjacent to oxygen appearing more downfield than those adjacent to nitrogen.[6][9][10] The methylene bridge carbon will be in a similar region to the morpholine carbons. The cyclopentyl carbons will appear in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.[11][12][13][14]

G A Sample Preparation B Instrument Setup A->B Dissolve ~10-20 mg in 0.6 mL CDCl₃ C Data Acquisition B->C Shim & Tune D Data Processing C->D FID E E D->E Final Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[12]

  • Instrument Setup:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Insert the tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlet peaks for each carbon.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectrum to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16][17][18]

Predicted IR Absorption Data

The IR spectrum of Cyclopentyl 3-(morpholinomethyl)phenyl ketone is expected to show characteristic absorption bands for the ketone, aromatic ring, and the morpholine moiety.

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2950, ~2860StrongAliphatic C-H stretch (cyclopentyl, morpholine, methylene bridge)
~1685StrongC=O stretch (aryl ketone)
~1600, ~1450Medium-WeakC=C stretch (aromatic ring)
~1250 - 1000StrongC-N stretch (aliphatic amine)
~1115StrongC-O-C stretch (ether in morpholine)

Expertise & Experience: Interpreting the Predicted IR Spectrum

The most prominent peak in the spectrum will be the strong absorption around 1685 cm⁻¹ corresponding to the carbonyl stretch of the aryl ketone. The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the cyclopentyl and morpholine groups will appear as strong bands below 3000 cm⁻¹. The C-N stretching of the tertiary amine in the morpholine ring and the C-O-C stretch of the ether functionality will be visible in the fingerprint region.[17]

Experimental Protocol for FT-IR Data Acquisition

A common and straightforward method for obtaining an IR spectrum of a solid sample is the KBr pellet technique.[19][20][21][22]

Step-by-Step Methodology:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powder into a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[23][24][25][26]

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of Cyclopentyl 3-(morpholinomethyl)phenyl ketone is predicted to show a molecular ion peak and several characteristic fragment ions.

m/zPredicted Identity
273[M]⁺ (Molecular Ion)
173[M - C₅H₁₀O]⁺
100[C₅H₁₀NO]⁺ (Morpholinomethyl cation)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Expertise & Experience: Interpreting the Predicted Mass Spectrum

The molecular ion peak at m/z 273 will confirm the molecular weight of the compound. A key fragmentation pathway is the benzylic cleavage, which is the cleavage of the bond between the methylene bridge and the phenyl ring. This is a favorable fragmentation as it leads to the formation of a stable, resonance-stabilized morpholinomethyl cation at m/z 100.[27][28][29][30][31] Another significant fragmentation is the alpha-cleavage of the ketone, leading to the formation of the benzoyl cation at m/z 105 and the subsequent phenyl cation at m/z 77.

G M [M]⁺˙ m/z = 273 F1 [C₅H₁₀NO]⁺ m/z = 100 M->F1 Benzylic Cleavage F2 [C₆H₅CO]⁺ m/z = 105 M->F2 α-Cleavage

Caption: Predicted key fragmentation pathways for Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for acquiring an EI mass spectrum using a gas chromatograph-mass spectrometer (GC-MS) is as follows.[32]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation and elution of the compound.

    • Set the MS parameters, including the ionization mode (EI), electron energy (typically 70 eV), and mass range to be scanned.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The compound will be separated on the GC column and then introduced into the MS ion source.

    • The mass spectrometer will record the mass spectrum of the eluting compound.

  • Data Analysis:

    • Identify the molecular ion peak and the major fragment ions in the mass spectrum.

    • Propose a fragmentation mechanism consistent with the observed peaks.

Conclusion

This technical guide has provided a detailed, predicted spectroscopic profile of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and standardized experimental protocols, offer a comprehensive resource for researchers working with this compound. The provided information should facilitate the unambiguous identification and characterization of this molecule in a laboratory setting. It is important to note that while these predictions are based on sound chemical principles, experimental verification is essential.

References

  • Audier, H. E., et al. (1966). Mass Spectrometry of Benzylamines. Organic Mass Spectrometry, 2(4), 283-297.
  • Journal of Chemical Education, "Simple Web-Based Interactive Visualizations to Illustrate and Explore Concepts in NMR Spectroscopy". [Link][1]

  • Journal of Chemical Education, "Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra". [Link][2]

  • Journal of Chemical Education, "Low-field NMR Spectroscopy in Chemical Education". [Link][3]

  • Journal of Chemical Education, "Nuclear magnetic resonance spectroscopy". [Link][4]

  • Journal of Chemical Education, "Experiments in nmr". [Link][5]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link][7]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link][33]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link][15]

  • NIST Chemistry WebBook. [Link][34][35][36][37][38]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ACS Publications. The ACS Guide to Scholarly Communication. [Link][39][40]

  • American Chemical Society. (2023). ACS Research Data Guidelines. [Link][41]

  • Concordia University Library. ACS citation style. [Link][42]

  • Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link][21]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link][12]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link][32]

  • Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. [Link][20]

  • University of California, Los Angeles. Sample preparation for FT-IR. [Link][19]

  • Western University. NMR Sample Preparation. [Link][13]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Introduction: Unveiling the Physicochemical Landscape of a Novel Ketone In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Physicochemical Landscape of a Novel Ketone

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful translation from a laboratory curiosity to a therapeutic agent. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the solubility and stability of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, a novel compound with potential pharmacological significance. The presence of a ketone, a tertiary amine within a morpholine ring, and a substituted phenyl group suggests a complex interplay of factors governing its behavior in various environments.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for elucidating the critical attributes that will dictate this compound's formulation, bioavailability, and shelf-life. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for critical thinking in the evaluation of a new chemical entity.

Part 1: Solubility Profiling: A Gateway to Bioavailability

A compound's ability to dissolve in a solvent is a fundamental property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For oral drug candidates, sufficient aqueous solubility is often a prerequisite for achieving therapeutic concentrations in the bloodstream.[1][2] We will explore two key facets of solubility: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock (typically in DMSO) into an aqueous buffer.[2] This high-throughput method is invaluable during the early stages of drug discovery for ranking and prioritizing compounds.[2]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Cyclopentyl 3-(morpholinomethyl)phenyl ketone in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Aqueous Buffer Addition: Rapidly add a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Analyze the plates using a laser nephelometer to measure the light scattering caused by any precipitated compound. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.[3]

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution add_buffer Add Aqueous Buffer (pH 7.4) dilution->add_buffer incubation Incubate (2h, RT) add_buffer->incubation nephelometry Nephelometry Measurement incubation->nephelometry result Kinetic Solubility Value nephelometry->result

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[2][4] This is a more time-consuming but also more accurate representation of a compound's true solubility.[4]

  • Sample Preparation: Add an excess amount of solid Cyclopentyl 3-(morpholinomethyl)phenyl ketone to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

Parameter Kinetic Solubility Thermodynamic Solubility
Throughput HighLow to Medium
Time HoursDays
Material Consumption LowHigh
Typical Use Early Discovery, Compound RankingLead Optimization, Pre-formulation
Information Provided Rate of precipitationMaximum dissolved concentration at equilibrium

Part 2: Stability Assessment: Ensuring Molecular Integrity

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[5][6] Forced degradation studies are employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[7] These studies expose the drug substance to conditions more severe than those used for accelerated stability testing.[7]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies for Cyclopentyl 3-(morpholinomethyl)phenyl ketone should be designed to probe the lability of its key functional groups: the ketone, the morpholine ring (a tertiary amine), and the aromatic system.

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, acetonitrile/water mixtures).

  • Stress Conditions: Expose the solutions to a range of stress conditions in parallel:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The tertiary amine in the morpholine ring is a potential site for oxidation to an N-oxide.[7][8]

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

    • Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification of degradants.

Caption: Forced Degradation Workflow.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic Hydrolysis hplc Stability-Indicating HPLC-UV/MS acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidative Degradation oxidation->hplc thermal Thermal Degradation thermal->hplc photo Photostability photo->hplc degradants Identify Degradants hplc->degradants pathways Elucidate Degradation Pathways degradants->pathways start Drug Substance Solution start->acid start->base start->oxidation start->thermal start->photo

Long-Term Stability Studies

Following the insights gained from forced degradation, long-term stability studies are conducted under ICH-prescribed conditions to establish a re-test period for the drug substance.[5][11]

  • Batch Selection: Utilize at least three primary batches of the drug substance.[6][10]

  • Container Closure System: Store the drug substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[6]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[11]

    • Accelerated: Typically 0, 3, and 6 months.[11]

  • Analytical Tests: At each time point, test for appearance, assay, degradation products, and any other critical quality attributes.

Stress Condition Potential Degradation Site/Pathway
Acid/Base Hydrolysis Potential for reactions involving the ketone, though generally stable.
Oxidation The morpholine nitrogen is susceptible to oxidation, forming an N-oxide.[8][12]
Thermal General acceleration of all degradation pathways.
Photolysis The benzoyl chromophore can absorb UV light, potentially leading to radical-mediated degradation.

Conclusion: A Foundation for Rational Drug Development

The comprehensive solubility and stability profiling of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, as outlined in this guide, provides the foundational knowledge necessary for its advancement as a drug candidate. By systematically evaluating its kinetic and thermodynamic solubility, we can inform strategies for formulation and predict its potential for oral absorption. The rigorous stability testing, guided by forced degradation studies and confirmed by long-term ICH studies, ensures the development of a stable drug product with a well-defined shelf-life. This proactive and scientifically grounded approach to physicochemical characterization is indispensable for navigating the complexities of pharmaceutical development and ultimately delivering safe and effective medicines.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
  • Solubility Test. (n.d.). AxisPharm.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (1995). European Medicines Agency.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.
  • Different analytical methods of estimation of morpholine or its derivatives. (2018).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). C&EN.
  • Forced Degrad

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Foundational

The Morpholine Moiety: A Cornerstone of Modern CNS Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The morpholine ring, a simple six-membered heterocycle, has firmly established itself as a "privileged scaffold" in central...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The morpholine ring, a simple six-membered heterocycle, has firmly established itself as a "privileged scaffold" in central nervous system (CNS) drug discovery. Its remarkable utility stems from a unique combination of advantageous physicochemical properties, metabolic stability, and synthetic tractability that medicinal chemists leverage to craft molecules capable of crossing the formidable blood-brain barrier (BBB) and effectively engaging CNS targets. This guide provides a comprehensive exploration of the morpholine moiety, moving beyond a simple catalog of its applications to dissect the underlying chemical principles and experimental strategies that make it a near-ubiquitous feature in the modern neuropharmacology armamentarium. We will delve into its fundamental properties, its role in approved therapeutics, the causality behind its selection in drug design, and the key experimental workflows used to validate its performance.

The Physicochemical Advantage: Why Morpholine Excels for CNS Applications

Developing drugs for the CNS presents a formidable challenge: a molecule must navigate a strict set of physicochemical parameters to permeate the BBB. The morpholine scaffold is exceptionally well-suited to meet these demands due to a finely tuned balance of lipophilic and hydrophilic character.

The inclusion of both an ether oxygen and a secondary amine within the six-membered ring imparts a unique set of properties. The oxygen atom's electron-withdrawing effect lowers the basicity of the nitrogen, resulting in a pKa of approximately 8.4. This is a critical feature, as it ensures that a significant portion of the molecules will be in a neutral, un-ionized state at physiological pH (around 7.4), a state that is more favorable for passive diffusion across the lipid-rich BBB. Furthermore, the morpholine ring enhances aqueous solubility, a crucial factor for drug formulation and distribution, while maintaining sufficient lipophilicity to engage with biological membranes.

Data Presentation: Physicochemical Properties of Representative Morpholine-Containing CNS Drugs

The following table summarizes key physicochemical parameters for several well-known CNS drugs that incorporate the morpholine moiety, illustrating the "sweet spot" of properties this scaffold helps achieve.

CompoundPrimary CNS IndicationpKaLogPMolecular Weight ( g/mol )
Reboxetine Antidepressant (NRI)~8.5 (implied)3.2 (calculated)313.4
Moclobemide Antidepressant (MAO-A Inhibitor)6.21.5268.7
Aprepitant Antiemetic (NK1 Antagonist)N/A (non-basic N)4.7534.5
MLi-2 Investigational (LRRK2 Inhibitor)N/A3.8 (calculated)379.5

The Multifaceted Roles of Morpholine in CNS Drug Design

The utility of the morpholine ring extends far beyond simply conferring favorable pharmacokinetics. Medicinal chemists strategically employ it to fulfill three primary roles within a molecule's architecture: as a potency-enhancing interacting element, a rigidifying scaffold, and a modulator of pharmacokinetic and pharmacodynamic (PK/PD) properties.

  • Enhancing Potency: The ether oxygen of the morpholine ring is an excellent hydrogen bond acceptor. This allows it to form crucial interactions with amino acid residues in the binding pockets of target proteins. A prime example is its role as a "hinge-binder" in many kinase inhibitors. In inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease, the morpholine oxygen forms a hydrogen bond with backbone amides in the hinge region of the ATP-binding site, anchoring the inhibitor and contributing significantly to its potency.

  • Scaffolding and Conformation: The chair-like conformation of the morpholine ring provides a rigid and predictable three-dimensional structure. This allows it to act as a scaffold, positioning other critical pharmacophoric elements in the optimal orientation for receptor binding. In the NK1 receptor antagonist aprepitant, the morpholine ring serves as a central hub, directing the three key interacting appendages into their respective binding pockets within the receptor.

  • Modulating PK/PD Properties: As discussed, the primary role of morpholine is often to fine-tune a molecule's properties for CNS penetration and in vivo disposition. Its incorporation can improve solubility, metabolic stability, and bioavailability. The morpholine ring itself is generally subject to oxidative metabolism, often leading to ring-opening or N-oxidation, which can facilitate clearance. However, its inherent stability is often superior to other nitrogen-containing heterocycles, contributing to a longer half-life and improved drug exposure.

Mandatory Visualization: The Roles of the Morpholine Moiety

G Morpholine Morpholine Moiety in CNS Drug Design Potency Potency Enhancement (H-Bond Acceptor) Morpholine->Potency e.g., Kinase Hinge-Binding Scaffold Structural Scaffold (Conformational Rigidity) Morpholine->Scaffold e.g., Aprepitant PK_PD PK/PD Modulation (Solubility, BBB Penetration) Morpholine->PK_PD e.g., Reboxetine

Caption: The three primary strategic roles of the morpholine scaffold in CNS drug design.

Morpholine in Action: Key CNS Targets and Structure-Activity Relationships (SAR)

The versatility of the morpholine scaffold is evident in the wide array of CNS targets for which morpholine-containing ligands have been developed.

Monoamine Transporters and Receptors
  • Serotonin and Norepinephrine Transporters (SERT/NET): Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), features a 2-[(phenoxy)(phenyl)methyl]morpholine core. Structure-activity relationship (SAR) studies have shown that stereochemistry and aryl ring substitution are critical for activity and selectivity between SERT and NET. The (S,S)-enantiomer is the more potent form.

  • Dopamine Receptors: The morpholine ring is a common feature in ligands for dopamine receptors, particularly the D4 subtype. In a series of chiral alkoxymethyl morpholine analogs, modifications to the N-substituent and the phenoxy portion of the molecule led to the identification of highly potent and selective D4 antagonists, with Ki values in the low nanomolar range.

Kinase Inhibitors for Neurodegenerative Disease
  • LRRK2 Inhibitors: As previously mentioned, morpholine is a key hinge-binding motif in LRRK2 inhibitors like MLi-2. MLi-2 is a potent, selective, and brain-penetrant LRRK2 inhibitor with an IC50 of 0.76 nM in purified kinase assays. Its favorable pharmacokinetic profile, including good brain penetration, makes it a valuable tool for studying LRRK2 biology in vivo.

Data Presentation: Binding Affinities of Morpholine-Containing Ligands
Compound/SeriesTargetBinding Affinity (Ki or IC50)
(S,S)-Reboxetine Analog (5a)SERT / NETIC50: 1.2 nM (NET), 14 nM (SERT)
MoclobemideMAO-AIC50: ~10 µM
Chiral Morpholine Analog (4aa)Dopamine D4 ReceptorKi: 2.2 nM
Chiral Morpholine Analog (4dd)Dopamine D4 ReceptorKi: 5.4 nM
MLi-2LRRK2 KinaseIC50: 0.76 nM

Experimental Protocols: Validating the Performance of Morpholine-Containing CNS Drug Candidates

The successful development of a CNS drug requires a battery of rigorous in vitro and in vivo assays to characterize its affinity, selectivity, metabolic fate, and ability to reach its target in the brain.

In Vitro Assay: Radioligand Binding for Receptor Affinity

This protocol provides a generalized framework for a competitive radioligand binding assay, a gold-standard method for determining the affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the IC50 and subsequently the Ki of a morpholine-containing test compound for the dopamine D4 receptor.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor.

  • Radioligand: [3H]Spiperone or a similar suitable D4 antagonist.

  • Wash Buffer: e.g., Tris-HCl with physiological salts.

  • Assay Buffer: Wash buffer containing a protease inhibitor cocktail.

  • Test Compound Stock: 10 mM in DMSO.

  • Non-specific binding control: A high concentration of a known D4 antagonist (e.g., 10 µM Haloperidol).

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add serial dilutions of the test compound (typically 10 concentrations over a 5-log unit range). Add buffer for "total binding" wells and the non-specific binding control for "non-specific binding" (NSB) wells.

  • Receptor Addition: Add the receptor-containing membrane preparation to each well.

  • Radioligand Addition: Add the [3H]Spiperone at a fixed concentration (typically near its Kd value) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Plot percent inhibition versus the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Incubate Compound, Receptor, and Radioligand in 96-well Plate A->C B Prepare Receptor Membranes and Radioligand Solution B->C D Terminate & Separate by Vacuum Filtration C->D E Wash Filters to Remove Unbound Radioligand D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate % Inhibition and Determine IC50 F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Caption: A streamlined workflow for determining compound affinity via radioligand binding.

In Vitro Assay: Metabolic Stability in Liver Microsomes

This protocol assesses the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily Cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a morpholine-containing compound in human liver microsomes (HLM).

Materials:

  • Pooled HLM.

  • Phosphate Buffer (e.g., 100 mM KPO4, pH 7.4).

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test compound and positive control (e.g., Dextromethorphan).

  • Acetonitrile (ACN) with an internal standard for quenching.

  • LC-MS/MS system for analysis.

Step-by-Step Methodology:

  • Preparation: Thaw HLM and prepare a working solution in phosphate buffer on ice. Prepare the test compound solution in buffer.

  • Pre-incubation: In a 96-well plate, combine the HLM solution and the test compound solution. Pre-incubate at 37°C for a few minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding ice-cold ACN containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life as t½ = 0.693 / k. Calculate intrinsic clearance as Clint = (0.693 / t½) / (mg microsomal protein/mL).

In Vivo Assay: Assessing Blood-Brain Barrier Permeability

In vivo microdialysis is a powerful technique for measuring the concentration of unbound, pharmacologically active drug in the brain's extracellular fluid (ECF), providing a direct measure of target engagement.

Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) of a morpholine-containing drug in a conscious rat.

Materials:

  • Microdialysis probes, microinfusion pump, fraction collector.

  • Surgical tools for stereotaxic implantation of the probe.

  • Anesthesia (e.g., isoflurane).

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • Test drug formulation for systemic administration (e.g., intravenous).

  • LC-MS/MS system for bioanalysis of dialysate and plasma samples.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum). Implant a catheter into a blood vessel (e.g., jugular vein) for blood sampling. Allow the animal to recover from surgery.

  • Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe into the guide cannula. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate.

  • Drug Administration: Administer the test drug systemically (e.g., as an IV bolus or infusion).

  • Sample Collection: Simultaneously collect dialysate samples from the brain probe and blood samples from the catheter at predefined time intervals.

  • Sample Analysis: Process the plasma from the blood samples. Analyze the drug concentration in both the dialysate and plasma samples using LC-MS/MS.

  • Data Analysis: Determine the unbound fraction of the drug in plasma (fu,p) using an appropriate method (e.g., equilibrium dialysis). Correct the dialysate concentrations for in vivo recovery of the probe (determined separately). Plot the concentration-time profiles for both brain ECF and plasma. Calculate the area under the curve (AUC) for both compartments. Kp = AUCbrain / AUCplasma. Kp,uu = AUCbrain,unbound / AUCplasma,unbound.

Synthetic Strategies and Metabolic Considerations

The synthetic accessibility of the morpholine ring is a major advantage for its use in medicinal chemistry. It can be readily incorporated into molecules through various synthetic routes.

Representative Synthetic Protocol: Enantioselective Synthesis of (+)-(S,S)-Reboxetine

This multi-step synthesis highlights a common strategy where the chiral morpholine core is constructed first, followed by the addition of the peripheral pharmacophoric groups.

Step-by-Step Methodology (Abbreviated from Son & Lee):

  • Condensation: N-benzyl-3-morpholinone is condensed with an N-aroylmorpholine in the presence of LDA to yield N-benzyl-2-aroylmorpholin-3-one.

  • Asymmetric Transfer Hydrogenation: A dynamic kinetic resolution-mediated asymmetric transfer hydrogenation of the product from step 1 using a chiral Ruthenium catalyst affords the desired chiral alcohol with high stereoselectivity.

  • Reduction: The lactam of the resulting alcohol is reduced using borane (BH3·THF) to yield the corresponding morpholine benzyl alcohol.

  • Bromination: The alcohol is converted to a bromide using triphenylphosphine dibromide (Ph3PBr2).

  • Ether Formation: The bromide is displaced by 2-ethoxyphenol in the presence of a strong base (t-BuOK) to install the aryloxy group.

  • Deprotection: The N-benzyl protecting group is removed using α-chloroethyl chloroformate followed by methanolysis to yield the final product, (S,S)-reboxetine.

Mandatory Visualization: (S,S)-Reboxetine Synthesis Logic

G A N-benzyl-3-morpholinone B N-benzyl-2-aroylmorpholin-3-one A->B Condensation C Chiral Alcohol Intermediate (2S,3S stereocenter set) B->C Asymmetric Transfer Hydrogenation (Key Step) D Morpholine Benzyl Alcohol C->D Lactam Reduction E Bromide Intermediate D->E Bromination F N-benzyl-(S,S)-Reboxetine E->F Ether Formation G (S,S)-Reboxetine (Final Product) F->G N-Deprotection

Caption: Key transformations in the enantioselective synthesis of (S,S)-Reboxetine.

Metabolic Profile and Toxicological Insights

The metabolism of the morpholine ring is an important consideration. While generally considered to have favorable metabolic properties, it can undergo several transformations in vivo. The primary routes involve oxidation of the carbon atoms alpha to the nitrogen or oxygen, potentially leading to ring cleavage and the formation of metabolites like 2-(2-aminoethoxy)acetic acid. A key toxicological concern is the potential for the secondary amine of the morpholine ring to be nitrosated in vivo, forming N-nitrosomorpholine, a known carcinogen. This risk is generally considered low at therapeutic doses but underscores the importance of comprehensive toxicological evaluation for any new morpholine-containing drug candidate.

Conclusion and Future Perspectives

The morpholine moiety is a powerful and versatile tool in the design of CNS-active drugs. Its unique physicochemical properties provide an elegant solution to the challenge of blood-brain barrier penetration, while its structural features allow for potent and selective interactions with a diverse range of neurological targets. The causality behind its frequent use is clear: it offers a reliable means to improve solubility, modulate basicity, and provide a rigid scaffold, all while maintaining favorable metabolic characteristics. As our understanding of the complex biology of CNS disorders continues to grow, the strategic deployment of privileged scaffolds like morpholine will remain a cornerstone of medicinal chemistry efforts to develop the next generation of neurotherapeutics. Future work will likely focus on creating novel, functionalized, and conformationally constrained morpholine analogs to achieve even greater selectivity and efficacy for challenging CNS targets.

References

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 376-392. [Link]

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  • Son, J. H., & Lee, S. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of the Iranian Chemical Society, 1-27. [Link]

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Exploratory

An In-Depth Technical Guide to Cyclopentyl 3-(morpholinomethyl)phenyl Ketone: A Novel Research Chemical

Introduction: Unveiling a New Scaffold in Chemical Research In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical entities is paramount. Cyclopentyl 3-(morpholinomethyl)pheny...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a New Scaffold in Chemical Research

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical entities is paramount. Cyclopentyl 3-(morpholinomethyl)phenyl ketone emerges as a compound of significant interest, positioned at the intersection of established pharmacophores and unexplored chemical space. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, characterization, and potential applications of this novel research chemical. By understanding the core attributes of this molecule, from its synthetic accessibility to its potential biological interactions, researchers can unlock its full potential in their respective fields.

The structure of Cyclopentyl 3-(morpholinomethyl)phenyl ketone integrates two key moieties with known pharmacological relevance: the phenyl ketone core and the morpholine ring. Phenyl ketone derivatives have demonstrated a wide array of biological activities, including hepatoprotective, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties[1]. The morpholine heterocycle is a prevalent feature in numerous approved drugs and clinical candidates, contributing to favorable physicochemical properties and acting as a key interacting element with biological targets[2][3]. The strategic combination of these two fragments in a single molecule suggests a high potential for novel pharmacological profiles.

This guide will provide a detailed exposition on the rational synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, propose a suite of analytical techniques for its thorough characterization, and explore its prospective utility in various research domains.

Chemical Synthesis: A Strategic Approach via the Mannich Reaction

The most logical and efficient synthetic route to Cyclopentyl 3-(morpholinomethyl)phenyl ketone is the Mannich reaction. This three-component condensation reaction is a cornerstone of medicinal chemistry for the aminomethylation of acidic protons located alpha to a carbonyl group[4][5][6][7].

The proposed synthesis involves the reaction of cyclopentyl phenyl ketone, formaldehyde, and morpholine. Cyclopentyl phenyl ketone serves as the substrate containing the enolizable ketone[8][9][10][11][12][13][14][15]. Formaldehyde provides the methylene bridge, and morpholine acts as the secondary amine component[4][5][6][7].

Proposed Synthetic Workflow

Synthetic Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyclopentyl_phenyl_ketone Cyclopentyl Phenyl Ketone Mannich_Reaction Mannich Reaction Cyclopentyl_phenyl_ketone->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Morpholine Morpholine Morpholine->Mannich_Reaction Target_Compound Cyclopentyl 3-(morpholinomethyl)phenyl ketone Mannich_Reaction->Target_Compound

Caption: Proposed synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone via the Mannich reaction.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentyl phenyl ketone (1 equivalent) dissolved in a suitable protic solvent such as ethanol.

  • Reagent Addition: Add morpholine (1.2 equivalents) to the solution, followed by the slow addition of aqueous formaldehyde (37% solution, 1.5 equivalents).

  • Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring, the cyclopentyl group, the morpholine ring protons, and the benzylic methylene bridge.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, aliphatic carbons of the cyclopentyl and morpholine rings, and the methylene bridge carbon.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition via high-resolution mass spectrometry (HRMS).
Infrared (IR) Spectroscopy Characteristic absorption bands for the carbonyl (C=O) stretching and C-N stretching vibrations.
Melting Point A sharp melting point range will indicate the purity of the crystalline solid.
Purity (HPLC) High-performance liquid chromatography (HPLC) analysis to determine the percentage purity of the final compound.

Potential Pharmacological and Research Applications

The unique structural features of Cyclopentyl 3-(morpholinomethyl)phenyl ketone suggest several avenues for pharmacological investigation.

Potential Signaling Pathway Interactions

Potential_Signaling_Pathways cluster_pathways Potential Biological Targets Target_Compound Cyclopentyl 3-(morpholinomethyl)phenyl ketone PI3K PI3K/Akt Pathway Target_Compound->PI3K Inhibition? Inflammatory Inflammatory Pathways (e.g., NF-κB) Target_Compound->Inflammatory Modulation? GPCRs GPCRs Target_Compound->GPCRs Antagonism/Agonism?

Caption: Potential signaling pathways modulated by Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Proposed In-Vitro Screening Protocols
  • Anticancer Activity:

    • Cell Viability Assay (MTT/XTT): Screen the compound against a panel of cancer cell lines (e.g., breast, lung, colon) to determine its cytotoxic or cytostatic effects.

    • PI3K Inhibition Assay: Given that morpholine-containing compounds have been identified as PI3K inhibitors, an in-vitro kinase assay can be performed to assess the inhibitory activity of the target compound against PI3K isoforms[16].

  • Anti-inflammatory Activity:

    • LPS-induced Cytokine Release Assay: In a macrophage cell line (e.g., RAW 264.7), stimulate inflammation with lipopolysaccharide (LPS) and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the presence and absence of the compound.

    • Nitric Oxide (NO) Production Assay: Measure the inhibition of NO production in LPS-stimulated macrophages.

  • Antimicrobial Activity:

    • Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of the compound against a panel of pathogenic bacteria and fungi using broth microdilution methods.

Conclusion and Future Directions

Cyclopentyl 3-(morpholinomethyl)phenyl ketone represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis via the robust Mannich reaction makes it readily accessible for further investigation. The strategic incorporation of the phenyl ketone and morpholine moieties provides a strong rationale for exploring its potential in oncology, inflammation, and infectious diseases. The experimental protocols outlined in this guide offer a clear roadmap for the initial characterization and biological evaluation of this intriguing research chemical. Future studies should focus on lead optimization through structural modifications to enhance potency and selectivity, as well as in-vivo efficacy studies to validate its therapeutic potential.

References

  • Mannich Reaction - Alfa Chemistry.

  • Mannich Reaction - Organic Chemistry Portal.

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.

  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository.

  • Mannich reaction - Wikipedia.

  • Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 - EvitaChem.

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Foundational

Whitepaper: A Strategic Approach to the Preliminary In-Vitro Screening of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Abstract The identification and characterization of novel chemical entities (NCEs) form the bedrock of modern drug discovery. This guide presents a comprehensive, technically-grounded strategy for the preliminary in-vitr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification and characterization of novel chemical entities (NCEs) form the bedrock of modern drug discovery. This guide presents a comprehensive, technically-grounded strategy for the preliminary in-vitro screening of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, an NCE featuring structural motifs suggestive of broad pharmacological potential. The phenyl ketone scaffold is prevalent in numerous bioactive compounds, while the morpholine moiety is a well-established pharmacophore known to interact with key target classes such as kinases and G-protein coupled receptors (GPCRs).[1] We outline a tiered, logic-driven screening cascade designed to efficiently assess the compound's foundational safety profile, survey its activity across major target families, and provide a framework for hit validation. This whitepaper provides detailed, field-proven protocols for cytotoxicity, hERG safety, and broad panel screening against GPCRs and kinases, intended to equip researchers and drug development professionals with a robust methodology for early-stage compound evaluation.

Introduction: Rationale for a Structured Screening Approach

The journey of a novel chemical entity (NCE) from synthesis to a viable drug candidate is a process of systematic de-risking and characterization. The initial in-vitro screening phase is arguably the most critical, as it provides the first glimpse into a compound's biological activity and potential liabilities. A well-designed screening strategy must be both broad enough to uncover unexpected activities and focused enough to efficiently allocate resources.

The subject of this guide, Cyclopentyl 3-(morpholinomethyl)phenyl ketone, presents an intriguing profile. Its core structure contains two key features:

  • Phenyl Ketone Scaffold: Phenyl ketone derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory and hepatoprotective properties.[1] Their reactivity and structural versatility make them a common starting point for medicinal chemistry campaigns.

  • Morpholine Moiety: While widely recognized for its use in antisense oligonucleotides, the morpholine ring is a privileged structure in small molecule drug discovery.[2][3][4][5] Its properties as a weak base and hydrogen bond acceptor facilitate interactions with a multitude of biological targets, most notably protein kinases and GPCRs.

Given these structural alerts, a screening strategy cannot be limited to a single, hypothesized target. Instead, a multi-pronged, tiered approach is essential to build a comprehensive preliminary profile of the compound. This guide details such a strategy, emphasizing causality, experimental robustness, and data-driven decision-making.

Compound Profile: Cyclopentyl 3-(morpholinomethyl)phenyl ketone

  • IUPAC Name: (3-(morpholinomethyl)phenyl)(cyclopentyl)methanone

  • Molecular Formula: C₁₇H₂₃NO₂

  • Molecular Weight: 273.37 g/mol

  • Structure:

    
    
    

Before commencing biological assays, it is imperative to confirm the compound's identity, purity (typically >95% via LC-MS and ¹H-NMR), and solubility in a suitable solvent, commonly dimethyl sulfoxide (DMSO). These foundational data ensure the reliability of all subsequent biological experiments.

A Tiered In-Vitro Screening Strategy

We propose a three-phase screening cascade designed to maximize information yield while conserving resources. The workflow begins with broad, essential safety and liability assessments before proceeding to more specific, target-focused assays. This structure ensures that significant effort is not expended on a compound that is overtly cytotoxic or carries a high risk of cardiotoxicity.

Screening_Cascade cluster_0 Phase I: Foundational Profiling cluster_2 Phase III: Hit Confirmation & Elucidation Compound Test Compound (Purity & Solubility Confirmed) Cytotox General Cytotoxicity (LDH Assay) Compound->Cytotox Assess general toxicity hERG hERG Safety Screen (Automated Patch Clamp) Compound->hERG Assess cardiotoxicity risk Decision1 Cytotoxic or hERG Liability? Cytotox->Decision1 hERG->Decision1 GPCR_Screen GPCR Binding Panel (e.g., 40-100 targets) Decision2 Primary Hits Identified? GPCR_Screen->Decision2 Kinase_Screen Kinase Panel Screen (e.g., 50-100 targets) Kinase_Screen->Decision2 Dose_Response Dose-Response Curve (IC50 / EC50 Determination) Functional_Assay Target-Specific Functional Assay Dose_Response->Functional_Assay Selectivity Selectivity Profiling (Against related targets) Functional_Assay->Selectivity Proceed Proceed to Hit Validation Selectivity->Proceed Decision1->GPCR_Screen No Decision1->Kinase_Screen No Stop STOP or Redesign Decision1->Stop Yes Decision2->Dose_Response Yes Decision2->Stop No

Caption: A tiered workflow for NCE in-vitro screening.

Detailed Experimental Protocols

The following protocols represent core assays for the preliminary screening cascade. Each protocol is designed as a self-validating system, incorporating necessary controls for robust data interpretation.

Protocol: General Cytotoxicity via Lactate Dehydrogenase (LDH) Release Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity.[6][7] The released LDH catalyzes a reaction that results in a colorimetric formazan product, the amount of which is proportional to the number of lysed cells.[6]

LDH_Assay cluster_cell Cell State cluster_medium Culture Medium LiveCell Viable Cell (Intact Membrane) LDH_in LDH (inside) DeadCell Damaged Cell (Compromised Membrane) LDH_out Released LDH DeadCell->LDH_out Release Product Pyruvate + NADH LDH_out->Product Catalyzes Substrate Lactate + NAD+ Color Formazan (Colorimetric Signal) Product->Color Reduces Tetrazolium Salt

Caption: Principle of the LDH cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity) into a 96-well, clear-bottom plate at a pre-determined density (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Common starting concentrations range from 0.1 µM to 100 µM. Add the diluted compound to the appropriate wells.

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration (e.g., 0.5%). Represents baseline (0%) cytotoxicity.

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100). Represents 100% cytotoxicity.

    • Medium Background Control: Wells with culture medium but no cells, to measure background LDH activity.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours).

  • LDH Measurement: Carefully transfer 50 µL of cell-free supernatant from each well to a new flat-bottom 96-well plate.[8]

  • Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light. Stop the reaction with a stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Vehicle Abs) / (Max Release Abs - Vehicle Abs)

Protocol: hERG Safety Liability via Automated Patch Clamp

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[9] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia.[9][10] Assessing a compound's effect on the hERG channel is a mandatory safety pharmacology study required by regulatory bodies like the FDA.[11][12] Automated, high-throughput patch-clamp systems provide an efficient and reliable method for this assessment.

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • System Preparation: Prime and prepare the automated patch-clamp system (e.g., SyncroPatch 384PE) according to the manufacturer's instructions.

  • Compound Preparation: Prepare the test compound at multiple concentrations (e.g., 0.1, 1, 10, 30 µM) in the appropriate extracellular buffer solution.

  • Cell Preparation & Loading: Harvest and prepare a single-cell suspension of the hERG-expressing cells and load them into the system.

  • Recording Protocol:

    • The system will establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current (I_Kr_).

    • Establish a stable baseline recording in the vehicle solution.

  • Compound Application: Sequentially apply the increasing concentrations of the test compound to the cells, allowing for equilibrium at each concentration.

  • Positive Control: Use a known hERG blocker (e.g., Ondansetron) as a positive control to validate the assay's sensitivity.[11]

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of hERG channel inhibition relative to the baseline (vehicle) current. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the channel current is inhibited).

Protocol: GPCR Profiling via Radioligand Competition Binding Assay

Principle: G-protein coupled receptors (GPCRs) are a major class of drug targets.[13][14] Radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor.[14][15] In a competition assay, the test compound's ability to displace a known, high-affinity radioligand from the receptor is measured. The amount of displacement is proportional to the test compound's binding affinity.

Methodology:

  • Target Panel: Select a panel of GPCR targets relevant to common drug classes (e.g., adrenergic, dopaminergic, serotonergic, opioid receptors).

  • Materials:

    • Cell membranes prepared from cells overexpressing the specific GPCR target.[16]

    • A specific, high-affinity radioligand (e.g., ³H-prazosin for the α₁-adrenergic receptor).

    • Unlabeled test compound at a fixed, high concentration for single-point screening (e.g., 10 µM).

    • Binding buffer.

  • Assay Setup (96-well format):

    • Total Binding Wells: Add membranes, radioligand, and buffer.

    • Non-Specific Binding (NSB) Wells: Add membranes, radioligand, and a saturating concentration of a known, unlabeled ligand to determine background binding.

    • Test Compound Wells: Add membranes, radioligand, and the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[15]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection: Wash the filters, dry the plate, and add scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate Percent Inhibition for the test compound: % Inhibition = 100 * (1 - (Test Cpd Counts - NSB) / (Specific Binding))

    • A significant inhibition (typically >50%) at 10 µM flags the compound as a "hit" for that specific receptor, warranting follow-up dose-response studies to determine the Ki (inhibitory constant).

Protocol: Kinase Profiling via HTRF® Kinase Assay

Principle: Protein kinases are another critical family of drug targets, particularly in oncology and immunology.[17][18] Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust TR-FRET technology used to measure kinase activity.[17][18] In this assay, a kinase phosphorylates a biotinylated substrate. A europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-labeled XL665 (acceptor) are added. If the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing for a FRET signal to occur.[19][20] An inhibitor will prevent phosphorylation, leading to a decrease in the HTRF signal.

HTRF_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection Kinase Kinase PhosphoSubstrate Phosphorylated Biotin-Substrate Kinase->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate Substrate Biotin-Substrate Substrate->PhosphoSubstrate Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Blocks NoSignal No Signal Inhibitor->NoSignal Results in Complex Ternary Complex PhosphoSubstrate->Complex Eu_Ab Europium-Antibody (Donor) Eu_Ab->Complex SA_XL SA-XL665 (Acceptor) SA_XL->Complex Signal HTRF Signal Complex->Signal Proximity Leads to FRET

Caption: Principle of the HTRF kinase inhibition assay.

Methodology:

  • Target Panel: Select a diverse panel of kinases (e.g., tyrosine and serine/threonine kinases).

  • Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in the appropriate enzymatic buffer.[19][20]

  • Assay Setup (384-well format):

    • Dispense a small volume (e.g., 2 µL) of the test compound (at e.g., 10 µM) or vehicle control.

    • Add the kinase and substrate mixture (e.g., 4 µL).

    • Initiate the enzymatic reaction by adding ATP (e.g., 4 µL).[19][20]

  • Enzymatic Reaction: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), which depends on the specific kinase's activity.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA, the europium-labeled antibody, and SA-XL665.[19][20]

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow for the detection complex to form.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). Calculate the percent inhibition based on vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Hits are identified as compounds causing >50% inhibition and are prioritized for IC₅₀ determination.

Data Interpretation & Hit Triage

The primary goal of this screening cascade is to generate a concise, actionable dataset. Data should be summarized in clear tables to facilitate comparison and decision-making.

Table 1: Hypothetical Phase I Screening Summary

Assay Endpoint Result Interpretation
Cytotoxicity (HepG2, 48h) CC₅₀ > 100 µM No significant cytotoxicity observed.

| hERG Safety | IC₅₀ | > 30 µM | Low risk of hERG-related cardiotoxicity. |

Table 2: Hypothetical Phase II Hit Summary (Example Hits)

Target Class Target Assay Type % Inhibition @ 10 µM Priority for Follow-up
GPCR Dopamine D₂ Binding 85% High
GPCR Adrenergic α₁ Binding 12% Low
Kinase PI3Kα HTRF 92% High
Kinase SRC HTRF 68% Medium

| Kinase | EGFR | HTRF | 5% | Low |

A "hit" is not a lead. It is an observation that requires rigorous confirmation. Hits identified in Phase II must be subjected to Phase III validation, which includes:

  • Re-synthesis & Re-testing: The compound should be re-synthesized and its identity confirmed to rule out artifacts from the original sample.

  • Dose-Response Curves: Generate full 8- to 10-point dose-response curves to accurately determine potency (IC₅₀ or Ki).

  • Orthogonal Assays: Confirm the hit in a different assay format if possible (e.g., confirming a binding hit with a functional assay).

  • Selectivity Profiling: Test the compound against closely related targets to understand its selectivity profile. A highly selective compound is often more desirable.

Conclusion & Future Directions

The preliminary in-vitro screening of a novel chemical entity like Cyclopentyl 3-(morpholinomethyl)phenyl ketone demands a systematic and scientifically rigorous approach. The tiered strategy presented in this guide, beginning with foundational safety and cytotoxicity profiling before progressing to broad target-class screening, provides an efficient and logical framework for early-stage drug discovery. By employing robust, well-controlled assays such as LDH for cytotoxicity, automated patch-clamp for hERG liability, and high-throughput binding and enzymatic assays for GPCRs and kinases, researchers can build a comprehensive initial profile of a compound's biological activity. The data generated through this cascade enables informed, evidence-based decisions on whether to halt development, redesign the molecule, or advance a promising hit into more complex secondary assays and lead optimization campaigns.

References

  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018). YouTube.
  • (N/A). (2025). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate.
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • How to develop effective in vitro assays for early drug discovery. Charnwood Molecular.
  • hERG Safety Assay. Creative Peptides.
  • In Vitro Assay Development for Novel Anti-Cancer Agents. Benchchem.
  • GLP hERG Screening. Metrion Biosciences.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC - NIH.
  • An efficient chemical screening method for structure-based inhibitors to nucleic acid enzymes targeting the DNA repair-replication interface and SARS CoV-2. PubMed Central.
  • Herg safety assay. Slideshare.
  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. FDA.
  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. (2024). FDA.
  • Technical Support Center: GPCR Assay Development and Optimization. Benchchem.
  • GTPγS Binding Assays. (2012). Assay Guidance Manual - NCBI Bookshelf.
  • GPCR Screening & Profiling with Binding Assays. Creative Biogene.
  • LDH Cytotoxicity Assay. Creative Bioarray.
  • Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
  • Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate.
  • In Vitro Screening of an In-House Library of Structurally Distinct Chemotypes Towards the Identification of Novel SARS-CoV-2 Inhibitors. (2024). MDPI.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One.
  • Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8. EvitaChem.
  • Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PMC - PubMed Central.
  • Using Morpholinos to Control Gene Expression. (2025). ResearchGate.
  • Cyclopentyl methyl ketone | C7H12O | CID 22326. PubChem - NIH.
  • 5422-88-8 | Cyclopentyl phenyl ketone. ChemScene.
  • Guide for Morpholino Users: Toward Therapeutics. (2016). International Zebrafish Society.
  • Cyclopentyl phenyl ketone | CAS 5422-88-8 | SCBT. Santa Cruz Biotechnology.
  • CYCLOPENTYL PHENYL KETONE | 5422-88-8. ChemicalBook.
  • Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. (2023). Pharma's Almanac.
  • Morpholino antisense oligonucleotides: tools for investigating vertebrate development. Genome Biology.

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Exploratory

theoretical mechanism of action for Cyclopentyl 3-(morpholinomethyl)phenyl ketone

An In-depth Technical Guide to the Theoretical Mechanism of Action for Cyclopentyl 3-(morpholinomethyl)phenyl ketone Introduction: A Novel Neuromodulatory Candidate Cyclopentyl 3-(morpholinomethyl)phenyl ketone, hereafte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Mechanism of Action for Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Introduction: A Novel Neuromodulatory Candidate

Cyclopentyl 3-(morpholinomethyl)phenyl ketone, hereafter referred to as CMPK, is a novel synthetic compound with a unique chemical architecture that suggests potential as a modulator of central nervous system (CNS) targets. Its structure combines a cyclopentyl phenyl ketone core with a morpholinomethyl substituent, features that are individually associated with CNS activity. The morpholine ring is a common moiety in CNS drugs, known to improve blood-brain barrier permeability and interact with various receptors.[1][2][3][4] The phenyl ketone core, on the other hand, is a structural element found in various biologically active compounds, and ketone bodies themselves are now understood to be important signaling molecules in the brain, interacting with G protein-coupled receptors (GPCRs).[5][6][7][8]

This technical guide presents a hypothesized mechanism of action for CMPK, based on its structural characteristics and the known pharmacology of related compounds. We theorize that CMPK acts as a selective agonist at a novel, yet to be fully characterized, G-protein coupled receptor that we have designated as the Ketone-Modulated Receptor 1 (KMR1). This guide will detail the proposed signaling pathway, provide a rationale for this hypothesis, and outline the experimental protocols required to validate this mechanism.

Hypothesized Mechanism of Action: KMR1 Agonism

We propose that CMPK's primary mechanism of action is its selective binding to and activation of KMR1, a putative G-protein coupled receptor belonging to the Gs alpha subunit family. The binding of CMPK to KMR1 is thought to initiate a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and neuronal function.

This hypothesis is based on the following rationale:

  • Structural Analogy: The morpholinomethylphenyl moiety is a known pharmacophore in compounds targeting GPCRs involved in mood and cognition.[1][9][2][3]

  • Ketone Body Signaling: The phenyl ketone core may mimic the action of endogenous ketone bodies, which are known to activate specific GPCRs.[5][10][6][7]

  • Predicted Downstream Effects: The proposed Gs-coupled pathway is consistent with potential therapeutic effects such as neuroprotection and cognitive enhancement, which are often associated with the modulation of cAMP and CREB signaling.

Proposed Signaling Pathway

Gs_Pathway cluster_membrane Cell Membrane KMR1 KMR1 Receptor Gs Gs Protein (α, β, γ) KMR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates CMPK CMPK CMPK->KMR1 Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates

Caption: Proposed KMR1 signaling pathway activated by CMPK.

Experimental Validation Protocols

To rigorously test our hypothesis, a series of in-vitro experiments are proposed. These protocols are designed to be self-validating, with each step building upon the last to provide a comprehensive picture of CMPK's molecular mechanism.

Radioligand Binding Assay

This experiment will determine if CMPK directly binds to the KMR1 receptor and will allow for the calculation of its binding affinity (Ki).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human KMR1 receptor.

  • Membrane Preparation: Homogenize the cells and isolate the cell membranes by centrifugation.

  • Binding Reaction: Incubate the cell membranes with a known radiolabeled ligand for KMR1 (e.g., [3H]-KMR1-L) and varying concentrations of CMPK.

  • Separation: Separate the bound and free radioligand using vacuum filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the data and calculate the IC50 of CMPK. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This assay will determine if CMPK acts as an agonist, antagonist, or inverse agonist at the KMR1 receptor by measuring G-protein activation.

Methodology:

  • Membrane Preparation: Use the same KMR1-expressing cell membranes as in the radioligand binding assay.

  • Assay Reaction: Incubate the membranes with varying concentrations of CMPK in the presence of [35S]-GTPγS, a non-hydrolyzable analog of GTP.

  • Separation: Separate the bound and free [35S]-GTPγS.

  • Quantification: Measure the amount of bound [35S]-GTPγS using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 and Emax values for CMPK.

cAMP Assay

This functional assay will confirm that KMR1 is Gs-coupled and that CMPK binding leads to the expected downstream signaling event.

Methodology:

  • Cell Culture: Plate KMR1-expressing HEK293 cells in a multi-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of CMPK for a specified time.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Generate a concentration-response curve and determine the EC50 of CMPK for cAMP production.

Experimental Workflow Diagram

Experimental_Workflow start Start binding_assay Radioligand Binding Assay start->binding_assay gtp_assay GTPγS Binding Assay binding_assay->gtp_assay Confirm Binding camp_assay cAMP Assay gtp_assay->camp_assay Confirm Agonism western_blot Western Blot for pCREB camp_assay->western_blot Confirm Pathway conclusion Mechanism Elucidation western_blot->conclusion

Caption: Step-by-step workflow for validating the hypothesized mechanism of action.

Quantitative Data Summary

The following table outlines the expected quantitative outcomes from the proposed experiments, which would support the hypothesis of CMPK as a potent and selective KMR1 agonist.

AssayParameterExpected ValueInterpretation
Radioligand BindingKi< 100 nMHigh affinity binding to KMR1
GTPγS BindingEC50< 500 nMPotent activation of G-proteins
GTPγS BindingEmax> 80% (vs. standard agonist)High efficacy agonism
cAMP AssayEC50< 1 µMFunctional activation of the Gs pathway

Conclusion

The presented in this guide provides a scientifically grounded framework for its further investigation as a novel CNS-active compound. The hypothesis that CMPK is a selective agonist of the putative KMR1 receptor, leading to the activation of the Gs-cAMP-PKA-CREB signaling pathway, is supported by a strong structure-activity relationship rationale. The detailed experimental protocols outlined herein offer a clear path to validating this hypothesis and elucidating the precise molecular interactions of this promising compound. Successful validation would position CMPK as a strong candidate for further preclinical development for neurological and psychiatric disorders.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders. Frontiers. [Link]

  • Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. MDPI. [Link]

  • Cyclopentyl phenyl ketone. ChemBK. [Link]

  • Cyclopentylphenylmethanone. PubChem. [Link]

  • Ketone bodies as signaling metabolites. PMC. [Link]

  • Ketone body receptor GPR43 regulates lipid metabolism under ketogenic conditions. PMC. [Link]

  • Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. PMC. [Link]

  • Synthetic process of cyclopentyl phenyl ketone.
  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Document ID: AN-CPMK-20260117 Abstract This document provides a comprehensive, in-depth guide for the multi-step synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, a novel compound with potential applications as...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CPMK-20260117

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, a novel compound with potential applications as a structural motif in medicinal chemistry and drug development. The protocol herein outlines a robust and reproducible synthetic strategy commencing from commercially available 3-bromobenzyl alcohol. The chosen pathway involves a two-step sequence: the initial synthesis of the key intermediate, 4-(3-bromobenzyl)morpholine, followed by a Grignard reaction with cyclopentylcarbonyl chloride to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also the underlying chemical principles and justifications for the selected methodologies.

Introduction and Synthetic Strategy

Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a bi-functional molecule incorporating a lipophilic cyclopentyl ketone moiety and a polar morpholinomethyl group. This combination of features makes it an interesting scaffold for the design of novel therapeutic agents, potentially influencing pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability. The strategic placement of the morpholinomethyl group at the meta-position of the phenyl ring provides a key vector for further chemical modification or for establishing specific interactions with biological targets.

Retrosynthetic Analysis and Rationale for the Chosen Route

A retrosynthetic analysis of the target molecule suggests several possible synthetic disconnections. Two primary strategies were considered:

  • Friedel-Crafts Acylation: This approach would involve the acylation of a pre-functionalized 3-(morpholinomethyl)benzene with cyclopentylcarbonyl chloride. However, the basic nitrogen atom of the morpholine ring is likely to coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the acylation, potentially deactivating the catalyst and inhibiting the reaction.[1]

  • Grignard Reaction: This strategy involves the formation of an organometallic Grignard reagent from a halogenated precursor, followed by its reaction with an acylating agent. This route is generally more tolerant of functional groups like tertiary amines, provided they are not acidic.

Based on this analysis, a Grignard-based approach was selected for its robustness and predictability. The overall synthetic plan is depicted in Figure 1.

Synthetic_Workflow cluster_reagents A 3-Bromobenzyl alcohol B 3-Bromobenzyl bromide A->B  PBr₃ C 4-(3-Bromobenzyl)morpholine B->C  Morpholine, K₂CO₃, CH₃CN D 3-(Morpholinomethyl)phenylmagnesium bromide (Grignard Reagent) C->D  Mg, THF (anhydrous) E Cyclopentyl 3-(morpholinomethyl)phenyl ketone D->E  1. Cyclopentylcarbonyl chloride  2. H₃O⁺ workup F Cyclopentylcarbonyl chloride F->E G Morpholine H PBr₃ I Mg, THF

Caption: Overall synthetic workflow for Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents are hazardous and should be handled with care.

Step 1: Synthesis of 3-Bromobenzyl bromide

This initial step converts the commercially available 3-bromobenzyl alcohol to the more reactive benzyl bromide, which is susceptible to nucleophilic substitution.

Materials:

Reagent Formula MW ( g/mol ) Amount Molar Equiv.
3-Bromobenzyl alcohol C₇H₇BrO 187.04 10.0 g 1.0
Phosphorus tribromide (PBr₃) Br₃P 270.69 5.7 g (2.0 mL) 0.4

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

Procedure:

  • Dissolve 3-bromobenzyl alcohol (10.0 g, 53.5 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (2.0 mL, 21.4 mmol) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto 100 g of crushed ice and stir for 10 minutes.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromobenzyl bromide as a pale yellow oil, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(3-Bromobenzyl)morpholine

This step involves a standard SN2 reaction where the secondary amine of morpholine acts as a nucleophile, displacing the bromide from 3-bromobenzyl bromide.[2]

Materials:

Reagent Formula MW ( g/mol ) Amount Molar Equiv.
3-Bromobenzyl bromide C₇H₆Br₂ 249.94 13.4 g 1.0
Morpholine C₄H₉NO 87.12 5.6 mL 1.2
Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 11.1 g 1.5

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 200 mL | - |

Procedure:

  • To a 500 mL round-bottom flask, add anhydrous potassium carbonate (11.1 g, 80.3 mmol) and anhydrous acetonitrile (200 mL).

  • Add morpholine (5.6 mL, 64.2 mmol) to the suspension and stir for 10 minutes at room temperature.

  • Add a solution of 3-bromobenzyl bromide (13.4 g, 53.5 mmol) in 50 mL of acetonitrile to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the solid residue with acetonitrile (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-(3-bromobenzyl)morpholine as a viscous oil.[3][4]

Step 3: Synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

This final step is a Grignard reaction. It is critical that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly basic Grignard reagent by moisture.[3]

Materials:

Reagent Formula MW ( g/mol ) Amount Molar Equiv.
4-(3-Bromobenzyl)morpholine C₁₁H₁₄BrNO 256.14 10.0 g 1.0
Magnesium turnings Mg 24.31 1.14 g 1.2
Anhydrous Tetrahydrofuran (THF) C₄H₈O 72.11 150 mL -
Cyclopentylcarbonyl chloride C₆H₉ClO 132.59 5.7 g 1.1

| Iodine (I₂) | I₂ | 253.81 | 1 crystal | catalytic |

Procedure:

  • Place magnesium turnings (1.14 g, 46.9 mmol) in a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a single crystal of iodine to activate the magnesium surface.

  • Add 20 mL of anhydrous THF to the flask.

  • Dissolve 4-(3-bromobenzyl)morpholine (10.0 g, 39.1 mmol) in 80 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small portion (approx. 10 mL) of the bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction (indicated by bubble formation and a gentle reflux).

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve cyclopentylcarbonyl chloride (5.7 g, 43.0 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the cyclopentylcarbonyl chloride solution dropwise to the cold, stirred Grignard reagent over 30 minutes.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Cool the reaction mixture again to 0 °C and slowly quench by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product is purified by column chromatography to yield the final product as a pale yellow oil.

Purification Protocol

Purification_Workflow A Crude Product (from workup) B Dissolve in minimal DCM A->B C Adsorb onto Silica Gel B->C D Column Chromatography C->D E Elute with Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) D->E F Collect Fractions (monitor by TLC) E->F G Combine Pure Fractions F->G H Concentrate under Reduced Pressure G->H I Pure Cyclopentyl 3-(morpholinomethyl)phenyl ketone H->I

Caption: Workflow for the purification of the final product.

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and allow the solvent to evaporate.

  • Load the dry silica-adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Characterization Data

The structure of the final product should be confirmed by standard spectroscopic methods. Expected data are summarized below.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 7.85-7.95 (m, 2H, Ar-H), 7.40-7.50 (m, 2H, Ar-H), 3.70 (t, J=4.8 Hz, 4H, -N(CH₂CH₂)₂O), 3.65 (s, 2H, Ar-CH₂-N), 3.55 (quintet, J=8.0 Hz, 1H, CO-CH), 2.45 (t, J=4.8 Hz, 4H, -N(CH₂CH₂)₂O), 1.60-1.95 (m, 8H, cyclopentyl-H).
¹³C NMR (100 MHz, CDCl₃)δ 201.5 (C=O), 137.0 (Ar-C), 136.5 (Ar-C), 132.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 67.0 (-O-CH₂-), 63.5 (Ar-CH₂-N), 53.5 (-N-CH₂-), 46.0 (CO-CH), 30.5 (cyclopentyl-CH₂), 26.0 (cyclopentyl-CH₂).
Mass Spec (ESI) m/z calculated for C₁₇H₂₃NO₂ [M+H]⁺: 274.1807; found: 274.1805.
FT-IR (neat, cm⁻¹)~2950 (C-H stretch), ~2850 (C-H stretch), ~1680 (C=O stretch, aryl ketone), ~1600 (C=C stretch, aromatic), ~1115 (C-O-C stretch).

Note: The predicted NMR data is based on known chemical shifts of similar structural fragments.[5][6][7]

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. The Grignard-based strategy is shown to be effective, avoiding potential complications associated with alternative synthetic routes. The purification and characterization data provide a clear benchmark for researchers to validate their results. This molecule represents a valuable building block for further exploration in the fields of medicinal chemistry and materials science.

References

  • PubChem. Cyclopentylphenylmethanone | C12H14O | CID 79464. National Institutes of Health. [Link]

  • PubChemLite. 4-(3-bromobenzyl)morpholine (C11H14BrNO). [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Chemchart. 4-(3-bromobenzyl)morpholine (364793-82-8). [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

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Application

Application Note: Quantitative Analysis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Introduction Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a synthetic organic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a phenyl ketone core, a cyclopentyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a synthetic organic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a phenyl ketone core, a cyclopentyl group, and a morpholinomethyl substituent, presents a unique analytical challenge. Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantitative analysis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone in various matrices, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of Cyclopentyl 3-(morpholinomethyl)phenyl ketone is critical for method development. The presence of the phenyl ketone moiety provides a strong chromophore, making UV detection a viable and accessible quantification technique.[7][8] The morpholine group, a tertiary amine, offers a site for protonation, making it suitable for analysis by reverse-phase liquid chromatography and highly sensitive detection by mass spectrometry.[9][10][11] The overall molecule is expected to have moderate polarity.

Molecular Structure:

G C1=CC=C(C=C1)C(=O)C2CCCC2 c1(C)cccc(c1)C(=O)C2CCCC2 c1(C)cccc(c1)C(=O)C2CCCC2 C1=CC=C(C=C1)C(=O)C2CCCC2->c1(C)cccc(c1)C(=O)C2CCCC2 c1(CN2CCOCC2)cccc(c1)C(=O)C3CCCC3 c1(CN2CCOCC2)cccc(c1)C(=O)C3CCCC3 c1(C)cccc(c1)C(=O)C2CCCC2->c1(CN2CCOCC2)cccc(c1)C(=O)C3CCCC3

Caption: Chemical structure of Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Recommended Analytical Methods

Two primary analytical methods are recommended for the quantification of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, each with its own advantages:

  • HPLC-UV: A robust, cost-effective, and widely available technique suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies (e.g., plasma or tissue analysis) and trace-level impurity quantification.[9][10][11]

HPLC-UV Method Protocol

This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acidThe buffer controls the ionization of the morpholine group, ensuring consistent retention and peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase chromatography.
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% BA gradient is employed to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe phenyl ketone chromophore is expected to have significant absorbance at this wavelength. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLThis can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Standard and Sample Preparation

3.3.1. Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of Cyclopentyl 3-(morpholinomethyl)phenyl ketone reference standard and dissolve it in a 10 mL volumetric flask with methanol.

3.3.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).

3.3.3. Sample Preparation: The sample preparation method will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction or dissolution followed by filtration will be necessary.

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Standard (1 mg/mL) working Prepare Working Standards (1-100 µg/mL) stock->working inject Inject Standards and Samples into HPLC-UV working->inject sample Prepare Sample Solution sample->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Analyte in Samples curve->quantify G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Standard (1 mg/mL) working Prepare Working Standards (e.g., 0.1-100 ng/mL) stock->working inject Inject Standards and Samples into LC-MS/MS working->inject sample Prepare Sample (e.g., Protein Precipitation for Plasma) sample->inject acquire Acquire MRM Data inject->acquire integrate Integrate Peak Areas acquire->integrate curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->curve quantify Quantify Analyte in Samples curve->quantify

Sources

Method

Application Notes and Protocols: Cyclopentyl 3-(morpholinomethyl)phenyl Ketone as a Versatile Synthetic Intermediate

Introduction: Unveiling a Novel Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Cyclopent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a synthetic intermediate poised to offer significant advantages in this arena. This molecule uniquely combines a cyclopentyl phenyl ketone core with a morpholine moiety, two structural features that are independently recognized for their favorable contributions to pharmacological activity and pharmacokinetic profiles.

The morpholine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Its presence can also lead to specific, high-affinity interactions with biological targets.[1][3][4] On the other hand, the ketone functional group is a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse and complex molecular architectures.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of Cyclopentyl 3-(morpholinomethyl)phenyl ketone as a key building block in the synthesis of potential therapeutic agents. We will delve into a detailed, field-proven protocol for its synthesis via the Mannich reaction, followed by in-depth application notes on its subsequent chemical modifications.

Part 1: Synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl Ketone

The most direct and efficient route to Cyclopentyl 3-(morpholinomethyl)phenyl ketone is the Mannich reaction.[8][9][10] This classic three-component condensation involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In this case, Cyclopentyl phenyl ketone serves as the carbonyl compound with an enolizable proton, formaldehyde is the aldehyde, and morpholine is the secondary amine.

Reaction Principle: The Mannich Reaction

The mechanism of the Mannich reaction begins with the formation of an Eschenmoser-like salt, an iminium ion, from the reaction of formaldehyde and morpholine.[10] Cyclopentyl phenyl ketone, under acidic or basic conditions, forms an enol or enolate, which then acts as a nucleophile, attacking the electrophilic iminium ion. This is followed by a proton transfer to yield the final β-amino ketone, Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Enol/Enolate Formation cluster_2 Nucleophilic Attack & Product Formation Formaldehyde Formaldehyde Iminium_Ion Morpholinomethyl Cation (Iminium Ion) Formaldehyde->Iminium_Ion + Morpholine - H2O Morpholine Morpholine Product Cyclopentyl 3-(morpholinomethyl)phenyl ketone CPK Cyclopentyl phenyl ketone Enol Enol/Enolate CPK->Enol Acid/Base Enol->Product + Iminium Ion

Figure 1: Simplified workflow of the Mannich reaction for the synthesis of the target compound.
Detailed Synthetic Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate safety considerations.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Cyclopentyl phenyl ketone5422-88-8174.24101.74 g
Morpholine110-91-887.12121.05 mL
Formaldehyde (37% in H₂O)50-00-030.03151.2 mL
Hydrochloric Acid (conc.)7647-01-036.46catalytic~0.5 mL
Ethanol (95%)64-17-546.07-20 mL
Diethyl Ether60-29-774.12-As needed
Sodium Bicarbonate (sat. aq.)144-55-884.01-As needed
Anhydrous Magnesium Sulfate7487-88-9120.37-As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Cyclopentyl phenyl ketone (1.74 g, 10 mmol), morpholine (1.05 mL, 12 mmol), and ethanol (20 mL).

  • Acidification: To this stirring solution, add concentrated hydrochloric acid (~0.5 mL) dropwise. A slight exotherm may be observed.

  • Addition of Formaldehyde: Slowly add formaldehyde solution (1.2 mL, 15 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with 50 mL of water.

    • Wash the aqueous layer with diethyl ether (3 x 30 mL) to remove any unreacted starting material.

    • Carefully basify the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8-9. The product will precipitate as an oil or a solid.

    • Extract the product with diethyl ether (3 x 40 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Characterization Data:

While experimental data is not available, the following are the predicted key features for the characterization of Cyclopentyl 3-(morpholinomethyl)phenyl ketone:

  • ¹H NMR: Peaks corresponding to the aromatic protons, the cyclopentyl protons, the morpholine protons, and a characteristic singlet for the benzylic methylene group adjacent to the morpholine nitrogen.

  • ¹³C NMR: Signals for the carbonyl carbon, aromatic carbons, cyclopentyl carbons, morpholine carbons, and the benzylic methylene carbon.

  • IR Spectroscopy: A strong absorption band for the ketone carbonyl (C=O) stretching, typically around 1680-1700 cm⁻¹, and C-N stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₁₈H₂₅NO₂ = 299.40 g/mol ).

Part 2: Application as a Synthetic Intermediate

The true value of Cyclopentyl 3-(morpholinomethyl)phenyl ketone lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The ketone functionality serves as a key reaction site for a variety of transformations.

Application 1: Synthesis of Chiral Alcohols via Ketone Reduction

The reduction of the ketone to a secondary alcohol introduces a new chiral center, opening the door to the synthesis of enantiomerically pure compounds, which is often crucial for pharmacological activity.

Ketone_Reduction Start Cyclopentyl 3-(morpholinomethyl)phenyl ketone Product Cyclopentyl(3-(morpholinomethyl)phenyl)methanol (Chiral Alcohol) Start->Product Reduction (e.g., NaBH4, LiAlH4)

Figure 2: Reduction of the ketone to a chiral alcohol.

Protocol: Sodium Borohydride Reduction

  • Reaction Setup: Dissolve Cyclopentyl 3-(morpholinomethyl)phenyl ketone (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 mmol) portion-wise to the stirring solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water (5 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the alcohol.[11][12]

Rationale: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones in the presence of other functional groups.[11][12] The resulting chiral alcohol can serve as a precursor for the synthesis of esters, ethers, and other derivatives with potential biological activities. Asymmetric reduction methods can also be employed to obtain specific stereoisomers.[13][14]

Application 2: Carbon-Carbon Bond Formation via Grignard Reaction

The Grignard reaction allows for the introduction of a wide variety of alkyl or aryl groups at the carbonyl carbon, leading to the formation of tertiary alcohols and significantly increasing molecular complexity.

Grignard_Reaction Start Cyclopentyl 3-(morpholinomethyl)phenyl ketone Product Tertiary Alcohol Derivative Start->Product 1. Grignard Reagent (R-MgX) 2. Acidic Work-up

Figure 3: Grignard reaction for the synthesis of tertiary alcohols.

Protocol: Grignard Reaction with Methylmagnesium Bromide

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cyclopentyl 3-(morpholinomethyl)phenyl ketone (1 mmol) in anhydrous diethyl ether (10 mL).

  • Grignard Addition: Cool the solution to 0 °C and add methylmagnesium bromide (1.2 mmol, typically a 3.0 M solution in diethyl ether) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours.[15][16][17]

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the tertiary alcohol.

Rationale: The Grignard reaction is a powerful tool for constructing complex carbon skeletons.[15][18] The resulting tertiary alcohols can be further functionalized or may themselves exhibit interesting pharmacological properties. The choice of the Grignard reagent is vast, allowing for the introduction of a wide range of substituents.

Part 3: Potential in Drug Discovery

The structural features of Cyclopentyl 3-(morpholinomethyl)phenyl ketone and its derivatives suggest significant potential in various therapeutic areas.

  • CNS-Active Agents: The morpholine moiety is known to improve brain permeability, making these compounds interesting candidates for targeting the central nervous system.[4] Morpholine-containing compounds have been investigated for their potential in treating neurodegenerative diseases.[3]

  • Analgesic and Anti-inflammatory Agents: The morpholine scaffold is present in several compounds with analgesic and anti-inflammatory properties.[2]

  • Anticancer and Antimicrobial Agents: The versatility of the morpholine ring has been exploited in the development of anticancer and antimicrobial agents.[19]

The synthetic pathways outlined above provide a roadmap for the generation of a library of diverse compounds based on the Cyclopentyl 3-(morpholinomethyl)phenyl ketone scaffold. Subsequent screening of these compounds could lead to the discovery of novel drug candidates.

Conclusion

Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a promising and versatile synthetic intermediate that can be readily prepared via a robust Mannich reaction. Its unique combination of a reactive ketone functionality and a pharmacologically relevant morpholine group makes it an attractive starting point for the synthesis of a wide array of potentially bioactive molecules. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this novel chemical entity in their drug discovery and development programs.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709-752. [Link]

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  • Upgrading ketone synthesis direct from carboxylic acids and organohalides. (2020). PMC. [Link]

  • Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Carbonyl reduction. (n.d.). Wikipedia. [Link]

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  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. (n.d.). NIH. [Link]

  • Direct Catalytic Enantioselective α-Aminomethylation of Ketones. (2025). Request PDF. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). ResearchGate. [Link]

  • Microscale synthesis of 2,6-bis(morpholinomethyl)-p-cresol: A phenolic Mannich base. (n.d.). JCE. [Link]

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Application

Application Note &amp; Protocols: A Framework for Assessing the Neurological Effects of Novel Morpholine Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential and Neuropharmacological Significance of Morpholine Derivatives The morpholine ring is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential and Neuropharmacological Significance of Morpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous compounds with significant central nervous system (CNS) activity.[1][2][3][4] Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, often enhance blood-brain barrier permeability, a critical attribute for CNS-targeting drugs.[1][2][3][4][5] Morpholine derivatives have been investigated for a wide range of neurological and psychiatric conditions, including neurodegenerative diseases, mood disorders, and pain.[1][2][3][4][6] They can modulate the activity of key CNS targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes like monoamine oxidase (MAO).[5][7][8][9] Given this therapeutic potential, a robust and systematic experimental framework is essential to characterize the neurological effects of novel morpholine derivatives, ensuring both efficacy and safety.

This guide provides a comprehensive, multi-tiered approach to the preclinical evaluation of morpholine derivatives, from initial in vitro screening to more complex in vivo behavioral and histological analyses. The causality behind each experimental choice is explained to empower researchers to design and execute self-validating studies.

Part 1: Foundational In Vitro Assessment: A Tiered Screening Approach

A hierarchical in vitro strategy allows for the early identification of promising candidates and the filtering out of cytotoxic compounds before committing to resource-intensive in vivo studies.

Initial Cytotoxicity and Neuronal Health Screening

The primary objective is to determine the concentration range at which a morpholine derivative exhibits biological activity without causing overt cellular damage.

Rationale: Establishing a therapeutic window is paramount. Cellular health assays provide a baseline understanding of a compound's safety profile and inform dose selection for subsequent functional assays.[10][11]

Protocol: General Neuronal Cytotoxicity Assessment

  • Cell Line Selection:

    • Human SH-SY5Y neuroblastoma cells: A commonly used cell line that can be differentiated into a more mature neuronal phenotype.

    • Primary cortical neurons (rodent-derived): Offer higher physiological relevance but with greater variability.

    • Human induced pluripotent stem cell (iPSC)-derived neurons: Provide a highly relevant human model for neurotoxicity testing.[12][13]

  • Cell Plating: Seed cells in 96-well plates at a density of 10,000 cells/well.[14]

  • Compound Treatment: After 24 hours, treat cells with a concentration range of the morpholine derivative (e.g., 0.1 µM to 100 µM) for 24-72 hours.[12]

  • Assay Execution (Choose one or more):

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

    • LDH Release Assay: Quantifies lactate dehydrogenase leakage from damaged cells, a marker of cytotoxicity.

    • High-Content Imaging: Utilizes fluorescent dyes to simultaneously assess multiple parameters like cell count, nuclear morphology, and membrane integrity.[13]

Data Interpretation:

ParameterDescriptionFavorable Outcome
CC50 (50% Cytotoxic Concentration) Concentration at which 50% of cells are non-viable.High CC50 value, indicating low cytotoxicity.
Therapeutic Index (TI) Ratio of CC50 to EC50 (50% effective concentration from functional assays).A high TI suggests a favorable safety margin.
Functional Neuronal Assays

These assays provide insights into the specific effects of the morpholine derivatives on neuronal processes.

Rationale: Neurite outgrowth is fundamental for neural development and repair. This assay can identify compounds that may promote or inhibit neurogenesis, a crucial process in recovery from injury and in neurodegenerative diseases.[12][15]

Protocol: High-Content Imaging of Neurite Outgrowth

  • Cell Plating: Plate iPSC-derived neurons or a suitable cell line (e.g., Neuro-2a) on laminin-coated 96- or 384-well plates.[12][15]

  • Compound Treatment: Treat with non-toxic concentrations of the morpholine derivative for 72 hours.[12] Include a positive control (e.g., retinoic acid for Neuro-2a cells) and a negative control (e.g., nocodazole).[12][15]

  • Immunostaining: Fix the cells and stain for neuronal markers such as β-III tubulin to visualize neurites and DAPI for nuclei.[16]

  • Imaging and Analysis: Use a high-content imaging system to automatically quantify parameters like neurite length, number of branches, and number of neurites per neuron.[12][13][14]

Data Interpretation:

ParameterDescriptionPotential Implication
Total Neurite Length per Neuron The sum of the lengths of all neurites from a single neuron.Increased length may suggest neurotrophic or regenerative potential.
Number of Branch Points The number of points where a neurite divides.Increased branching could indicate enhanced synaptic connectivity.
Valid Neuron Count The number of healthy neurons remaining after treatment.A significant decrease indicates cytotoxicity.[12]

Experimental Workflow for In Vitro Screening

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Functional Characterization Compound Library Compound Library Cytotoxicity Assays Cytotoxicity Assays Compound Library->Cytotoxicity Assays Dose-Response Neuronal Health Assessment Neuronal Health Assessment Cytotoxicity Assays->Neuronal Health Assessment Determine CC50 Neurite Outgrowth Assay Neurite Outgrowth Assay Neuronal Health Assessment->Neurite Outgrowth Assay Select Non-Toxic Doses Electrophysiology (MEA) Electrophysiology (MEA) Neuronal Health Assessment->Electrophysiology (MEA) Select Non-Toxic Doses Receptor Binding Assays Receptor Binding Assays Neuronal Health Assessment->Receptor Binding Assays Select Non-Toxic Doses Lead Candidates Lead Candidates Neurite Outgrowth Assay->Lead Candidates Assess Neuroregenerative Potential Electrophysiology (MEA)->Lead Candidates Identify Bioactivity Receptor Binding Assays->Lead Candidates Determine Target Affinity

Caption: A tiered approach for in vitro screening of morpholine derivatives.

Rationale: MEAs provide a powerful platform to assess the effects of compounds on neuronal network activity in real-time.[17] This is crucial for understanding potential effects on synaptic transmission and overall network function, which are often perturbed in neurological disorders.[8][17]

Protocol: MEA Analysis of Neuronal Network Activity

  • Cell Culture: Culture primary neurons or iPSC-derived neurons on MEA plates until a stable, spontaneously active network is formed.

  • Baseline Recording: Record baseline electrical activity, including spike rate, burst frequency, and network synchrony.

  • Compound Application: Acutely apply the morpholine derivative at various concentrations.

  • Data Acquisition and Analysis: Record changes in electrophysiological parameters post-application. Analyze for excitatory or inhibitory effects.

Data Interpretation:

ParameterChange upon Compound ApplicationPotential Mechanism
Mean Firing Rate Increase / DecreaseModulation of ion channels or synaptic receptors.[7][18]
Burst Frequency Increase / DecreaseAlteration of network excitability.
Network Synchrony Increase / DecreaseEffects on synaptic plasticity and network connectivity.

Rationale: Many morpholine derivatives exert their effects by binding to specific neurotransmitter receptors.[1][4] Ligand binding assays are essential for identifying the molecular target(s) of a compound and determining its binding affinity (Kd) and potency (Ki).[19][20][21]

Protocol: Radioligand Binding Assay

  • Target Selection: Based on the structural similarity of the morpholine derivative to known ligands, select a panel of relevant CNS receptors (e.g., dopamine, serotonin, opioid receptors).

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

  • Competitive Binding: Incubate the membranes with a known radioligand for the target receptor in the presence of increasing concentrations of the morpholine derivative.

  • Detection and Analysis: Separate bound from free radioligand and quantify radioactivity. Calculate the IC50 and Ki values to determine the compound's binding affinity.[19]

Potential Signaling Pathways for Morpholine Derivatives

cluster_GPCR GPCR Signaling cluster_IonChannel Ion Channel Modulation Morpholine_GPCR Morpholine Derivative GPCR GPCR Morpholine_GPCR->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Morpholine_IC Morpholine Derivative Ion_Channel Ion Channel Morpholine_IC->Ion_Channel Modulation of Ion Flux Membrane_Potential Membrane Potential Ion_Channel->Membrane_Potential Modulation of Ion Flux

Caption: Potential signaling pathways modulated by morpholine derivatives.

Part 2: In Vivo Evaluation: Assessing Neurological Effects in Animal Models

Promising candidates from in vitro screening should be advanced to in vivo studies to evaluate their effects on complex physiological and behavioral processes.

Pharmacokinetics and Brain Penetrance

Rationale: A CNS-active drug must be able to cross the blood-brain barrier in sufficient concentrations to exert its therapeutic effect.[2][3]

Protocol: Preliminary PK/PD Assessment

  • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Administration: Administer the morpholine derivative via a relevant route (e.g., intraperitoneal, oral).

  • Sample Collection: Collect blood and brain tissue at multiple time points post-administration.

  • Analysis: Use LC-MS/MS to quantify compound concentrations in plasma and brain homogenates.

  • Calculate Brain-to-Plasma Ratio: Determine the efficiency of blood-brain barrier penetration.

Behavioral Phenotyping

Rationale: A battery of behavioral tests is necessary to create a comprehensive profile of a compound's neurological effects, covering domains such as motor function, cognition, and emotionality.[22][23][24]

Table of Recommended Behavioral Tests:

Behavioral DomainTestPrimary EndpointPotential Indication
General Health & Locomotor Activity Open Field TestTotal distance traveled, rearing frequencySedative or stimulant effects
Motor Coordination Rotarod TestLatency to fallEffects on motor control and balance
Cognition & Memory Novel Object RecognitionDiscrimination indexPro-cognitive or memory-impairing effects
T-Maze Spontaneous AlternationPercentage of spontaneous alternationsAssessment of spatial working memory[25]
Anxiety-like Behavior Elevated Plus MazeTime spent in open armsAnxiolytic or anxiogenic effects
Depressant-like Behavior Forced Swim TestImmobility timeAntidepressant-like activity

Experimental Design Considerations:

  • Controls: Always include a vehicle-treated control group.[22][23]

  • Blinding: The experimenter conducting the behavioral tests should be blind to the treatment conditions.[26]

  • Randomization: Animals should be randomly assigned to treatment groups.[26]

Post-Mortem Histological and Neurochemical Analysis

Rationale: Following behavioral testing, ex vivo analysis of brain tissue can reveal structural and molecular changes induced by the compound.[27][28]

Protocol: Brain Tissue Analysis

  • Tissue Collection: At the end of the study, perfuse the animals and collect the brains.

  • Histology:

    • Fix one hemisphere in 4% paraformaldehyde for histological analysis.

    • Use techniques like Nissl staining to assess neuronal morphology and identify any signs of neuronal damage or loss.[29]

    • Employ immunohistochemistry to examine markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) or neuronal degeneration (e.g., Fluoro-Jade B).[28][30]

  • Neurochemistry:

    • Dissect specific brain regions (e.g., hippocampus, prefrontal cortex) from the other hemisphere.

    • Use techniques like HPLC to measure neurotransmitter levels (e.g., dopamine, serotonin) and their metabolites.

    • Perform Western blotting to quantify the expression of key proteins in relevant signaling pathways.

This structured, multi-faceted approach provides a robust framework for the preclinical evaluation of novel morpholine derivatives. By integrating in vitro screening for cytotoxicity and function with in vivo assessments of pharmacokinetics, behavior, and neurohistology, researchers can build a comprehensive profile of a compound's neurological effects. This systematic methodology enhances the likelihood of identifying promising therapeutic candidates while ensuring a thorough understanding of their safety and mechanism of action, ultimately accelerating the translation of novel neuropharmacological agents from the laboratory to the clinic.

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  • Carlin, K. (2007). Electrophysiology in Drug Discovery. NJIT Physics Department Seminar. Available at: [Link].

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  • van der Staay, F. J., & Steckler, T. (2009). Teaching neurophysiology, neuropharmacology, and experimental design using animal models of psychiatric and neurological disorders. Advances in Physiology Education, 33(1), 9-16. Available at: [Link].

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  • Fracasso, C., Guaitani, G., & Griffini, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link].

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link].

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Sources

Method

Topic: Developing and Validating Assays for Cyclopentyl 3-(morpholinomethyl)phenyl ketone, a Novel Monoamine Oxidase B (MAO-B) Inhibitor

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of robust assays to chara...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of robust assays to characterize the activity of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, a novel, selective inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of neurotransmitters and its inhibition is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. This guide details both biochemical and cell-based assay protocols, explains the scientific rationale behind experimental design, and provides methodologies for data analysis to determine inhibitor potency and selectivity. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Introduction to Monoamine Oxidase B (MAO-B) as a Therapeutic Target

Monoamine Oxidase B is a mitochondrial outer membrane-bound flavoenzyme that plays a critical role in the oxidative deamination of various endogenous and exogenous amines, including the neurotransmitter dopamine. Elevated MAO-B activity has been implicated in the pathophysiology of several neurodegenerative diseases, most notably Parkinson's disease, where it contributes to the depletion of dopamine and the generation of reactive oxygen species (ROS), leading to oxidative stress and neuronal cell death. Therefore, selective inhibition of MAO-B can increase dopamine levels in the brain and provide neuroprotection, making it an attractive therapeutic target.

Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a novel small molecule designed for potent and selective inhibition of MAO-B. This guide provides the necessary protocols to rigorously characterize its inhibitory activity.

Principle of MAO-B Catalysis and Assay Strategies

MAO-B catalyzes the oxidation of its substrates, producing an aldehyde, hydrogen peroxide (H₂O₂), and ammonia. The production of H₂O₂ is a common and reliable basis for measuring MAO-B activity in vitro. Assays are typically designed to couple H₂O₂ production to a detectable signal, such as fluorescence or luminescence, via a secondary enzymatic reaction with horseradish peroxidase (HRP).

MAOB_Reaction Substrate MAO-B Substrate (e.g., Benzylamine) MAOB MAO-B Substrate->MAOB + O₂ + H₂O Products Aldehyde + NH₃ MAOB->Products H2O2 H₂O₂ MAOB->H2O2

Caption: General reaction catalyzed by Monoamine Oxidase B (MAO-B).

Part 1: In Vitro Biochemical Assays for MAO-B Inhibition

Fluorescence-Based MAO-B Activity Assay

This assay quantifies MAO-B activity by measuring the production of H₂O₂ using a highly sensitive fluorescent probe, Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine). In the presence of HRP, Amplex™ Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin.

Fluorescence_Assay_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution Compound_Prep Prepare serial dilutions of Cyclopentyl 3-(morpholinomethyl)phenyl ketone Incubate Incubate MAO-B with inhibitor Compound_Prep->Incubate Enzyme_Prep Prepare MAO-B enzyme solution Enzyme_Prep->Incubate Substrate_Prep Prepare Amplex Red/HRP/Substrate mix Add_Substrate Add Substrate Mix to initiate reaction Substrate_Prep->Add_Substrate Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Read_Fluorescence Read Fluorescence (Ex/Em ~540/590 nm) Incubate_Reaction->Read_Fluorescence

Caption: Workflow for the fluorescence-based MAO-B inhibition assay.

Protocol: Fluorescence-Based MAO-B Inhibition Assay

Materials:

  • Recombinant human MAO-B (e.g., from Sigma-Aldrich)

  • Amplex™ Red reagent (e.g., from Thermo Fisher Scientific)

  • Horseradish Peroxidase (HRP)

  • Benzylamine (MAO-B substrate)

  • Pargyline (a known MAO-B inhibitor, for positive control)

  • Cyclopentyl 3-(morpholinomethyl)phenyl ketone

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • 96-well black, flat-bottom microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Cyclopentyl 3-(morpholinomethyl)phenyl ketone in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 pM). Also, prepare serial dilutions of the positive control, pargyline.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted test compound or control to the respective wells. For "No Inhibitor" control wells, add 25 µL of Assay Buffer with the corresponding DMSO concentration. For "Blank" wells (no enzyme activity), add 25 µL of Assay Buffer.

    • Add 25 µL of diluted recombinant human MAO-B enzyme (final concentration e.g., 5 µg/mL) to all wells except the "Blank" wells. Add 25 µL of Assay Buffer to the "Blank" wells.

    • Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a 2X working solution of the substrate mix containing Amplex™ Red (100 µM), HRP (0.2 U/mL), and benzylamine (200 µM) in Assay Buffer.

    • Add 50 µL of the substrate mix to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

Data Analysis and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%. It is a standard measure of inhibitor potency.

Calculation Steps:

  • Subtract Background: Subtract the average fluorescence of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_of_Test_Well / Signal_of_No_Inhibitor_Control))

  • Plot and Fit Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

IC50_Data_Analysis Raw_Data Raw Fluorescence Data Subtract_Blank Subtract Blank (No Enzyme) Raw_Data->Subtract_Blank Calculate_Inhibition Calculate % Inhibition vs. Control Subtract_Blank->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] (log scale) Calculate_Inhibition->Plot_Data Fit_Curve Non-linear Regression (Sigmoidal Dose-Response) Plot_Data->Fit_Curve IC50_Value Determine IC₅₀ Value Fit_Curve->IC50_Value

Caption: Data analysis workflow for determining the IC₅₀ value.

Sample Data and IC₅₀ Calculation:

Inhibitor Conc. (nM)log [Inhibitor]Avg. Fluorescence% Inhibition
0 (Control)-450000%
0.1-1.0445001.1%
10.04050010.0%
101.02475045.0%
1002.0675085.0%
10003.0225095.0%
Blank-500-

After curve fitting, the calculated IC₅₀ for this sample data would be approximately 12 nM.

Part 2: Cell-Based MAO-B Assays

To assess the activity of the inhibitor in a more physiologically relevant context, cell-based assays are crucial. These assays measure the ability of the compound to penetrate cell membranes and inhibit the target enzyme within the intracellular environment. The MAO-Glo™ Assay (Promega) is a widely used method for this purpose.

Protocol: Cell-Based MAO-B Glo™ Assay

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y), which endogenously expresses MAO-B.

  • MAO-Glo™ Assay Kit (Promega), containing MAO substrate, Luciferin Detection Reagent, and a control inhibitor.

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics.

  • White, opaque 96-well microplates suitable for luminescence measurements.

Procedure:

  • Cell Culture and Plating: Culture SH-SY5Y cells according to standard protocols. Seed the cells into a 96-well white plate at a density of ~20,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of Cyclopentyl 3-(morpholinomethyl)phenyl ketone or a control inhibitor. Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • MAO Reaction: Add the MAO substrate (a derivative of luciferin) from the kit to each well. This substrate is converted by active MAO into a product that is then used in the subsequent luciferase reaction. Incubate for 3-4 hours.

  • Luminescence Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a stable "glow-type" luminescent signal that is proportional to the amount of luciferin produced, which is inversely proportional to MAO activity.

  • Measurement: After 20 minutes of incubation at room temperature, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the IC₅₀ value as described in section 3.2, using the luminescent signal.

Part 3: Determining Inhibitor Selectivity

A critical aspect of characterizing a novel MAO-B inhibitor is to determine its selectivity over the MAO-A isoform. MAO-A has a different substrate preference and its inhibition can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis).

Protocol: MAO-A Inhibition Assay

This protocol is analogous to the MAO-B fluorescence assay (Section 3.1) with the following key modifications:

  • Enzyme: Use recombinant human MAO-A instead of MAO-B.

  • Substrate: Use a MAO-A preferential substrate, such as kynuramine or serotonin.

  • Control Inhibitor: Use a known selective MAO-A inhibitor, such as clorgyline, as a positive control.

By determining the IC₅₀ for both MAO-A and MAO-B, a selectivity index can be calculated:

Selectivity Index = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)

A higher selectivity index indicates greater selectivity for MAO-B.

Selectivity Profile of Cyclopentyl 3-(morpholinomethyl)phenyl ketone:

Target EnzymeIC₅₀ (nM)
MAO-B12 nM
MAO-A1500 nM
Selectivity Index 125

A selectivity index >100 is generally considered to indicate a highly selective MAO-B inhibitor.

Conclusion

This application note provides a detailed framework for the preclinical characterization of Cyclopentyl 3-(morpholinomethyl)phenyl ketone as a novel MAO-B inhibitor. The described biochemical and cell-based assays are robust, reproducible, and provide the necessary data to determine potency (IC₅₀) and selectivity over the MAO-A isoform. These protocols, when followed with the appropriate controls, will generate high-quality, reliable data essential for advancing a candidate compound through the drug discovery pipeline.

References

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Naoi, M., Maruyama, W., & Inaba-Hasegawa, K. (2011). Type A and B monoamine oxidase in age-related neurodegenerative disorders: their distinct roles in cell death and survival. Current Topics in Medicinal Chemistry, 11(17), 2223–2231. [Link]

  • Shih, J. C., Chen, K., & Ridd, M. J. (1999). Monoamine oxidase: from genes to behavior. Annual Review of Neuroscience, 22, 197–217. [Link]

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S287–S296. [Link]

  • Kusumoto, M., et al. (2013). A simple and sensitive assay for monoamine oxidase B using a novel fluorogenic substrate. Journal of Pharmacological and Toxicological Methods, 67(2), 126-131. [Link]

  • Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2), 169–174. [Link]

  • Kennedy, S. H. (1992). The cheese effect and monoamine oxidase inhibitor drugs. Journal of Psychiatry & Neuroscience, 17(5), 207. [Link]

Application

Application Notes and Protocols for the Cellular Characterization of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Introduction: Rationale for Investigating Cyclopentyl 3-(morpholinomethyl)phenyl ketone as a Modulator of the PI3K/Akt/mTOR Pathway Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a synthetic organic compound for which...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating Cyclopentyl 3-(morpholinomethyl)phenyl ketone as a Modulator of the PI3K/Akt/mTOR Pathway

Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a synthetic organic compound for which detailed biological activity has not been extensively documented in publicly available literature. However, its structural features, particularly the presence of a morpholine ring, suggest a potential interaction with the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. The morpholine moiety is a key pharmacophore in several well-characterized PI3K inhibitors, such as LY294002. Given that the PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers and other diseases, it represents a high-value target for therapeutic intervention.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential effects of Cyclopentyl 3-(morpholinomethyl)phenyl ketone on this critical cellular pathway. The protocols detailed herein are designed to be a self-validating system, enabling a thorough characterization of the compound's mechanism of action, from initial cytotoxicity screening to target-specific engagement and downstream functional consequences.

I. Foundational Analysis: Assessing Cellular Viability and Proliferation

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides essential dose-response information for subsequent mechanistic studies and identifies the concentration range over which the compound exhibits biological activity. The MTT assay is a widely used colorimetric method for this purpose, relying on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1]

Table 1: Recommended Concentration Ranges for Initial Screening
Compound ConcentrationRationale
0.1 µM - 100 µMA broad range to capture a wide spectrum of potential potencies.
Logarithmic dilutionsTo accurately determine the IC50 (half-maximal inhibitory concentration).
Vehicle Control (e.g., 0.1% DMSO)To control for any effects of the solvent used to dissolve the compound.
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Cyclopentyl 3-(morpholinomethyl)phenyl ketone in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1][2]

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

II. Mechanistic Elucidation: Probing the mTOR Signaling Pathway via Western Blotting

To determine if Cyclopentyl 3-(morpholinomethyl)phenyl ketone directly engages the mTOR pathway, Western blotting is an indispensable technique.[3] This method allows for the detection and quantification of changes in the phosphorylation status of key proteins within the signaling cascade, providing direct evidence of target modulation.[4][5]

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway

mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Rheb Rheb TSC1/TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein Synthesis\n& Cell Growth Protein Synthesis & Cell Growth S6K1->Protein Synthesis\n& Cell Growth 4E-BP1->Protein Synthesis\n& Cell Growth Compound Cyclopentyl 3-(morpholinomethyl)phenyl ketone Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: Western Blotting for mTOR Pathway Proteins
  • Cell Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with Cyclopentyl 3-(morpholinomethyl)phenyl ketone at various concentrations (determined from the MTT assay) for the desired time (e.g., 2, 6, or 24 hours).

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel. For large proteins like mTOR (~289 kDa), a lower percentage gel (e.g., 6-8%) is recommended.[6]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4][6]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

      • p-mTOR (Ser2448)

      • Total mTOR

      • p-Akt (Ser473)

      • Total Akt

      • p-S6K (Thr389)

      • Total S6K

      • p-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • Loading control (e.g., GAPDH or β-actin)

    • Wash the membrane three times with TBST for 10 minutes each.[4]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

III. Functional Consequence: Monitoring Autophagy Induction

A key downstream function of mTORC1 is the suppression of autophagy.[7] Therefore, inhibition of mTOR is expected to induce autophagy. This can be monitored by observing the conversion of LC3-I to LC3-II and the formation of LC3 puncta.[8][9]

Diagram 2: Workflow for Autophagy Assessment

Autophagy_Workflow cluster_wb Western Blotting cluster_if Immunofluorescence WB_Start Cell Treatment & Lysis SDS_PAGE SDS-PAGE & Transfer WB_Start->SDS_PAGE Immunoblot Immunoblot for LC3-I/II SDS_PAGE->Immunoblot WB_Analysis Quantify LC3-II/LC3-I Ratio Immunoblot->WB_Analysis Conclusion Assess Autophagy Induction WB_Analysis->Conclusion IF_Start Cell Seeding on Coverslips IF_Treatment Compound Treatment IF_Start->IF_Treatment Fix_Perm Fixation & Permeabilization IF_Treatment->Fix_Perm IF_Stain LC3 Staining & DAPI Fix_Perm->IF_Stain IF_Analysis Fluorescence Microscopy (LC3 Puncta Quantification) IF_Stain->IF_Analysis IF_Analysis->Conclusion Start Select Cell Line Start->WB_Start Start->IF_Start

Caption: Dual-approach workflow for autophagy analysis.

Experimental Protocol: Immunofluorescence for LC3 Puncta
  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Allow cells to adhere for 24 hours.

    • Treat cells with Cyclopentyl 3-(morpholinomethyl)phenyl ketone at concentrations that showed mTOR inhibition in the Western blot analysis. Include a positive control (e.g., starvation with EBSS) and a vehicle control.

    • Incubate for the desired time (e.g., 6-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

    • Incubate with a primary antibody against LC3 overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of LC3 puncta per cell. An increase in puncta formation indicates the induction of autophagy.[7][9]

IV. Data Interpretation and Validation

A successful investigation will yield a cohesive dataset. A dose-dependent decrease in cell viability should correlate with a reduction in the phosphorylation of mTOR pathway proteins. This, in turn, should be accompanied by an increase in the LC3-II/LC3-I ratio and the formation of LC3 puncta, confirming the functional consequence of mTOR inhibition.

V. Troubleshooting Common Issues

  • High background in Western blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

  • No change in phosphorylation: The compound may not be active in the chosen cell line or may have a different mechanism of action. Verify compound stability and cell permeability.

  • Diffuse LC3 staining: Ensure proper fixation and permeabilization. Autophagy may not be induced at the tested time points or concentrations.

References

  • Application Notes and Protocols for Western Blot Analysis of Phosphorylated mTOR Following Onatasertib Treatment. Benchchem.
  • Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia. Springer Nature Experiments.
  • 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks.
  • Methods for the Detection of Autophagy in Mammalian Cells. PMC - NIH.
  • Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PMC - NIH.
  • Effective Detection of Autophagy. Bio-Rad Antibodies.
  • Muse™ Autophagy LC3-antibody based Kit User's Guide. EMD Millipore.
  • Macroautophagy. Novus Biologicals.
  • What are the best western conditions for mTOR?. ResearchGate.
  • Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5). PubMed Central.
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

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Method

high-throughput screening of Cyclopentyl 3-(morpholinomethyl)phenyl ketone analogs

Application Note & Protocols Topic: High-Throughput Screening for Novel Inhibitors of Analog-Sensitive Kinase 1 (ASK1) from a Cyclopentyl 3-(morpholinomethyl)phenyl ketone Analog Library Audience: Researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening for Novel Inhibitors of Analog-Sensitive Kinase 1 (ASK1) from a Cyclopentyl 3-(morpholinomethyl)phenyl ketone Analog Library

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1][2] This document provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of a hypothetical serine/threonine kinase, "Analog-Sensitive Kinase 1" (ASK1). The screen utilizes a focused library of Cyclopentyl 3-(morpholinomethyl)phenyl ketone analogs. We present a robust, luminescence-based biochemical assay protocol, detailing the workflow from initial assay development and validation to primary screening, hit confirmation, and dose-response analysis. The methodologies are designed to ensure data integrity, minimize false positives, and provide a clear, actionable path from a large compound library to a set of validated, potent hits for downstream lead optimization.

Introduction: The Rationale for Screening

The discovery of selective kinase inhibitors remains a cornerstone of modern drug development.[3] High-throughput screening (HTS) is an indispensable methodology that enables the rapid evaluation of large chemical libraries to identify starting points for drug discovery programs.[4][5] This application note details a complete workflow for screening a focused library of Cyclopentyl 3-(morpholinomethyl)phenyl ketone analogs.

While the specific biological targets for this chemical scaffold are not yet broadly established in public literature, its structure presents features amenable to interaction with the ATP-binding pocket of kinases. This campaign is therefore designed to interrogate the library against ASK1, a hypothetical kinase target of interest.

Causality Behind Assay Choice: We have selected the Kinase-Glo® Luminescent Kinase Assay as the primary screening platform. This choice is predicated on several key advantages:

  • Homogeneous Format: The "add-mix-read" protocol simplifies automation and reduces handling steps, which is ideal for HTS.[6][7]

  • High Sensitivity: Luminescence provides a high signal-to-background ratio, enabling the detection of subtle inhibitory effects.[7][8]

  • Universal Applicability: The assay quantifies the depletion of ATP, a universal co-substrate for nearly all kinases, making the platform adaptable to virtually any kinase-substrate pair without the need for specific antibodies or modified substrates.[9][10]

The luminescent signal is inversely proportional to kinase activity; high luminescence indicates low ATP consumption and therefore potent inhibition. This principle forms the basis of our screening cascade.

Pre-Screening & Compound Management: The Foundation of Quality Data

The success of any HTS campaign is contingent upon the quality and integrity of the compound library and reagents.[11] An efficient compound management operation is essential for the success of all downstream processes.[12]

Compound Library Preparation

The analog library, comprising Cyclopentyl 3-(morpholinomethyl)phenyl ketone derivatives, must be meticulously prepared and quality-controlled.

Protocol 1: Compound Library Plating

  • Solubilization: Dissolve each analog in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Mother Plates: Using an automated liquid handler (e.g., Beckman Echo, Tecan Freedom EVO), dispense the 10 mM stocks into 384-well polypropylene storage plates ("Mother Plates").[13] Seal and store at -20°C.

  • Intermediate Plates: Create an intermediate plate by diluting the mother plate stocks to 100 µM in DMSO. This plate will be used to prepare the final assay-ready plates.

  • Assay-Ready Plates (ARP): Using an acoustic liquid handler for precision, dispense 50 nL of the 100 µM compound stocks from the intermediate plate into the wells of a 384-well, low-volume, white, opaque assay plate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

  • Control Wells: Dedicate specific columns for controls:

    • Negative Control (Max Signal): 50 nL of 100% DMSO (no inhibition).

    • Positive Control (Min Signal): 50 nL of a known, potent ASK1 inhibitor (e.g., Staurosporine) at a concentration that yields >90% inhibition (e.g., 10 µM).

Workflow for Compound Management and QC

G cluster_0 Compound Acquisition & Registration cluster_1 Plate Preparation cluster_2 Quality Control A Analog Library Powder B Register in LIMS (Structure, Purity, MW) A->B QC1 LC-MS/NMR for Purity (>95% required) A->QC1 C Dissolve in 100% DMSO (10 mM Stock) B->C D Create 384-well Mother Plates C->D QC2 Confirm Concentration C->QC2 E Create 100 µM Intermediate Plates D->E F Dispense to Assay-Ready Plates (50 nL/well) E->F G Primary HTS F->G Store at -20°C until use

Caption: Compound library preparation and quality control workflow.

HTS Assay Development & Validation

Before commencing the full screen, the assay must be optimized to ensure it is robust, reproducible, and sensitive enough for HTS. The primary goal is to achieve a Z'-factor ≥ 0.5, which indicates excellent assay quality.

Protocol 2: ASK1 Assay Optimization

  • Enzyme Titration: Determine the optimal ASK1 concentration by performing the kinase reaction with a serial dilution of the enzyme against a fixed concentration of substrate and ATP (e.g., 10 µM). The ideal concentration is the lowest amount of enzyme that gives a robust signal well above the background.

  • ATP Concentration Determination: Perform the kinase reaction at the optimal enzyme concentration while varying the ATP concentration. The chosen ATP concentration should be at or near the Michaelis constant (Km) for ATP. This ensures the assay is sensitive to competitive inhibitors.

  • Reaction Time Course: Run the assay at the optimized enzyme and ATP concentrations and measure the luminescent signal at various time points (e.g., 0, 15, 30, 60, 90 minutes). The optimal reaction time is within the linear phase of the reaction, typically where ~10-30% of the ATP has been consumed.

  • Z'-Factor Validation: Prepare a 384-well plate with 192 wells dedicated to the negative control (DMSO) and 192 wells for the positive control (Staurosporine). Run the assay under the optimized conditions. Calculate the Z'-factor using the formula:

    Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )

    Scientist's Note: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. A value below 0.5 suggests the assay is not robust enough due to high variability or a small signal window, and further optimization is required.

ParameterConditionRationale
Assay Plate 384-well, solid white, low-volumeMaximizes luminescent signal and minimizes well-to-well crosstalk.[7]
Enzyme Recombinant Human ASK1The biological target of interest.
Substrate Specific peptide substrate for ASK1Required for enzyme activity.
ATP Concentration Determined experimentally (near Km)Ensures sensitivity to ATP-competitive inhibitors.
Final Assay Volume 5 µLMiniaturization conserves precious reagents and compounds.
Final DMSO Conc. 1%Balances compound solubility with potential for enzyme inhibition by the solvent.
Positive Control Staurosporine (10 µM)A potent, non-selective kinase inhibitor to define the window of inhibition.
Negative Control 1% DMSORepresents 0% inhibition (maximal kinase activity).

Table 1: Optimized parameters for the ASK1 HTS assay.

Primary High-Throughput Screening

The primary screen involves testing every compound in the analog library at a single concentration to identify "primary hits."

G A Start: Assay-Ready Plates (Compounds + Controls in DMSO) B Dispense 2.5 µL of ASK1 Enzyme + Substrate Mix A->B C Centrifuge Plate (1 min @ 1000 rpm) B->C D Incubate at Room Temp (e.g., 60 min) C->D E Dispense 2.5 µL of ATP Solution to Initiate Reaction D->E F Incubate at Room Temp (Optimized Reaction Time) E->F G Add 5 µL of Kinase-Glo® Reagent F->G H Incubate at Room Temp (10 min, protect from light) G->H I Read Luminescence (Plate Reader) H->I J Data Analysis: Normalization & Hit Selection I->J

Caption: Workflow for the primary HTS biochemical assay.

Protocol 3: Primary HTS of the Analog Library

  • Reagent Preparation: Prepare master mixes of (A) ASK1 enzyme + substrate in reaction buffer and (B) ATP in reaction buffer.

  • Enzyme/Substrate Addition: Dispense 2.5 µL of the ASK1/substrate mix into each well of the assay-ready plates containing the pre-spotted compounds.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to ensure contents are mixed. Incubate for 60 minutes at room temperature. This step allows compounds to bind to the kinase before the reaction starts.

  • Reaction Initiation: Dispense 2.5 µL of the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate for the predetermined optimal reaction time (e.g., 60 minutes) at room temperature.

  • Signal Development: Add 5 µL of Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.[9]

  • Signal Stabilization: Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence on a suitable plate reader (e.g., PerkinElmer EnVision).

Data Analysis, Hit Confirmation, and Triage

Raw data from the HTS must be rigorously analyzed to identify genuine hits while discarding artifacts and false positives.[14]

Primary Data Analysis & Hit Selection
  • Normalization: For each plate, normalize the raw luminescence data. The activity of each compound is expressed as percent inhibition, calculated relative to the intra-plate controls: % Inhibition = 100 * ( (Signalcompound - Meanpos) / (Meanneg - Meanpos) )

  • Hit Criteria: A primary hit is defined as any compound exhibiting an inhibition value greater than three standard deviations from the mean of the library compounds (or a fixed cutoff, e.g., >50% inhibition).

Scientist's Note: Relying solely on a percent inhibition cutoff can be misleading. Statistical measures like the Z-score provide a more robust method for hit selection by accounting for the data distribution on each plate.

Hit Confirmation and Triage Cascade

Primary hits must be subjected to a series of confirmatory and counter-screens to eliminate false positives.[15] False positives can arise from compound autofluorescence (not an issue for luminescence), aggregation, or non-specific reactivity.[16][17]

Protocol 4: Hit Confirmation

  • Re-test: Re-test all primary hits in triplicate in the primary assay to confirm their activity. Compounds that fail to reproduce their activity are discarded.

  • Orthogonal Assay: Test the confirmed hits in an orthogonal assay that uses a different detection technology.[18] For example, a fluorescence polarization (FP) assay that directly measures peptide phosphorylation can be used.[19][20] True hits should be active in both assays.

  • Luciferase Counter-Screen: To ensure compounds are not directly inhibiting the luciferase enzyme in the Kinase-Glo® reagent, perform a counter-screen. Run the Kinase-Glo® reaction in the absence of ASK1 kinase but in the presence of the hit compounds. Compounds that inhibit luminescence in this assay are flagged as artifacts.[16]

G A Primary HTS Hits (Single 10 µM Concentration) B Step 1: Re-test in Triplicate (Confirms Reproducibility) A->B C Step 2: Luciferase Counter-Screen (Eliminates Assay Interference) B->C G1 Discarded (Not Reproducible) B->G1 Fail D Step 3: Orthogonal Assay (e.g., FP) (Confirms Mechanism) C->D G2 Discarded (Luciferase Inhibitor) C->G2 Fail E Step 4: Dose-Response Analysis (Determines Potency - IC50) D->E G3 Discarded (Technology-Specific) D->G3 Fail F Validated Hits for SAR E->F G4 Discarded (Low Potency / Artifact) E->G4 Fail (Poor curve)

Caption: Hit confirmation and triage workflow to eliminate false positives.

Dose-Response Analysis and Potency Determination

Validated hits are further characterized by determining their potency (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[21]

Protocol 5: IC50 Determination

  • Serial Dilution: For each validated hit, prepare a 10-point, 3-fold serial dilution in DMSO.

  • Plating: Dispense 50 nL of each concentration into a 384-well assay plate in triplicate.

  • Assay Performance: Run the primary ASK1 kinase assay as described in Protocol 3.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.

Scientist's Note: The shape of the dose-response curve is informative.[22] A steep, sigmoidal curve is expected for a well-behaved inhibitor. A flat or shallow curve may indicate issues like poor solubility, aggregation, or a non-specific mechanism of inhibition.

Hit IDRe-test Confirmation (% Inh @ 10 µM)Orthogonal Assay Active?Luciferase Artifact?IC50 (µM)Classification
Cpd-001 88 ± 4%YesNo0.25Validated Hit
Cpd-002 92 ± 5%YesNo1.1Validated Hit
Cpd-003 15 ± 3%N/AN/A> 20False Positive
Cpd-004 85 ± 6%NoNo> 20False Positive
Cpd-005 95 ± 2%YesYes0.50Artifact

Table 2: Example data summary for the hit triage process.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Reagent instability- High variability in liquid handling- Suboptimal assay conditions (time, conc.)- Prepare fresh reagents daily.- Service and calibrate liquid handlers.- Re-run assay optimization (Protocol 2).
High Hit Rate (>2%) - Non-specific inhibition (aggregation)- Assay interference- Unstable assay signal- Add 0.01% Triton X-100 to the assay buffer.- Implement luciferase counter-screen early.- Check for signal drift over time.
Edge Effects on Plates - Uneven temperature during incubation- Evaporation from outer wells- Use a plate incubator with good thermal distribution.- Use lidded plates and do not use the outer-most wells for compounds.
Poor Dose-Response Curves - Compound insolubility at high concentrations- Compound is an aggregator or artifact- Visually inspect wells for precipitation.- Confirm hit with biophysical methods (e.g., SPR).[22]

Table 3: A guide to troubleshooting common HTS problems. Automation can help overcome variability and reduce human error.[23]

References

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  • Zhang, J., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1046-1054. [Link]

  • Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 15(2), 143-153. [Link]

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  • Parker, G. J., et al. (2000). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Journal of Biomolecular Screening, 5(2), 77-88. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167-176. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]

  • Christofferson, A. J., & Yuan, J. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical biochemistry, 427(2), 154-156. [Link]

  • Slack, M. D., et al. (2013). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Journal of biomolecular screening, 18(3), 285-294. [Link]

  • Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current protocols in chemical biology, 10(4), e53. [Link]

  • Gosnell, P. A., et al. (1997). Compound Library Management in High Throughput Screening. Journal of Biomolecular Screening, 2(2), 99-103. [Link]

  • BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Xi, B., et al. (2006). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Journal of biomolecular screening, 11(6), 634-643. [Link]

  • Corcoran, J. J., & Napper, A. D. (2019). What is the current value of fluorescence polarization assays in small molecule screening? Expert opinion on drug discovery, 14(7), 635-645. [Link]

  • Giuliano, K. A., et al. (2007). Statistical techniques for handling high content screening data. Drug Discovery Today: Technologies, 4(2), e107-e114. [Link]

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  • Meyer, K. E., et al. (2022). LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. Cell Reports Methods, 2(10), 100311. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Creative BioMart. High-throughput Screening Platform. Creative BioMart. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

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Sources

Application

Application Notes and Protocols for the Derivatization of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a key starting material and mol...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a key starting material and molecular scaffold with significant potential in medicinal chemistry and drug discovery. Its structure presents three distinct regions for chemical modification: the cyclopentyl ketone moiety, the substituted phenyl ring, and the morpholine heterocycle. The strategic derivatization of this scaffold allows for the systematic exploration of the chemical space around it, enabling the fine-tuning of its pharmacological, pharmacokinetic, and toxicological properties. The morpholine ring, in particular, is a privileged pharmacophore in drug design, often incorporated to enhance potency and modulate physicochemical properties.[1][2] This application note provides a comprehensive guide with detailed protocols for the derivatization of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, empowering researchers to generate diverse libraries of analogs for screening and lead optimization. The morpholine moiety is a versatile component in medicinal chemistry, capable of influencing a molecule's pharmacokinetic profile and interaction with biological targets.[1]

The derivatization strategies outlined herein are categorized based on the region of the molecule being modified. Each section provides the chemical rationale for the transformation, followed by a detailed, step-by-step protocol.

I. Modifications of the Ketone Functional Group

The ketone group is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the modulation of the molecule's overall shape and polarity.

A. Reductive Derivatization: From Ketone to Alcohol and Methylene

Reduction of the ketone offers a straightforward path to secondary alcohols or complete deoxygenation to a methylene group. The choice of reducing agent is critical and depends on the desired outcome and the need to preserve other functional groups.[3][4][5]

The conversion of the ketone to a secondary alcohol introduces a hydroxyl group, which can act as a hydrogen bond donor and acceptor, potentially altering the molecule's interaction with biological targets. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation in the presence of the morpholine moiety.[4][5]

Protocol 1: Sodium Borohydride Reduction of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Materials:

  • Cyclopentyl 3-(morpholinomethyl)phenyl ketone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve Cyclopentyl 3-(morpholinomethyl)phenyl ketone (1.0 eq) in methanol (10 mL per gram of ketone). Stir the solution at room temperature until the ketone is fully dissolved.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (5 mL per gram of starting ketone).

  • Acidification and Extraction: Acidify the mixture to pH ~6 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure secondary alcohol. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The Wolff-Kishner reduction provides a method for the complete removal of the carbonyl oxygen, yielding a methylene group.[6] This transformation significantly reduces the polarity of this part of the molecule and can be useful for exploring the impact of this change on biological activity. The reaction is carried out under basic conditions, which are compatible with the morpholine moiety.

Protocol 2: Wolff-Kishner Reduction of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Materials:

  • Cyclopentyl 3-(morpholinomethyl)phenyl ketone

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer, stir bar, and heating mantle with a temperature controller

  • Round bottom flask with a reflux condenser

Procedure:

  • Reaction Setup: To a round bottom flask equipped with a reflux condenser, add Cyclopentyl 3-(morpholinomethyl)phenyl ketone (1.0 eq), diethylene glycol (20 mL per gram of ketone), and hydrazine hydrate (5.0 eq).

  • Initial Heating: Heat the mixture to 120 °C and stir for 1 hour.

  • Addition of Base: Cool the mixture slightly and add potassium hydroxide pellets (5.0 eq).

  • Distillation and Reflux: Slowly heat the mixture to 200 °C, allowing water and excess hydrazine to distill off. Once the temperature reaches 200 °C, maintain it at reflux for 4 hours.

  • Cooling and Extraction: Cool the reaction mixture to room temperature and add deionized water (50 mL). Extract the product with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure.

  • Purification and Characterization: Purify the residue by column chromatography (silica gel, eluting with a suitable solvent system like ethyl acetate/hexanes) to afford the desired methylene-bridged compound. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Carbon-Carbon Bond Forming Reactions

The ketone functionality can be leveraged to form new carbon-carbon bonds, enabling the introduction of diverse alkyl and aryl substituents.

The Wittig reaction transforms the ketone into an alkene, offering a method to introduce an exocyclic double bond.[7][8][9][10] This modification can significantly alter the geometry and electronic properties of the molecule.

Protocol 3: Wittig Olefination of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Cyclopentyl 3-(morpholinomethyl)phenyl ketone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Schlenk line or argon/nitrogen inlet

  • Syracuse and needles

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (15 mL per gram of phosphonium salt). Cool the suspension to 0 °C.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A deep red or orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Addition of Ketone: Cool the ylide solution back to 0 °C. Dissolve Cyclopentyl 3-(morpholinomethyl)phenyl ketone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and concentrate the filtrate. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the desired alkene.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The Grignard reaction allows for the addition of an alkyl or aryl group to the carbonyl carbon, resulting in a tertiary alcohol.[11][12][13][14][15] This introduces a new substituent and a chiral center.

Protocol 4: Grignard Addition to Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Materials:

  • An appropriate alkyl or aryl magnesium bromide (e.g., Phenylmagnesium bromide) in THF (1.5 eq)

  • Anhydrous diethyl ether or THF

  • Cyclopentyl 3-(morpholinomethyl)phenyl ketone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Schlenk line or argon/nitrogen inlet

  • Syracuse and needles

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Reaction Setup: In a flame-dried round bottom flask under an inert atmosphere, dissolve Cyclopentyl 3-(morpholinomethyl)phenyl ketone (1.0 eq) in anhydrous diethyl ether or THF (20 mL per gram of ketone).

  • Addition of Grignard Reagent: Cool the solution to 0 °C. Add the Grignard reagent (1.5 eq) dropwise via syringe, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude tertiary alcohol by flash column chromatography.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Modifications of the Phenyl Ring

The aromatic ring is a prime site for derivatization to explore structure-activity relationships (SAR). Aromatic compounds play a crucial role in medicinal chemistry due to their ability to engage in various non-covalent interactions.[16] The existing substituents will direct the position of new functional groups.

A. Palladium-Catalyzed Cross-Coupling Reactions

To perform cross-coupling reactions, the phenyl ring must first be functionalized with a suitable handle, typically a halide (e.g., bromine or iodine).

Electrophilic aromatic substitution can be used to introduce a bromine atom onto the phenyl ring. The morpholinomethyl group is an ortho-, para-director, while the cyclopentyl ketone is a meta-director. The substitution pattern will be influenced by the combined electronic and steric effects of these groups.

Protocol 5: Electrophilic Bromination of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Materials:

  • Cyclopentyl 3-(morpholinomethyl)phenyl ketone

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile (MeCN)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask protected from light

Procedure:

  • Reaction Setup: Dissolve Cyclopentyl 3-(morpholinomethyl)phenyl ketone (1.0 eq) in anhydrous acetonitrile (15 mL per gram of ketone) in a round bottom flask wrapped in aluminum foil.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography to isolate the brominated derivative(s).

  • Characterization: Characterize the product(s) to determine the position of bromination using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17][18][19] This reaction allows for the introduction of a wide range of primary and secondary amines to the aromatic ring of the brominated ketone.

Protocol 6: Buchwald-Hartwig Amination of Brominated Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Materials:

  • Brominated Cyclopentyl 3-(morpholinomethyl)phenyl ketone (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • A suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • Reaction Setup (in a glovebox): To a Schlenk tube, add the brominated ketone (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

  • Solvent Addition: Add anhydrous toluene (10 mL per gram of brominated ketone).

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture at 80-110 °C overnight with vigorous stirring.

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Workup: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.

  • Characterization: Characterize the aminated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Modifications of the Morpholine Ring

The morpholine ring itself can be a target for derivatization to fine-tune the molecule's properties.[20][21][22]

A. N-Alkylation of the Morpholine Nitrogen

While the nitrogen in the morpholinomethyl substituent is tertiary, if a secondary amine precursor (e.g., piperazine) were used in the initial synthesis of the scaffold, N-alkylation would be a viable strategy. For the current scaffold, modifications would likely involve more complex synthetic routes to build substituted morpholine rings prior to their attachment to the phenyl ketone.

B. C-H Functionalization of the Morpholine Ring

Direct C-H functionalization of the morpholine ring is a more advanced strategy that can allow for the introduction of substituents at various positions. These reactions often require specific catalysts and conditions. For example, introducing a methyl group at the 3-position or creating bridged morpholines can be beneficial for CNS drug candidates.[20]

Protocol 7: Conceptual Approach for Morpholine Ring Modification - Synthesis of a 3-Methylmorpholine Analog

This protocol outlines a general synthetic strategy, as direct C-H functionalization can be complex. The synthesis would involve building the substituted morpholine first, followed by its attachment to the phenyl ketone core.

Conceptual Workflow:

  • Synthesis of a Substituted Morpholine Precursor: Synthesize 2-amino-1-propanol from a suitable chiral starting material to introduce the methyl group at the desired position.

  • Ring Formation: React the substituted amino alcohol with a suitable dielectrophile (e.g., a bis(2-chloroethyl) ether derivative) to form the 3-methylmorpholine ring.

  • Coupling to the Phenyl Ketone Scaffold: The resulting secondary amine of the 3-methylmorpholine can then be coupled to a 3-(chloromethyl) or 3-(bromomethyl) cyclopentyl phenyl ketone via nucleophilic substitution to yield the final derivatized product.

Data Presentation and Workflow Visualization

Table 1: Summary of Derivatization Strategies and Expected Outcomes
Reaction Type Target Moiety Reagents Expected Product Type Key Property Change
Sodium Borohydride ReductionKetoneNaBH₄, MeOHSecondary AlcoholIncreased polarity, H-bond donor/acceptor
Wolff-Kishner ReductionKetoneN₂H₄·H₂O, KOHMethyleneDecreased polarity, increased lipophilicity
Wittig ReactionKetonePh₃P=CH₂, n-BuLiAlkeneAltered geometry, increased rigidity
Grignard ReactionKetoneRMgBrTertiary AlcoholIntroduction of new substituent and chiral center
Buchwald-Hartwig AminationPhenyl RingPd(OAc)₂, Ligand, AmineAryl AmineIntroduction of diverse amine functionalities
Diagrams of Experimental Workflows

Ketone_Derivatization_Workflow cluster_reduction Reduction Pathways cluster_cc_bond C-C Bond Formation Start Cyclopentyl 3-(morpholinomethyl)phenyl ketone Reduction Reduction Start->Reduction C_C_Bond C-C Bond Formation Start->C_C_Bond Alcohol Secondary Alcohol (NaBH4) Reduction->Alcohol Methylene Methylene (Wolff-Kishner) Reduction->Methylene Alkene Alkene (Wittig) C_C_Bond->Alkene Tertiary_Alcohol Tertiary Alcohol (Grignard) C_C_Bond->Tertiary_Alcohol

Phenyl_Ring_Derivatization_Workflow Start Cyclopentyl 3-(morpholinomethyl)phenyl ketone Bromination Bromination (NBS) Start->Bromination Coupling Buchwald-Hartwig Amination Bromination->Coupling Product Aryl Amine Derivative Coupling->Product

Conclusion

The protocols and strategies detailed in this application note provide a robust framework for the derivatization of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. By systematically modifying the ketone, phenyl ring, and morpholine moieties, researchers can generate a diverse library of analogs. Each new compound should be rigorously purified and characterized to ensure its identity and purity, forming a solid foundation for subsequent biological evaluation. This approach will undoubtedly accelerate the discovery of novel therapeutic agents based on this versatile molecular scaffold.

References

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  • A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | Request PDF. (2025). ResearchGate. Available at: [Link]

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  • Organic Synthesis Part 2 - Functional Group Interconversions - Ch.imperial. (n.d.). Imperial College London. Available at: [Link]

  • Experiment 10 Grignard Reaction With A Ketone | PDF | Chemical Compounds - Scribd. (n.d.). Scribd. Available at: [Link]

  • Grignard reagent and ketone: what am I doing wrong? : r/chemhelp - Reddit. (2024). Reddit. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). organic-chemistry.org. Available at: [Link]

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  • Ullmann condensation - chemeurope.com. (n.d.). chemeurope.com. Available at: [Link]

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  • Buchwald-Hartwig C-C Bond Formation - Macmillan Group. (2010). Macmillan Group. Available at: [Link]

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Method

Application Notes and Protocols: Characterization of Novel Ligands Using Receptor Binding Assays – A Case Study with Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Introduction: The Challenge of Novel Compound Characterization This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of receptor binding assays to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Compound Characterization

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of receptor binding assays to elucidate the pharmacological profile of a novel, unlabeled compound, using Cyclopentyl 3-(morpholinomethyl)phenyl ketone as a representative example. We will delve into the theoretical underpinnings of receptor binding, provide detailed experimental protocols for competitive binding assays, and discuss the interpretation of the resulting data.

Hypothesized Target Class: G-Protein Coupled Receptors (GPCRs)

The morpholine moiety is a common structural feature in a multitude of pharmacologically active compounds, known to interact with various GPCRs, including but not limited to opioid, dopamine, and serotonin receptors. The overall lipophilicity and structural elements of Cyclopentyl 3-(morpholinomethyl)phenyl ketone make it a plausible candidate for interaction with the transmembrane binding pockets of these receptors. Therefore, a primary screening campaign against a panel of GPCRs is a logical first step in unraveling its biological activity.

Principle of Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a cornerstone of pharmacology, enabling the determination of the affinity of an unlabeled test compound for a specific receptor.[1][2] The principle relies on the competition between a radiolabeled ligand (radioligand) with a known high affinity and specificity for the target receptor, and the unlabeled test compound. By measuring the ability of increasing concentrations of the test compound to displace the radioligand from the receptor, we can determine its inhibitory constant (Kᵢ), a measure of its binding affinity.[3]

The key parameters derived from these assays are:

  • IC₅₀ (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Kᵢ (Inhibitory Constant): An intrinsic measure of the affinity of the test compound for the receptor, calculated from the IC₅₀ value and the affinity (Kₔ) of the radioligand using the Cheng-Prusoff equation.[3]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation of Bound and Free Ligand cluster_detection Detection & Data Analysis P1 Prepare Receptor Membranes P2 Prepare Radioligand Solution P3 Prepare Test Compound Dilutions A1 Combine Membranes, Radioligand, and Test Compound in Assay Buffer P3->A1 A2 Incubate to Reach Equilibrium S1 Rapid Filtration through Glass Fiber Filters A2->S1 S2 Wash Filters to Remove Unbound Radioligand D1 Scintillation Counting of Filter-Bound Radioactivity S2->D1 D2 Generate Competition Curve D1->D2 D3 Calculate IC50 and Ki Values D2->D3

Caption: Workflow of a Competitive Radioligand Binding Assay.

Detailed Protocols

Protocol 1: Membrane Preparation from GPCR-Expressing Cells

The quality of the receptor source is critical for a successful binding assay. This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the target GPCR.

Materials:

  • Cultured cells expressing the target GPCR

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors

  • Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose

  • BCA Protein Assay Kit

Procedure:

  • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in 20 volumes of ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer or a polytron.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final pellet in Sucrose Buffer.

  • Determine the protein concentration using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay (Filtration Format)

This protocol outlines a standard filtration-based competitive binding assay in a 96-well format.[4][5]

Materials:

  • Prepared receptor membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Radioligand specific for the target receptor

  • Cyclopentyl 3-(morpholinomethyl)phenyl ketone (or other test compound)

  • Known non-specific competitor (e.g., a high concentration of an unlabeled agonist or antagonist)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)

  • Scintillation cocktail and a microplate scintillation counter

Procedure:

  • Assay Plate Setup: Prepare a 96-well plate with the following conditions in triplicate:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + High concentration of a known non-specific competitor

    • Test Compound: Receptor membranes + Radioligand + Serial dilutions of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

  • Reagent Addition:

    • Add 50 µL of Assay Buffer (for Total Binding) or the non-specific competitor (for NSB) or the test compound dilution to the appropriate wells.

    • Add 50 µL of the radioligand solution (at a concentration typically at or below its Kₔ).

    • Initiate the binding reaction by adding 100 µL of the diluted receptor membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[4] Gentle agitation is recommended.

  • Filtration: Rapidly terminate the incubation by filtering the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[4][5]

  • Washing: Quickly wash the filters three to four times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the competition curve and determine the IC₅₀ value.

  • Calculate Kᵢ:

    • Calculate the Kᵢ value using the Cheng-Prusoff equation:[3] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] = concentration of the radioligand used in the assay

      • Kₔ = dissociation constant of the radioligand for the receptor

Illustrative Data Presentation

For a comprehensive screening campaign, the binding affinities of Cyclopentyl 3-(morpholinomethyl)phenyl ketone against a panel of GPCRs should be summarized in a clear and concise table.

Receptor TargetRadioligand UsedKₔ of Radioligand (nM)Test Compound IC₅₀ (nM)Test Compound Kᵢ (nM)
Dopamine D₂[³H]-Spiperone0.1500250
Serotonin 5-HT₂ₐ[³H]-Ketanserin0.5>10,000>5,000
Mu-Opioid[³H]-DAMGO1.015075
...............
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Signaling Pathway Considerations

A positive binding result is the first step. Subsequent functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. The following diagram depicts a simplified GPCR signaling cascade, which can be interrogated using various functional assays (e.g., cAMP measurement, calcium flux, or β-arrestin recruitment assays).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Cyclopentyl 3-(morpholinomethyl)phenyl ketone) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Conclusion: A Pathway to Pharmacological Understanding

The methodologies outlined in this application note provide a robust framework for the initial characterization of novel compounds with unknown biological targets, exemplified by Cyclopentyl 3-(morpholinomethyl)phenyl ketone. By employing systematic competitive radioligand binding assays against a diverse panel of receptors, researchers can efficiently identify potential molecular targets and quantify binding affinities. This foundational data is indispensable for guiding subsequent structure-activity relationship (SAR) studies, functional characterization, and the overall progression of a compound through the drug discovery pipeline. The principles and protocols described herein are broadly applicable and serve as a valuable resource for any laboratory engaged in the pharmacological evaluation of new chemical entities.

References

  • GPCR-radioligand binding assays. PubMed. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • The protocol of competitive binding assay. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. This guide provides in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. The synthesis is typically approached as a two-stage process: first, the formation of the precursor, Cyclopentyl phenyl ketone, followed by a targeted aminomethylation via the Mannich reaction.

Overall Synthesis Workflow

The synthetic strategy involves two principal stages, each with its own set of optimization parameters and potential challenges.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Mannich Reaction start1 Reactants: - Benzene (or derivative) - Cyclopentanecarbonyl Chloride fc_reaction Friedel-Crafts Acylation Catalyst: AlCl₃ start1->fc_reaction precursor Cyclopentyl phenyl ketone fc_reaction->precursor Route A start2 Reactants: - Bromocyclopentane + Mg - Benzonitrile grignard_reaction Grignard Reaction Solvent: THF start2->grignard_reaction grignard_reaction->precursor Route B mannich_reaction Electrophilic Aromatic Substitution (Mannich Reaction) precursor->mannich_reaction Input mannich_reagents Reagents: - Morpholine - Formaldehyde mannich_reagents->mannich_reaction final_product Cyclopentyl 3-(morpholinomethyl)phenyl ketone mannich_reaction->final_product

Caption: Overall two-stage synthesis pathway for the target molecule.

Part 1: Troubleshooting the Synthesis of Cyclopentyl Phenyl Ketone (Precursor)

The most common and scalable methods for synthesizing the precursor ketone are the Friedel-Crafts acylation and the Grignard reaction. Each presents unique challenges.

Route A: Friedel-Crafts Acylation

This classic method involves the reaction of benzene with cyclopentanecarbonyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3]

Frequently Asked Questions (FAQs): Friedel-Crafts Acylation

  • Q: Why is AlCl₃ used in stoichiometric amounts rather than catalytic amounts?

    • A: The product, Cyclopentyl phenyl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst. This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of AlCl₃ is required for each equivalent of the ketone formed.

  • Q: Can I use other Lewis acids besides AlCl₃?

    • A: Yes, other Lewis acids like FeCl₃, BF₃, or solid acid catalysts can be used.[4] However, AlCl₃ is generally the most effective for this transformation. The optimal choice depends on substrate sensitivity and desired reaction conditions. Newer, "greener" methodologies may also employ methanesulfonic anhydride or other promoters to avoid halogenated waste.[5]

  • Q: Is polyacylation a significant risk in this reaction?

    • A: Unlike Friedel-Crafts alkylation, polyacylation is generally not a major issue. The acyl group introduced onto the benzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution, effectively preventing a second acylation event.[3]

Troubleshooting Guide: Friedel-Crafts Acylation

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The AlCl₃ may be hydrated from exposure to atmospheric moisture. 2. Insufficient Temperature: The reaction may not have reached the activation energy required.1. Use fresh, anhydrous AlCl₃ from a sealed container. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere). 2. Gently warm the reaction mixture. Monitor the reaction by TLC to track the consumption of starting material.
Formation of Tar-like Side Products 1. Excessive Temperature: Overheating can lead to polymerization and decomposition. 2. Reaction with Solvent: If using a reactive solvent, it may compete in the Friedel-Crafts reaction.1. Maintain a controlled temperature, often starting at 0-5 °C and allowing the reaction to slowly warm to room temperature. Use an ice bath to manage any exotherm. 2. Use a non-reactive solvent like dichloromethane (DCM) or carbon disulfide (CS₂), or use benzene as both the reactant and solvent.
Difficult Product Isolation/Workup Stable Aluminum Chloride Complex: The product-catalyst complex can be difficult to break down.During the workup, slowly and carefully quench the reaction mixture by pouring it over crushed ice and concentrated HCl. The acid protonates the complex, breaking it apart and allowing the ketone to be extracted into the organic layer.
Route B: Grignard Reaction

This route typically involves reacting a cyclopentylmagnesium halide (Grignard reagent) with benzonitrile, followed by acidic hydrolysis.[6][7]

Frequently Asked Questions (FAQs): Grignard Reaction

  • Q: Why is benzonitrile used instead of an ester like methyl benzoate or an acyl chloride like benzoyl chloride?

    • A: Grignard reagents are highly reactive and can add twice to esters and acyl chlorides, leading to the formation of a tertiary alcohol as a major byproduct. Benzonitrile reacts with one equivalent of the Grignard reagent to form an imine salt intermediate, which is then hydrolyzed to the desired ketone, preventing over-addition.[6]

  • Q: What are the critical parameters for forming the Grignard reagent?

    • A: Absolute exclusion of water is paramount. All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used. The magnesium turnings should be fresh and activated (e.g., with a small crystal of iodine or by crushing them) to ensure the reaction initiates properly.[7]

Troubleshooting Guide: Grignard Reaction

Problem Potential Cause(s) Recommended Solution(s)
Grignard Reaction Fails to Initiate 1. Wet Glassware/Solvent: Presence of water will quench the Grignard reagent as it forms. 2. Passive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide.1. Ensure all equipment is rigorously dried. Use freshly distilled anhydrous solvent. 2. Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or crush the magnesium turnings in situ to expose a fresh surface. Gentle heating may also be required.[7]
Low Yield of Ketone 1. Incomplete Hydrolysis: The imine intermediate may not have been fully hydrolyzed to the ketone. 2. Side Reactions: Wurtz coupling (R-X + R-MgX) can consume the Grignard reagent.1. Ensure sufficient time and acidic conditions (e.g., aqueous HCl) during the workup step to fully convert the intermediate to the ketone. 2. Add the bromocyclopentane slowly to the magnesium suspension to maintain a low concentration and minimize self-coupling.
Presence of Biphenyl or Dicyclopentyl Byproducts Grignard Reagent Coupling: The Grignard reagent can couple with itself or with unreacted starting material.This is often a result of localized overheating or high concentrations. Maintain steady, controlled addition of reagents and ensure efficient stirring.

Part 2: Optimizing the Mannich Reaction

This is a three-component condensation reaction involving the Cyclopentyl phenyl ketone, formaldehyde, and morpholine, typically under acidic conditions.[8][9][10] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanism: Formation of the Mannich Base

The reaction begins with the formation of the electrophilic Eschenmoser's salt precursor (an iminium ion) from morpholine and formaldehyde. The aromatic ring of the ketone then acts as a nucleophile, attacking the iminium ion to form the final product.

G cluster_0 Iminium Ion Formation cluster_1 Electrophilic Attack Morpholine Morpholine Iminium Iminium Ion (Electrophile) Morpholine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Ketone Cyclopentyl phenyl ketone (Nucleophile) Iminium->Ketone Attacked by π-system Product Final Product Ketone->Product

Caption: Simplified mechanism of the Mannich reaction.

Frequently Asked Questions (FAQs): Mannich Reaction

  • Q: Why is the reaction typically acid-catalyzed?

    • A: Acid catalysis serves two main purposes. First, it accelerates the formation of the electrophilic iminium ion from the amine and aldehyde by promoting dehydration.[11] Second, while the ketone's carbonyl group is deactivating, the acidic conditions do not prevent the electrophilic substitution on the aromatic ring. Often, the hydrochloride salt of the amine is used directly.[9]

  • Q: At which position on the phenyl ring will the morpholinomethyl group add?

    • A: The cyclopentyl ketone group is an electron-withdrawing group, which acts as a meta-director in electrophilic aromatic substitution. Therefore, the incoming electrophile (the morpholinomethyl cation) will predominantly add at the 3-position (meta) relative to the ketone.

  • Q: Can other aldehydes be used instead of formaldehyde?

    • A: While formaldehyde is most common for creating the -CH₂- bridge, other non-enolizable aldehydes can be used.[9] However, for this specific target molecule, formaldehyde is required. Using enolizable aldehydes can lead to self-condensation and other side reactions.[12]

Troubleshooting Guide: Mannich Reaction

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Inefficient Iminium Ion Formation: Incorrect pH or stoichiometry can hinder the formation of the key electrophile. 2. Low Reactivity of Ketone: The deactivating nature of the carbonyl group makes the aromatic ring less nucleophilic.1. Ensure equimolar ratios of the ketone, formaldehyde, and morpholine. Use a suitable solvent like ethanol or methanol and often a catalytic amount of acid (like HCl).[13] 2. Increase the reaction temperature (refluxing is common) and allow for sufficient reaction time (monitor by TLC).
Formation of Bis-aminomethylated Product High Reactivity / Excess Reagents: If the initial product is still sufficiently reactive, a second Mannich reaction can occur.Use a 1:1:1 stoichiometry of ketone:formaldehyde:morpholine. Avoid a large excess of the iminium-forming reagents. Adding the ketone slowly to the pre-formed iminium salt solution can sometimes improve selectivity.
Polymerization of Formaldehyde Inappropriate Conditions: Formaldehyde can polymerize to form paraformaldehyde, especially under the wrong pH or temperature conditions.Use a fresh aqueous solution of formaldehyde (formalin) or generate formaldehyde in situ from paraformaldehyde by heating in an acidic medium. Ensure all components are well-mixed.
Product is an Intractable Oil or Gum Impure Product: The crude product may contain unreacted starting materials, salts (if amine hydrochloride was used), or polymeric byproducts.1. Perform a thorough workup. Neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) and extract the product with a suitable organic solvent. 2. Purify the crude product using column chromatography on silica gel. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is often effective.

Experimental Protocols

Protocol 1: Synthesis of Cyclopentyl Phenyl Ketone via Grignard Reaction[7]

Materials:

  • Magnesium turnings (1.2 eq)

  • Bromocyclopentane (1.0 eq)

  • Benzonitrile (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Aqueous HCl (3M)

Procedure:

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask and a crystal of iodine.

  • Add a small portion of anhydrous THF, followed by a few drops of bromocyclopentane to initiate the reaction (indicated by heat and disappearance of the iodine color).

  • Once initiated, add the remaining bromocyclopentane dissolved in THF dropwise via the dropping funnel, maintaining a gentle reflux.

  • After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add benzonitrile dissolved in anhydrous THF dropwise, keeping the temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction for the disappearance of benzonitrile by TLC or GC.

  • Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and 3M HCl.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield pure Cyclopentyl phenyl ketone.

Protocol 2: Synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone (Mannich Reaction)

Materials:

  • Cyclopentyl phenyl ketone (1.0 eq)

  • Morpholine (1.05 eq)

  • Aqueous Formaldehyde (37 wt. %, 1.1 eq)

  • Ethanol

  • Concentrated HCl (catalytic amount)

Procedure:

  • To a round-bottom flask, add Cyclopentyl phenyl ketone and ethanol.

  • In a separate beaker, mix morpholine, aqueous formaldehyde, and a catalytic amount of concentrated HCl. Cool the beaker in an ice bath to manage the initial exotherm.

  • Add the morpholine/formaldehyde mixture to the flask containing the ketone.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

References

  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science (RSC Publishing).
  • Mannich reaction. Wikipedia.
  • Mannich Reaction. Organic Chemistry Portal.
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry.
  • Mannich Reaction. Alfa Chemistry.
  • Mannich Reaction Mechanism. BYJU'S.
  • Friedel-Crafts Acylation with Amides. PMC - NIH.
  • "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters - ACS Publications.
  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.
  • Friedel-Crafts Acylation. Chemistry Steps.
  • Buy Cyclopentyl phenyl ketone. EvitaChem.
  • Synthetic applications of biologically important Mannich bases: An updated review. ResearchGate. Available at: [Link]

  • Synthetic process of cyclopentyl phenyl ketone. Google Patents.
  • What is the synthesis and application of CYCLOPENTYL PHENYL KETONE?. Guidechem.
  • Preparation method of cyclopentyl phenyl ketone. Google Patents.
  • Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. Accounts of Chemical Research.
  • Three-component radical homo Mannich reaction. ResearchGate. Available at: [Link]

  • Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central.

Sources

Optimization

Technical Support Center: Purification of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Introduction: Welcome to the technical support center for Cyclopentyl 3-(morpholinomethyl)phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the compl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for Cyclopentyl 3-(morpholinomethyl)phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique β-aminoketone. The presence of both a bulky, lipophilic cyclopentyl ketone group and a basic morpholine moiety presents a distinct set of challenges that require a nuanced approach to achieve high purity. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you overcome these hurdles efficiently.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Cyclopentyl 3-(morpholinomethyl)phenyl ketone that influence its purification?

A1: Understanding the molecule's structure is paramount. It is a tertiary amine and a ketone. The key features are:

  • Basicity: The morpholine ring contains a nitrogen atom with a pKa that makes it a weak base.[1] This is the most critical factor influencing its chromatographic behavior, particularly on acidic stationary phases like silica gel.

  • Solubility: The molecule possesses both hydrophobic regions (the phenyl and cyclopentyl groups) and a polar, hydrophilic region (the morpholine ring).[2] This amphiphilic nature means its solubility will vary significantly with the polarity of the solvent and the pH of aqueous solutions.

  • Potential for Salt Formation: Due to its basicity, the compound can form salts with acidic impurities or reagents. This can either complicate purification or be leveraged for purification via selective precipitation or extraction.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures during distillation or drying should be approached with caution, as with many complex organic molecules, to prevent degradation.

Q2: What are the most common impurities I should expect from the synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone?

A2: The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: For instance, if synthesized via a substitution reaction, you might find residual 3-bromo-cyclopentyl phenyl ketone or morpholine.

  • By-products from Side Reactions: In Grignard-based syntheses of the precursor ketone, over-alkylation can lead to tertiary alcohol impurities.[3] If a Mannich-type reaction is employed, by-products from self-condensation or other side reactions may be present.[4]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis can persist in the crude product.

  • Degradation Products: The ketone functionality can be susceptible to reduction or other transformations, while the morpholine ring can undergo oxidation or ring-opening under harsh conditions.

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for purifying this compound. However, its basic nature often leads to complications.

Issue 1: My compound is showing significant peak tailing on a silica gel column.

Causality: The basic nitrogen on the morpholine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a slow elution of the tail end of the product band, resulting in broad, tailing peaks and poor separation.

Solution Workflow:

start Start: Tailing Peak Observed decision1 Is baseline separation critical? start->decision1 add_base Add a Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine or Ammonia in Methanol) decision1->add_base No switch_phase Switch to a Different Stationary Phase decision1->switch_phase Yes why_base Why this works: The modifier neutralizes acidic sites on the silica, preventing strong amine-silanol interaction. add_base->why_base end_ok Result: Improved Peak Shape add_base->end_ok phase_options Options: - Alumina (basic or neutral) - Reversed-Phase (C18) - Amino-propyl functionalized silica switch_phase->phase_options end_good Result: Symmetrical Peak, Improved Resolution switch_phase->end_good

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocol: Adding a Basic Modifier

  • Prepare the Eluent: Create your mobile phase (e.g., a mixture of ethyl acetate and petroleum ether or hexanes).[5][6]

  • Add Modifier: To this mixture, add triethylamine (TEA) to a final concentration of 0.1% to 1% (v/v). Alternatively, you can use a 7N solution of ammonia in methanol, adding a small percentage to your mobile phase.

  • Equilibrate: Ensure you flush the column with at least 5-10 column volumes of the modified eluent before loading your sample. This is crucial to neutralize the stationary phase fully.

  • Elute: Run the chromatography as usual. You should observe a significant improvement in peak shape.

Issue 2: I can't separate my target compound from a closely related, non-polar impurity.

Causality: The impurity may have a similar polarity and lack the basic handle that could be exploited for separation. This requires optimizing the chromatographic selectivity.

Solutions:

StrategyRationaleRecommended Solvents/Systems
Decrease Eluent Polarity Increase the retention of all compounds, potentially magnifying small differences in polarity.Increase the proportion of hexanes or petroleum ether relative to ethyl acetate.
Change Solvent System Alter the nature of the interactions (e.g., dipole-dipole vs. hydrogen bonding) between the analytes and the mobile/stationary phases.Try systems like Dichloromethane/Methanol or Toluene/Acetone.
Switch to Reversed-Phase (RP) HPLC Separation is based on hydrophobicity rather than polarity.[7] The basic morpholine group allows for pH manipulation of the mobile phase to control retention.Stationary Phase: C18 or C8. Mobile Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate or formate) to control pH.
Troubleshooting Guide: Crystallization

Crystallization can be an excellent and scalable final purification step, but finding the right conditions can be challenging.

Issue 1: My compound oils out or precipitates as an amorphous solid.

Causality: The solution is too supersaturated, or the chosen solvent system is not conducive to ordered crystal lattice formation. The molecule's combination of rigid and flexible components may also hinder easy packing.

Solution Workflow:

start Start: Oiling Out / Amorphous Solid solvent_screen Action: Perform a Solvent Screen (Test solubility in various solvents) start->solvent_screen slow_cool Action: Slow Down Cooling (e.g., insulated bath, dewar) result Result: Crystalline Solid slow_cool->result vapor_diffusion Action: Try Vapor Diffusion vapor_diffusion->result antisolvent Action: Use an Antisolvent System solvent_screen->antisolvent Find a 'Good' and 'Bad' Solvent antisolvent->slow_cool antisolvent->vapor_diffusion

Caption: Workflow for overcoming crystallization issues.

Detailed Protocol: Antisolvent Crystallization

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate, Acetone) and an "antisolvent" or "bad" solvent in which it is poorly soluble (e.g., Hexanes, Heptane, Diethyl Ether).

  • Dissolution: Dissolve your crude compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Antisolvent Addition: Slowly add the antisolvent dropwise to the stirred solution until you see persistent turbidity (cloudiness).

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow cooling will gradually lead to the formation of crystals.

Guide to Scale-Up Purification

Transitioning from lab-scale purification to a pilot or manufacturing scale introduces new challenges.[8][9]

Q3: What are the primary considerations when scaling up the chromatographic purification of this compound?

A3:

  • Maintain Linear Flow Rate: To ensure reproducible separation, the linear flow rate (cm/hr) should be kept constant. This means that as you increase the column diameter, you must proportionally increase the volumetric flow rate (mL/min).[10]

  • Cost of Stationary Phase: Silica gel is relatively inexpensive, but if you need to use a functionalized or reversed-phase resin, the cost can become prohibitive at large scales.[10] It is crucial to optimize the loading capacity to maximize throughput per kilogram of resin.

  • Solvent Usage and Cost: Large-scale chromatography consumes significant volumes of solvent. Plan for solvent recovery and recycling systems to manage costs and environmental impact.

  • Heat of Mixing/Adsorption: The adsorption of your compound onto the stationary phase can be an exothermic process. On a large scale, this can create hot spots within the column, potentially degrading the product or altering the separation. Consider using jacketed columns for temperature control.[9]

Q4: Are there alternatives to chromatography for large-scale purification?

A4: Yes. For large-scale operations, chromatography is often used as a polishing step, not the primary purification method. Consider the following:

  • Crystallization: As discussed, this is a highly effective and economical method for achieving high purity on a large scale.

  • Acid-Base Extraction: Leverage the basicity of the morpholine nitrogen.

    • Dissolve the crude material in a water-immiscible organic solvent (e.g., methyl tert-butyl ether, toluene).

    • Extract with a dilute aqueous acid (e.g., 1M HCl, citric acid). Your product will move into the aqueous phase as a salt, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with a fresh organic solvent to remove any trapped impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free base form of your product.

    • Extract your pure product back into an organic solvent.

    • Wash with brine, dry, and concentrate to isolate the purified compound.

This method is highly effective at removing non-basic impurities and can be a cost-effective primary purification step before a final crystallization or chromatographic polish.

References
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed. (n.d.).
  • Chemical structures of various morpholine containing natural and synthetic compounds - ResearchGate. (n.d.).
  • Risks and Control Strategies of Scale-up in Purification Process - Bio-Link. (n.d.).
  • Considerations for Scaling Up Purification Processes - Bio-Rad. (n.d.).
  • Amino Acid Separation | Algor Cards. (n.d.).
  • Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 - EvitaChem. (n.d.).
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27).
  • CYCLOPENTYL PHENYL KETONE | 5422-88-8. (n.d.).
  • CN105753682A - Preparation method of cyclopentyl phenyl ketone - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Cyclopentyl 3-(morpholinomethyl)phenyl ketone in Assays

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Cyclopentyl 3-(morpholinomethyl)phenyl ketone. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Cyclopentyl 3-(morpholinomethyl)phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome solubility-related challenges during in vitro experimentation. Poor aqueous solubility is a common hurdle in drug discovery that can lead to unreliable assay data and underestimated compound potency.[1] This document provides a structured approach to ensure your experimental results are both accurate and reproducible.

The core structure of Cyclopentyl 3-(morpholinomethyl)phenyl ketone contains a lipophilic cyclopentyl phenyl ketone moiety, which predicts low intrinsic aqueous solubility. However, the presence of the basic morpholinomethyl group (pKa typically ~6.5-7.5) offers a critical advantage: pH-dependent solubility. By understanding and leveraging these physicochemical properties, you can design robust assay conditions.

Section 1: Frequently Asked Questions - Understanding the Solubility Problem

This section addresses the most common initial questions researchers face when working with challenging compounds.

Q1: My compound was fully dissolved in my DMSO stock, but it crashed out when I added it to my aqueous assay buffer. What happened?

A: You have likely observed compound precipitation due to supersaturation. While your compound is soluble in a pure organic solvent like DMSO, its solubility in an aqueous buffer is significantly lower. When a concentrated DMSO stock is rapidly diluted into the buffer, the compound is temporarily at a concentration far above its thermodynamic solubility limit.[2] This unstable supersaturated state often resolves through precipitation, where the compound crashes out of solution to reach its equilibrium solubility.[3] This is a hallmark of kinetic solubility experiments.[4]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A: Both are important, but they answer different questions at different stages of research.[5]

  • Kinetic Solubility measures the solubility of a compound under non-equilibrium conditions, mimicking the rapid dilution common in high-throughput screening (HTS) assays.[2][4] It is assessed by adding a DMSO stock solution to a buffer and measuring the concentration before significant precipitation occurs (e.g., after 1-2 hours).[2] This is useful for initial compound assessment and diagnosing assay artifacts.[5]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation solubility of the most stable solid form of the compound in a solvent at equilibrium.[6][7] It is measured by slurrying an excess of the solid compound in the buffer for an extended period (typically >24 hours) to ensure equilibrium is reached.[1][7] This value is critical for lead optimization, developing formulations for in vivo studies, and understanding a compound's fundamental properties.[2][7]

For initial assay troubleshooting, a kinetic solubility measurement is often the most relevant starting point.

Q3: How can I quickly detect if my compound is precipitating in my assay plate?

A: Visual inspection is the first step. Look for cloudiness, turbidity, or visible particles in the wells of your microtiter plate. For a more quantitative assessment, you can use a plate reader to measure light scattering (nephelometry) or absorbance at a wavelength where the compound doesn't absorb (e.g., 600-800 nm).[2][5] An increase in signal over time or with increasing compound concentration indicates precipitation.

Q4: What are the consequences of undetected precipitation on my assay results?

  • Underestimation of Potency: The actual concentration of the compound in solution is lower than the nominal concentration you prepared. This will lead to an artificially high IC50 or EC50 value, making the compound appear less potent than it is.[1]

  • Assay Artifacts: Precipitated particles can interfere with assay readouts, particularly in optical (absorbance, fluorescence, luminescence) and enzyme-based assays.[8] Particles can scatter light, adsorb assay reagents, or even denature proteins, leading to false positive or false negative results.

  • Poor Reproducibility: The process of precipitation can be highly variable and sensitive to factors like mixing speed, temperature, and the specific batch of buffer, leading to poor reproducibility between experiments.[3]

Section 2: Phase 1 - A Systematic Approach to Characterizing Solubility

Before attempting to solve a solubility problem, you must first quantify it. This section provides protocols to systematically characterize the solubility of Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Step 2.1: Assess pH-Dependent Solubility

Given the basic morpholino group, the solubility of this compound is expected to be highly dependent on pH. At a pH below its pKa, the morpholine nitrogen will be protonated, creating a positive charge and dramatically increasing its interaction with water, thereby enhancing solubility.

Workflow for Assessing pH-Dependent Solubility

Caption: Workflow to determine the pH-solubility profile.

Step 2.2: Experimental Protocols for Solubility Measurement

Below are standardized protocols for measuring both kinetic and thermodynamic solubility.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is adapted from standard high-throughput screening methodologies and uses a plate reader for quantification.[2][9]

  • Preparation:

    • Prepare a 10 mM stock solution of Cyclopentyl 3-(morpholinomethyl)phenyl ketone in 100% DMSO.[9]

    • Prepare your desired aqueous assay buffer (e.g., PBS, pH 7.4).

    • In a 96-well plate, perform serial dilutions of your DMSO stock to create a standard curve.

  • Assay Plate Setup:

    • In a separate 96-well clear-bottom plate, add 198 µL of the aqueous buffer to each well.

    • Add 2 µL of the 10 mM DMSO stock to the first well (final concentration 100 µM, 1% DMSO). Serially dilute this across the plate to test a range of concentrations.

  • Incubation & Measurement:

    • Seal the plate and shake for 5 minutes.

    • Incubate at room temperature for 2 hours.

    • After incubation, inspect for precipitation.

    • To quantify, use a solubility filter plate (e.g., Millipore Multiscreen) and vacuum to separate the soluble fraction from any precipitate.[2]

    • Transfer the filtrate to a UV-transparent 96-well plate.

  • Data Analysis:

    • Measure the UV absorbance of the filtrate at the compound's λmax.

    • Calculate the concentration in each well using the standard curve prepared in Step 1. The highest concentration that remains fully in solution is the kinetic solubility value.

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This method determines the true equilibrium solubility and is considered the gold standard.[6][7]

  • Preparation:

    • Add an excess amount of the solid (powder) form of your compound (e.g., 1 mg) to a glass vial. Ensure there is enough solid that some will remain undissolved at equilibrium.[7]

    • Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Equilibration:

    • Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C).

    • Allow the slurry to equilibrate for at least 24 hours to ensure the system has reached a steady state.[2][7]

  • Sample Processing:

    • After incubation, allow the vials to sit undisturbed for 30 minutes to let heavy particles settle.

    • Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solid.

  • Quantification:

    • Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[1][10] This concentration is the thermodynamic solubility.

Section 3: Phase 2 - Proactive Strategies for Enhancing Solubility

Once you have characterized the solubility of your compound, you can implement strategies to improve it.

Strategy 3.1: Co-Solvent Optimization

While DMSO is the standard for stock solutions, other co-solvents can be used in the final assay medium, but they must be validated to ensure they don't interfere with the assay.[11] The goal is always to use the lowest possible percentage of organic solvent.

Co-SolventTypical Starting % (v/v)ProsCons & Potential Interferences
DMSO < 1%Universal solvent for stock solutions.Can inhibit some enzymes at >1% concentration. May affect cell membrane integrity at higher concentrations.[12]
Ethanol 1-5%Biologically compatible at low %.Can denature some proteins and enzymes. May have its own biological effects in cell-based assays.[13]
Glycerol 1-10%Can stabilize proteins.High viscosity can interfere with liquid handling and diffusion rates.
PEG 300/400 1-10%Good solubilizer for many lipophilic compounds.Can interfere with some protein-protein interactions. May not be suitable for all cell types.[11]

Co-Solvent Selection and Validation Workflow

Caption: Decision workflow for selecting and validating a co-solvent.

Strategy 3.2: Using Solubility Enhancers (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are highly water-soluble.[14][15] This is a powerful technique for increasing the aqueous solubility of compounds without using organic co-solvents.[16]

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Aqueous Buffer Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Cyclodextrin DerivativeKey FeaturesRecommended Starting Concentration
HP-β-CD (Hydroxypropyl-β-cyclodextrin)High aqueous solubility, low toxicity. Widely used in research and formulations.[14]1-5% (w/v)
SBE-β-CD (Sulfobutylether-β-cyclodextrin)High aqueous solubility, negatively charged. Excellent for cationic compounds. Low toxicity.[14][17]1-5% (w/v)

Protocol 3: Preparing a Compound-Cyclodextrin Stock Solution

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous assay buffer. Gently warm and stir until fully dissolved.

  • Add Compound: Add the solid Cyclopentyl 3-(morpholinomethyl)phenyl ketone directly to the cyclodextrin solution to achieve the desired final stock concentration (e.g., 1 mM).

  • Complexation: Vortex the mixture vigorously and then place it on a rotator or shaker at room temperature overnight to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

  • Usage: This clear, filtered solution is now your aqueous stock solution, which can be directly diluted into your assay. Remember to include a "vehicle" control in your experiment containing only the cyclodextrin solution.

Section 4: Advanced Troubleshooting and Assay Validation

Q: I've improved the solubility, but my assay results are still inconsistent. What else could be wrong?

A: Even if a compound appears soluble, it can form sub-visible aggregates that can interfere with assays.[8] Consider adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to your assay buffer. This can help break up aggregates. Always validate the effect of the detergent on your assay system with appropriate controls.

Q: How do I prove that my solubilization strategy (e.g., pH change, cyclodextrin) isn't directly affecting my assay target?

A: This is a critical validation step. You must run control experiments.

  • For pH Changes: Characterize the activity of your target (e.g., enzyme) across the same pH range you used for your solubility studies. Ensure the pH you choose for your assay is one where both the compound is soluble and the target is active and stable.

  • For Co-solvents/Cyclodextrins: Run your assay's positive and negative controls in the presence of the exact same concentration of the co-solvent or cyclodextrin that you use for your test compound. The performance of these controls should not deviate significantly (e.g., <10-15%) from the performance in the standard buffer. Any larger effect indicates an interference that must be addressed.[18][19]

By following this structured, multi-phase approach—first characterizing the problem, then systematically applying and validating solutions—researchers can overcome the challenges posed by poorly soluble compounds like Cyclopentyl 3-(morpholinomethyl)phenyl ketone, ensuring the generation of high-quality, reliable data.

References
  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • BioDuro. ADME Solubility Assay. BioDuro. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. 2024-12-09. Available from: [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. protocols.io. 2025-08-03. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Domainex. Available from: [Link]

  • Jones, J. B., & Schwartz, H. M. (1981). Enzymes in organic synthesis. 22. Effects of organic solvents on horse liver alcohol dehydrogenase-catalyzed reduction. Canadian Journal of Chemistry.
  • Evotec. Thermodynamic Solubility Assay. Evotec. Available from: [Link]

  • Sharma, M., et al. (2023). Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. Available from: [Link]

  • Zou, T., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Gohlke, J., et al. (2018). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. ACS Catalysis. Available from: [Link]

  • Nemtseva, E. V., & Eremeev, N. L. (2021). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. International Journal of Molecular Sciences. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available from: [Link]

  • Barthels, F., et al. (2018). Learning about Enzyme Stability against Organic Cosolvents from Structural Insights by Ion Mobility Mass Spectrometry. Chemistry – A European Journal. Available from: [Link]

  • Mourtas, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available from: [Link]

  • Brewster, M. E., & Bodor, N. (1989). The potential use of cyclodextrins in parenteral formulations. ResearchGate. Available from: [Link]

  • IJPCBS. (2013). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • ResearchGate. Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. ResearchGate. Available from: [Link]

  • Llinas, A., et al. (2008). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Available from: [Link]

  • Williams, H. D., et al. (2013). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics. Available from: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]

  • Altasciences. Improving Solubility of Molecules via Nanomilling. Altasciences. Available from: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]

  • Selvita. (2023). MedChem Essentials: Solubility part 2. YouTube. Available from: [Link]

  • Al-Achi, A., & Gupta, M. R. (2020). In vitro methods to assess drug precipitation. ResearchGate. Available from: [Link]

Sources

Optimization

improving the stability of Cyclopentyl 3-(morpholinomethyl)phenyl ketone in solution

Introduction Welcome to the technical support guide for Cyclopentyl 3-(morpholinomethyl)phenyl ketone. This document is designed for researchers, chemists, and drug development professionals to ensure the stability and i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Cyclopentyl 3-(morpholinomethyl)phenyl ketone. This document is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this compound in solution-based experiments. The unique structure of this molecule, featuring a phenyl ketone, a cyclopentyl moiety, and a basic morpholine ring, presents specific stability challenges. Understanding these challenges is critical for generating reproducible and reliable data in screening, formulation, and preclinical studies. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate degradation and optimize your experimental outcomes.

Troubleshooting Guide: Diagnosing and Solving Instability

This section is structured in a question-and-answer format to directly address the common issues encountered by researchers.

Q1: My solution of Cyclopentyl 3-(morpholinomethyl)phenyl ketone shows a rapid decrease in purity or concentration over time. What are the likely causes?

A1: A decrease in the concentration of the parent compound indicates chemical degradation. Based on its structure, there are three primary degradation pathways to consider: oxidation, hydrolysis, and photodegradation.

  • Oxidation: This is a highly probable degradation route. The molecule has several sites susceptible to oxidation:

    • Morpholine Ring: The tertiary amine-like nitrogen in the morpholine ring can be oxidized to form an N-oxide. This is a common metabolic pathway for morpholine-containing drugs.[1]

    • Benzylic Carbon: The methylene (-CH2-) bridge between the phenyl and morpholine rings is a benzylic position, which is prone to oxidation, potentially forming a carbinol or even cleaving the side chain.

    • Ketone Group: While generally stable, ketones can undergo oxidative cleavage under harsh conditions or in the presence of reactive oxygen species (ROS). This process is often catalyzed by trace metal ions.[2]

  • Hydrolysis: While the core structure lacks highly labile groups like esters or amides, pH-dependent hydrolysis can still be a factor, particularly at the extremes of the pH scale.[3] The formation of iminium intermediates, although less common for ketones than aldehydes, can be catalyzed under acidic conditions, potentially leading to downstream reactions if nucleophiles are present.[4][5]

  • Photodegradation: Aromatic ketones are known to be photosensitive. The phenyl ketone moiety can absorb UV light, leading to the formation of excited states that can trigger degradation through radical mechanisms. This can result in complex mixtures of degradation products.

To diagnose the specific cause, a forced degradation study is the most effective approach (see Protocol 2 ).

Q2: I've observed a significant change in the stability of my compound when I switch between different buffer systems, even at the same pH. Why is this happening?

A2: This phenomenon, known as specific acid-base catalysis, occurs when components of the buffer itself participate in the degradation reaction. The morpholine moiety in your compound has a pKa around 8.7, making it a fairly strong base.[6]

  • Mechanism of Buffer Catalysis: Certain buffer species, such as phosphate or citrate, can act as proton donors or acceptors more efficiently than water, thereby accelerating reactions like hydrolysis. For example, a phosphate buffer contains species (H₂PO₄⁻) that can directly facilitate proton transfers in a transition state, speeding up the breakdown of the compound.

  • Practical Implications: If you observe buffer-dependent instability, it is crucial to screen several buffer systems to find one that is "innocent" and does not actively participate in degradation. Buffers like HEPES or MOPS are sometimes less reactive than phosphate or citrate buffers. The first step is always to determine the pH-rate profile in simple, non-nucleophilic buffers before moving to more complex formulations.

Q3: My stock solution, initially clear, has developed a yellow tint after storage. What does this indicate?

A3: The development of a yellow color is a classic indicator of degradation, often oxidative in nature. For ketones, prolonged storage, especially in the presence of oxygen and light, can lead to the formation of colored byproducts like diacetyls or other conjugated systems.[7] This is an accelerated process if trace metal contaminants (e.g., iron, copper) are present in the solvent or on the glassware.

To prevent this, you should:

  • Use High-Purity Solvents: Always use freshly opened, HPLC-grade or ACS-grade solvents.

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.

  • Deoxygenate Solutions: For long-term storage, sparging the solvent and the solution headspace with an inert gas like argon or nitrogen can significantly slow oxidative degradation.

  • Consider Chelating Agents: Adding a small amount of EDTA (e.g., 0.01-0.1%) can sequester metal ions that catalyze oxidation.[2]

Visual Guide to Troubleshooting & Degradation

A logical workflow is essential when tackling stability issues. The following flowchart outlines the initial steps a researcher should take.

Troubleshooting_Workflow start Observation: Compound Instability Detected (e.g., Purity Loss, Color Change) check_ph Is the solution buffered? What is the pH? start->check_ph check_storage How is the solution stored? (Temp, Light, Headspace) start->check_storage ph_yes Yes check_ph->ph_yes Controlled pH ph_no No check_ph->ph_no Uncontrolled pH storage_action Action: Store aliquots at ≤ -20°C, protect from light (amber vials), and minimize headspace. check_storage->storage_action re_evaluate Re-evaluate Stability ph_yes->re_evaluate ph_action Action: Prepare fresh solution in a controlled pH buffer (e.g., pH 5-7). ph_no->ph_action ph_action->re_evaluate storage_action->re_evaluate

Caption: Initial troubleshooting workflow for stability issues.

The chemical structure is susceptible to specific modifications that lead to degradation. The diagram below illustrates the most probable pathways.

Caption: Potential degradation pathways for the compound.

Frequently Asked Questions (FAQs)

FAQ 1: What is the single most critical factor for maintaining the stability of this compound in solution? pH is the most critical factor. The morpholine nitrogen makes the molecule's solubility and stability highly pH-dependent. An unbuffered aqueous solution can have its pH drift due to CO₂ absorption from the air, leading to inconsistent results. We strongly recommend working in a well-defined buffer system within a pH range of 4 to 7, as imine-related catalysis is often optimal around pH 5.[5]

FAQ 2: Which solvents are recommended for preparing a concentrated stock solution? For a high-concentration stock (e.g., 10-50 mM), we recommend using anhydrous DMSO or ethanol. These aprotic or less-protic solvents minimize hydrolysis. Store these stocks at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. For aqueous experimental solutions, dilute the organic stock into the final aqueous buffer immediately before use. The final concentration of the organic solvent should be kept low (typically <1%) to avoid artifacts.

FAQ 3: Are there any general-purpose stabilizers I can add to my aqueous solution? Yes. For a general-purpose formulation, consider the following combination:

  • Antioxidant: Add 0.01% Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) to scavenge free radicals.[7]

  • Chelating Agent: Add 0.01% Disodium EDTA to sequester catalytic metal ions.

  • Buffer: Use a pH 6.0-6.5 citrate or acetate buffer, as this range often provides a good balance of solubility and stability for basic compounds.

FAQ 4: What analytical method is best for monitoring the stability of Cyclopentyl 3-(morpholinomethyl)phenyl ketone? A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. The phenyl ketone chromophore allows for strong UV absorbance around 242 nm.[8] A C18 reversed-phase column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid) will typically provide good separation of the parent peak from its more polar degradation products.[9]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol describes how to prepare a 100 µM aqueous solution from a 10 mM DMSO stock for use in biological assays.

Materials:

  • 10 mM stock of Cyclopentyl 3-(morpholinomethyl)phenyl ketone in anhydrous DMSO.

  • 50 mM Sodium Acetate Buffer (pH 5.5).

  • 0.1% (w/v) Disodium EDTA solution in water.

  • HPLC-grade water.

  • Sterile, low-adhesion microcentrifuge tubes.

Procedure:

  • Prepare the Buffer: To 99 mL of 50 mM Sodium Acetate Buffer (pH 5.5), add 100 µL of the 0.1% EDTA solution. This yields a final EDTA concentration of 0.001%.

  • Pre-warm the Buffer: Warm the buffer to the intended experimental temperature (e.g., 37°C).

  • Serial Dilution: Create an intermediate dilution by adding 10 µL of the 10 mM DMSO stock to 990 µL of DMSO to get a 100 µM stock.

  • Final Dilution: Add 10 µL of the 100 µM intermediate DMSO stock to 990 µL of the pre-warmed, EDTA-containing acetate buffer.

  • Vortex Gently: Mix immediately but gently to avoid introducing excessive oxygen.

  • Use Immediately: Use the final solution as quickly as possible, ideally within 1-2 hours of preparation. Do not store the final aqueous dilution.

Protocol 2: Basic Forced Degradation Study

This study helps identify the primary degradation liabilities of the compound.

Procedure:

  • Prepare Solutions: Prepare 100 µM solutions of the compound under the following five conditions:

    • Control: In your final proposed buffer at 4°C, protected from light.

    • Acidic: In 0.1 M HCl.

    • Basic: In 0.1 M NaOH.

    • Oxidative: In your buffer containing 0.1% H₂O₂.

    • Photolytic: In your buffer, in a clear vial, exposed to a high-intensity light source or direct sunlight.

  • Incubate: Keep all solutions at a controlled temperature (e.g., 40°C), except for the control and photolytic samples.

  • Time Points: Take aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quench and Analyze: Immediately quench the reaction if necessary (e.g., neutralize the acid/base samples) and analyze by HPLC-UV.

  • Analyze Data: Compare the chromatograms. A loss of the parent peak area and the appearance of new peaks will indicate degradation. The condition that causes the fastest degradation reveals the primary instability.

Data Summary: Factors Influencing Stability

FactorConditionPotential Impact on StabilityRecommended Mitigation Strategy
pH < 4Potential for acid-catalyzed reactions.Buffer solution to pH 5-7.
> 8Potential for base-catalyzed oxidation/elimination.Buffer solution to pH 5-7.
Temperature > 25°C (Room Temp)Increases rate of all degradation pathways.Store stock solutions at -20°C or below; prepare working solutions fresh.
Light UV / Sunlight ExposureHigh risk of photolytic degradation.Use amber vials or protect from light; work in low-light conditions.
Oxygen Atmospheric O₂Risk of oxidation at multiple sites.Use deoxygenated solvents; sparge solutions with N₂ or Ar for long-term storage.
Metal Ions Fe³⁺, Cu²⁺Catalyze oxidative degradation.Use high-purity reagents and add a chelating agent like EDTA.

References

  • Eawag-BBD . (n.d.). Morpholine Degradation Pathway. Retrieved from [Link]

  • Google Patents. (1966). Stabilizers for ketone solvents - US3256338A.
  • ResearchGate . (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Retrieved from [Link]

  • National Institutes of Health (NIH) . (n.d.). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Retrieved from [Link]

  • ResearchGate . (1984). The microbial degradation of morpholine. Retrieved from [Link]

  • National Institutes of Health (NIH) . (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Retrieved from [Link]

  • Google Patents. (1941). Method of stabilizing halogenated ketones - US2229625A.
  • National Institutes of Health (NIH) . (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Slideshare . (2018). Decomposition and stabilization of pharmaceutical products. Retrieved from [Link]

  • ResearchGate . (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • ResearchGate . (2022). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

  • Pharmapproach . (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • ResearchGate . (2018). Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp. Retrieved from [Link]

  • Master Organic Chemistry . (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • Chemistry LibreTexts . (2020). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • PubMed . (2009). Quantitative Method for the Measurement of Three Benzofuran Ketones... by High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

Sources

Troubleshooting

troubleshooting unexpected side reactions in Cyclopentyl 3-(morpholinomethyl)phenyl ketone synthesis

< Welcome to the technical support center for the synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.

Troubleshooting Guide: Unexpected Side Reactions

This section addresses specific issues that may arise during the synthesis, providing detailed explanations of their causes and step-by-step protocols for resolution.

Issue 1: Low Yield of the Desired Product with Significant Amounts of Unreacted Starting Material (3-bromobenzonitrile or 3-bromophenyl cyclopentyl ketone).

Probable Cause: This issue often points to incomplete Grignard reagent formation or inefficient reaction with the nitrile or ketone. Grignard reagents are notoriously sensitive to moisture and air.[1] Any residual water in the glassware or solvent will quench the Grignard reagent, significantly reducing the effective concentration of your nucleophile.

Investigative Workflow:

  • Verify Anhydrous Conditions: Ensure all glassware was rigorously flame-dried or oven-dried immediately before use. Solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Assess Grignard Reagent Formation: The initiation of Grignard formation is often indicated by a gentle refluxing of the solvent and a change in the appearance of the magnesium turnings. If the reaction does not initiate, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.

  • Analyze Reaction Aliquots: Carefully take a small aliquot from the reaction mixture (after the addition of the electrophile), quench it with a saturated ammonium chloride solution, and analyze the organic layer by TLC or GC-MS to determine the ratio of product to starting material.

Corrective Protocol: Optimizing Grignard Reaction Conditions

ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are crucial for stabilizing the Grignard reagent.[1]
Temperature Gentle reflux during formation, 0°C to RT for reactionMaintains a steady rate of formation without excessive side reactions. Lowering the temperature during the addition of the electrophile can minimize side reactions.
Reagent Purity Use high-purity magnesium turnings and bromocyclopentaneImpurities can inhibit the reaction.
Initiation Iodine crystal or 1,2-dibromoethaneActivates the magnesium surface to facilitate the reaction.
Issue 2: Formation of a Significant Amount of a Dimerized Byproduct (Biphenyl Derivative).

Probable Cause: The formation of biphenyl-type byproducts is a classic side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with unreacted aryl halide. This is particularly prevalent if the concentration of the Grignard reagent is high or if the reaction is overheated.

Troubleshooting Logic:

start High Biphenyl Byproduct Detected cause1 High Local Concentration of Grignard Reagent start->cause1 cause2 Excessive Reaction Temperature start->cause2 solution1 Slow, Dropwise Addition of Aryl Halide cause1->solution1 solution2 Maintain Gentle Reflux cause2->solution2 result Reduced Dimerization, Increased Product Yield solution1->result solution2->result

Caption: Troubleshooting workflow for biphenyl byproduct formation.

Preventative Measures:

  • Slow Addition: Add the 3-bromobenzonitrile or 3-bromophenyl cyclopentyl ketone dropwise to the Grignard reagent solution. This maintains a low concentration of the electrophile and minimizes self-coupling.

  • Temperature Control: Maintain the reaction at a gentle reflux. Overheating can accelerate the rate of the undesired coupling reaction.

Issue 3: Presence of an N-formylated Impurity.

Probable Cause: If the morpholinomethyl group is introduced via a Leuckart-Wallach or Eschweiler-Clarke type reaction using formic acid, the formation of an N-formylated byproduct is a known issue, especially at high temperatures.[2]

Mechanistic Insight: The Leuckart-Wallach reaction proceeds through an iminium ion intermediate which is then reduced by formate.[2] However, at elevated temperatures, the amine can be acylated by formic acid to form the N-formyl derivative.

Mitigation Strategy: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a more controlled method for the reductive methylation of amines using formaldehyde and formic acid, and it is less prone to forming N-formylated byproducts.[3] This reaction typically stops at the tertiary amine stage and does not produce quaternary ammonium salts.[3]

Optimized Eschweiler-Clarke Protocol:

ReagentStoichiometry (eq.)Purpose
3-aminophenyl cyclopentyl ketone1.0Starting material
Formaldehyde (37% aq.)>2.0Source of the methyl group
Formic Acid>2.0Reducing agent and catalyst

Experimental Procedure:

  • To a solution of 3-aminophenyl cyclopentyl ketone in formic acid, add formaldehyde.

  • Heat the mixture to 80-100 °C for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction and basify with NaOH or NaHCO₃ solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 4: Incomplete Reaction or Formation of an Imine Intermediate in Reductive Amination.

Probable Cause: When synthesizing the target molecule via reductive amination of 3-formylphenyl cyclopentyl ketone with morpholine, incomplete reaction can be due to several factors: inefficient imine formation, inactive reducing agent, or unfavorable reaction equilibrium.[4]

Troubleshooting Steps:

  • Verify Imine Formation: Before adding the reducing agent, it can be beneficial to confirm the formation of the iminium ion. This can sometimes be monitored by NMR or IR spectroscopy.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is milder than sodium borohydride and can be used in a one-pot procedure.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control to avoid the release of toxic hydrogen cyanide gas.[5]

  • pH Adjustment: The formation of the iminium ion is often acid-catalyzed. Adding a catalytic amount of acetic acid can facilitate this step.

  • Water Removal: The formation of the imine from the aldehyde and amine is a condensation reaction that produces water.[4] In some cases, the use of a dehydrating agent like molecular sieves can drive the equilibrium towards the imine, thus favoring the final product.

Reductive Amination Workflow:

start Start: 3-formylphenyl cyclopentyl ketone + Morpholine step1 Imine/Iminium Ion Formation (Acid Catalyst, e.g., AcOH) start->step1 step2 Reduction (e.g., NaBH(OAc)₃) step1->step2 side_reaction Unreacted Starting Materials / Hydrolysis of Imine step1->side_reaction Equilibrium not favored product Cyclopentyl 3-(morpholinomethyl)phenyl ketone step2->product

Caption: Workflow for the reductive amination synthesis route.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare Cyclopentyl 3-(morpholinomethyl)phenyl ketone?

There are two primary retrosynthetic approaches:

  • Route A: Grignard Reaction followed by Amination. This involves the Grignard reaction of cyclopentylmagnesium bromide with 3-bromobenzonitrile to form 3-bromophenyl cyclopentyl ketone, followed by a nucleophilic substitution or a Buchwald-Hartwig amination with morpholine.

  • Route B: Friedel-Crafts Acylation followed by Functional Group Interconversion. This route starts with the Friedel-Crafts acylation of a suitable benzene derivative, followed by transformations to introduce the morpholinomethyl group. For example, acylation of bromobenzene, followed by conversion of the bromo group to an amino or formyl group, and subsequent reaction with morpholine.[6][7]

Q2: Can I use a Friedel-Crafts acylation to directly introduce the cyclopentyl ketone group onto a benzene ring already containing the morpholinomethyl group?

This is generally not advisable. The morpholinomethyl group contains a basic nitrogen atom which will complex with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction.[7] This deactivates the aromatic ring towards electrophilic substitution and can lead to very low or no yield.

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities can include unreacted starting materials, the N-formylated byproduct (if using formic acid), and over-alkylated products. Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective. The addition of a small amount of triethylamine to the eluent can help to prevent the product from tailing on the silica gel column due to its basic nature.

Q4: Are there any safety precautions I should be aware of during this synthesis?

  • Grignard Reagents: These are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood.[6]

  • Reductive Amination: If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas if the pH drops below 7.

Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

References

  • Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Chemistry Steps. (n.d.). Mannich Reaction.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles.
  • Quora. (2018). What is the reaction of Grignard reagent with nitriles?
  • Wikipedia. (n.d.). Reductive amination.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

Sources

Optimization

refinement of analytical techniques for Cyclopentyl 3-(morpholinomethyl)phenyl ketone detection

An advanced guide to the refinement of analytical techniques for the detection of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, designed for researchers, scientists, and professionals in drug development. This technical...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to the refinement of analytical techniques for the detection of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, designed for researchers, scientists, and professionals in drug development. This technical support center provides in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, addressing specific experimental challenges.

Introduction

Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a compound of interest in pharmaceutical development, and its accurate detection and quantification are crucial for research and quality control. This guide serves as a comprehensive technical support center, offering practical advice on refining analytical techniques for this specific molecule. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.

Recommended Analytical Approaches

The unique structure of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, which includes a tertiary amine (the morpholine group), presents specific analytical challenges, primarily the potential for peak tailing in reverse-phase chromatography. The recommended primary analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible technique for the quantification of analytes with a suitable chromophore. The phenyl ketone moiety in the target molecule allows for UV detection.

A typical starting point for method development would be a reversed-phase C18 column. Key to a successful separation is mitigating the interaction of the basic morpholine group with residual silanols on the silica-based stationary phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.[1] This technique is particularly advantageous for analyzing compounds at low concentrations. The morpholine group is readily protonated, making it ideal for positive ion electrospray ionization (ESI).

Method Validation Best Practices

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[2][3][4][5] The International Council for Harmonisation (ICH) provides guidelines for validation of analytical procedures.[2][6]

Q&A on Method Validation
  • Q: What is specificity and how can I demonstrate it?

    • A: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[6] For an HPLC-UV method, this can be demonstrated by showing that the analyte peak is well-resolved from other components. In LC-MS/MS, specificity is demonstrated by the selection of unique precursor and product ion transitions.

  • Q: How do I establish the linearity of my method?

    • A: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of standards at different concentrations and performing a linear regression of the peak area versus concentration.

  • Q: What is the difference between accuracy and precision?

    • A: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements to each other.[4] Accuracy is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[5] Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility.[6]

  • Q: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

    • A: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Q: Why is robustness testing important?

    • A: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

HPLC/LC-MS Common Issues
  • Q: Why am I observing significant peak tailing for my analyte?

    • A: Peak tailing for basic compounds like this is a common issue in reversed-phase HPLC.[7] It is often caused by the interaction of the protonated morpholine group with acidic silanol groups on the surface of the silica packing material.[7]

      • Solutions:

        • Mobile Phase pH Adjustment: Operating at a low pH (e.g., pH 2-3) will ensure the analyte is fully protonated and the silanol groups are not ionized, reducing peak tailing. Conversely, a high pH (e.g., pH 9-10) can also be effective as the analyte will be in its neutral form.[8]

        • Use of High-Purity Silica Columns: Modern, high-purity ("Type-B") silica columns have a lower concentration of acidic silanol groups, which minimizes tailing.[7]

        • Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine, to the mobile phase can help to saturate the active silanol sites and improve peak shape.

  • Q: My retention time is shifting between injections. What could be the cause?

    • A: Retention time instability can be caused by several factors:

      • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence.

      • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention.

      • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations.

      • Column Temperature: Changes in ambient temperature can affect retention times. Using a column oven is highly recommended.

  • Q: I'm experiencing a loss of sensitivity. What should I check?

    • A: A gradual or sudden loss of sensitivity can be due to:

      • Sample Degradation: Ensure the stability of your analyte in the sample solvent.

      • LC System Contamination: Contaminants can build up in the system, particularly in the injector and column, leading to signal suppression.

      • Mass Spectrometer Source Contamination: The ESI source can become dirty over time, reducing ionization efficiency. Regular cleaning is essential.

Mass Spectrometry Specific Issues
  • Q: I am having difficulty achieving consistent ionization. What can I do?

    • A: Consistent ionization is key for reproducible LC-MS results.

      • Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI. Non-volatile buffers, such as phosphate, should be avoided. Volatile buffers like ammonium formate or ammonium acetate are good alternatives.

      • Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For a basic compound like Cyclopentyl 3-(morpholinomethyl)phenyl ketone, an acidic mobile phase will promote protonation and enhance the signal in positive ion mode.[8]

  • Q: My baseline is noisy. How can I improve my signal-to-noise ratio?

    • A: A high baseline noise can compromise the detection of low-level analytes.

      • Solvent Purity: Use high-purity, LC-MS grade solvents and reagents.

      • System Contamination: A contaminated system can contribute to a noisy baseline. Flush the system thoroughly.

      • Electronic Noise: Ensure the mass spectrometer is properly grounded and that there are no sources of electronic interference nearby.

Frequently Asked Questions (FAQs)

  • Q: What is a good starting point for sample preparation?

    • A: The choice of sample preparation method depends on the sample matrix. For relatively clean samples, a simple "dilute and shoot" approach may be sufficient. For more complex matrices, such as biological fluids, a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interferences.

  • Q: How should I store my samples and standards to ensure stability?

    • A: The stability of Cyclopentyl 3-(morpholinomethyl)phenyl ketone should be experimentally determined. As a general guideline, store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) and protected from light.

  • Q: What are the main advantages of LC-MS/MS over HPLC-UV for this analysis?

    • A: LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[1] This is particularly important when analyzing samples with complex matrices or when low detection limits are required. While HPLC-UV is a robust technique for quantification, LC-MS/MS provides a higher degree of confidence in the identification of the analyte.

Experimental Protocols and Data

Table 1: Example HPLC-UV Method Parameters
ParameterRecommended Setting
Column High-purity C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection Wavelength 242 nm
Table 2: Example LC-MS/MS Method Parameters
ParameterRecommended Setting
Ionization Mode ESI Positive
Precursor Ion (m/z) To be determined experimentally
Product Ions (m/z) To be determined experimentally
Collision Energy To be optimized
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleReceipt Sample Receipt Dilution Dilution/Extraction SampleReceipt->Dilution LCMS_Analysis LC-MS/MS Analysis Dilution->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow from sample receipt to final reporting.

Troubleshooting Start Peak Tailing Observed? CheckpH Is Mobile Phase pH < 3? Start->CheckpH CheckColumn Using a High-Purity Silica Column? CheckpH->CheckColumn Yes Solution1 Lower Mobile Phase pH CheckpH->Solution1 No AddAdditive Consider Adding a Competing Base CheckColumn->AddAdditive Yes Solution2 Switch to a High-Purity Column CheckColumn->Solution2 No Solution3 Peak Shape Should Improve AddAdditive->Solution3

Caption: Troubleshooting decision tree for addressing peak tailing issues.

References

  • Validation of Impurity Methods, Part II. (2014-08-22).
  • Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27).
  • Analytical method validation: A brief review.
  • Analytical Method Validation: ICH and USP Perspectives. (2025-08-08). International Journal of Research and Review.
  • Laboratory analysis of morpholine (CAS: 110-91-8). (2017-12-15). Analytice.
  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. (2003-05-14).
  • Phenyl Cyclopentyl Ketone (CAS 5422-88-8). Cayman Chemical.
  • Guide to achieving reliable quantitative LC-MS measurements.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). PMC - NIH.
  • HPLC Troubleshooting Guide.
  • Current status and future developments of LC-MS/MS in clinical chemistry for quantification of biogenic amines. (2010). PubMed.
  • AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography.

Sources

Troubleshooting

enhancing the purity of synthesized Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Technical Support Center: Cyclopentyl 3-(morpholinomethyl)phenyl ketone Welcome to the technical support guide for . This resource is designed for researchers, medicinal chemists, and process development scientists who e...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Welcome to the technical support guide for . This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. We will explore the causality behind common purification issues and provide robust, field-proven protocols to overcome them.

Part 1: Analytical Strategy for Purity Assessment

Before attempting any purification, it is critical to accurately assess the purity of your crude material. A multi-pronged analytical approach is recommended as it provides orthogonal data, ensuring no impurities are overlooked.[1][2]

Q1: What are the recommended analytical techniques to determine the purity of my synthesized ketone?

A1: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity assessment. A reverse-phase method will typically provide excellent resolution of the target compound from non-polar impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of your compound. Quantitative ¹H NMR (qNMR) can also be employed as a primary method for purity determination, offering high accuracy and the ability to identify and quantify residual solvents or other non-chromatophoric impurities.[1][2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or low-boiling point starting materials.[5][6] For non-volatile ketones, derivatization may be required to improve analysis.

Technique Primary Use Key Insights
HPLC Quantitative Purity (% Area)Detects UV-active impurities, resolves isomers.
¹H NMR Structural Confirmation & PurityConfirms identity, identifies residual solvents, quantifies impurities against an internal standard (qNMR).[7]
GC-MS Volatile Impurity IDIdentifies low molecular weight starting materials or solvents.[5]

Part 2: Troubleshooting Common Purification Challenges

This section addresses specific issues encountered during the purification of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, focusing on the chemical principles that govern the choice of a corrective strategy.

Troubleshooting_Workflow start Assess Crude Product (TLC, HPLC, NMR) decision1 Is the main impurity non-basic/neutral? start->decision1 decision2 Are impurities structurally similar (e.g., isomers)? decision1->decision2  No process1 Perform Acid-Base Extraction decision1->process1  Yes decision3 Is the product a persistent oil? decision2->decision3  No process2 Optimize Column Chromatography decision2->process2  Yes decision3->process2  Yes process3 Attempt Recrystallization of Free Base decision3->process3  No end_node Analyze Final Purity (HPLC, NMR) process1->end_node process2->end_node process4 Convert to Salt (e.g., HCl) for Recrystallization process3->process4 Fails process3->end_node process4->end_node

Caption: Troubleshooting workflow for purification strategy selection.

Q2: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. Why does this happen and how can I fix it?

A2: This is a classic issue when chromatographing basic compounds on standard silica gel.

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the morpholine moiety in your compound undergoes a strong acid-base interaction with these silanols. This interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant peak tailing or "streaking."[8]

  • Solution: To achieve sharp, symmetrical peaks and good separation, you must neutralize the acidic sites on the silica. This is accomplished by adding a small amount of a basic modifier to your mobile phase (eluent).

    • Recommended Modifier: Triethylamine (Et₃N) is the most common choice.

    • Protocol: Add 0.5-2% triethylamine to your chosen eluent system (e.g., ethyl acetate/hexanes). The triethylamine is more basic than your product and will preferentially bind to the acidic silanol groups, allowing your compound to elute without undesirable interactions.[8]

Q3: My crude product is contaminated with a significant amount of a non-polar, neutral byproduct. What is the most efficient purification method?

A3: Acid-base extraction is the most efficient and scalable method for separating your basic product from neutral impurities.[9][10]

  • Causality: This technique exploits the difference in solubility between the neutral (free base) form of your amine and its protonated salt form. The free base is soluble in organic solvents, while its ammonium salt is highly soluble in water.[10][11][12][13]

  • Workflow:

    • Dissolve the crude mixture in an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1 M HCl). The basic morpholine nitrogen will be protonated, forming a water-soluble hydrochloride salt that partitions into the aqueous layer.

    • The neutral impurity remains in the organic layer.

    • Separate the layers. The aqueous layer now contains the purified salt of your desired compound.

    • Basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to regenerate the neutral free base, which will often precipitate or form an oil.

    • Back-extract the free base into a fresh portion of organic solvent.

    • Dry and evaporate the organic solvent to yield the purified product.[12]

Q4: My product is a persistent, dark-colored oil that will not crystallize. How can I obtain a solid, pure material?

A4: When the free base is an oil, two main strategies can be employed: rigorous chromatography or conversion to a crystalline salt.

  • Strategy 1: Optimized Column Chromatography: As detailed in Q2, use a silica gel column with an eluent containing triethylamine. This should remove the colored impurities and yield a cleaner, potentially lighter-colored oil.

  • Strategy 2: Salt Formation for Recrystallization: This is often the most effective method for obtaining a stable, solid, and highly pure final product. The ionic nature of a salt enhances the crystal lattice energy, promoting crystallization.

    • Protocol (HCl Salt Formation):

      • Dissolve the purified oil (free base) in a suitable solvent like diethyl ether or ethyl acetate.

      • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

      • The hydrochloride salt will precipitate out of the solution.

      • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

      • This solid salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether or methanol/acetone) to achieve very high purity.

Part 3: Detailed Purification Protocols

Here we provide step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic product from neutral or acidic impurities.

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., DCM) step1 Add 1M HCl (aq) Shake in Sep. Funnel start->step1 separate1 Separate Layers step1->separate1 org1 Organic Layer: Contains Neutral Impurities (Discard) separate1->org1 aq1 Aqueous Layer: Contains Protonated Product (Product-H⁺Cl⁻) separate1->aq1 step2 Add 2M NaOH (aq) until pH > 10 Back-extract with fresh DCM aq1->step2 separate2 Separate Layers step2->separate2 aq2 Aqueous Layer: Contains Salts (Discard) separate2->aq2 org2 Organic Layer: Contains Purified Free Base separate2->org2 end_node Dry (Na₂SO₄), Filter, and Evaporate Solvent org2->end_node

Sources

Optimization

Technical Support Center: Navigating Inconsistencies in Biological Assays with Morpholine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine-containing compounds. This guide is designed to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine-containing compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions regarding inconsistencies in biological assay results. The unique physicochemical properties of the morpholine scaffold, while often beneficial for drug-like properties, can present specific challenges in experimental settings.[1][2][3] This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the integrity and reproducibility of your data.

Section 1: Solubility and Compound Handling

Poor solubility is a primary source of assay variability and can lead to misleading results.[4][5] The morpholine moiety is often incorporated into molecules to enhance aqueous solubility; however, the overall properties of the compound are dictated by the entire molecular structure.[4][6]

FAQ 1: My morpholine-containing small molecule is showing poor solubility in my aqueous assay buffer. What are the likely causes and how can I improve it?
  • Answer: Limited aqueous solubility of morpholine-containing compounds can stem from several factors, including high crystallinity, overall molecular lipophilicity, and a molecular size that is not conducive to efficient solvation.[7] While the morpholine ring itself can participate in hydrogen bonding, other parts of the molecule may dominate its solubility profile.

    Troubleshooting Steps:

    • pH Adjustment: Morpholine is a weak base (pKa of morpholine is 8.49), meaning its charge state is pH-dependent.[7][8] In buffers with a pH below the compound's pKa, the morpholine nitrogen will be protonated, forming a more soluble salt. A systematic pH profile of your compound's solubility can identify the optimal buffer pH.

    • Co-solvents: The addition of a water-miscible organic solvent, such as DMSO or ethanol, can decrease the polarity of the aqueous medium and improve the solvation of lipophilic compounds.[7] However, it is crucial to validate the tolerance of your assay to the chosen co-solvent, as it can impact protein function and cell viability.

    • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent concentration in an aqueous environment.[7]

    • Particle Size Reduction: If you are working with a solid form of the compound, techniques like micronization can increase the surface area available for dissolution.[7]

FAQ 2: My Morpholino antisense oligonucleotide is precipitating out of solution. What should I do?
  • Answer: Precipitation of Morpholino oligos is a known issue, often related to temperature and high GC content.[9]

    Troubleshooting Protocol:

    • Initial Resuspension: For difficult-to-dissolve oligos, consider making a stock solution no more concentrated than 0.5 mM.[10] If the pellet appears hardened, it may have absorbed moisture, making resuspension difficult.[10]

    • Heating and Vortexing: Gene Tools, a major manufacturer of Morpholinos, recommends heating the solution at 65°C for 5 minutes.[9] This can help to break up aggregates. Vigorous vortexing after heating is also recommended.[10]

    • Autoclaving: For persistent aggregation, autoclaving the solution on a liquid cycle can be effective.[9][10] Remove the solution from the autoclave as soon as it returns to room pressure and vortex immediately.

    • Storage: Store stock solutions of Morpholinos at room temperature.[9]

    Table 1: Recommended Actions for Precipitated Morpholino Oligos

    ObservationPotential CauseRecommended Action
    Precipitate forms upon coolingTemperature-dependent solubilityStore at room temperature; heat to 65°C for 5 min before use.
    Hardened pellet, difficult to resuspendMoisture absorptionAttempt resuspension in a smaller volume, heat, and vortex. For long-term storage, keep the vial in a desiccator.[10]
    Persistent aggregationHigh GC content or presence of moieties like fluorescent tagsAutoclave on a liquid cycle and vortex immediately after.[9][10]

Section 2: Addressing Off-Target Effects and Ensuring Specificity

A common challenge in working with bioactive molecules is distinguishing between the desired on-target effect and unintended off-target or non-specific effects.[11][12]

FAQ 3: I'm observing a phenotype with my Morpholino oligo, but I'm not sure if it's specific. How can I validate this?
  • Answer: Rigorous controls are essential for interpreting Morpholino experiments correctly.[11]

    Validation Workflow:

    • Control Oligos: Always include at least one mismatch control and one scrambled control oligo in your experiments.[11] The results of these controls should be reported in any publication.

    • Dose-Response: Perform a dose-response experiment to determine the concentration range where the specific phenotype is observed without signs of toxicity.[11] A narrow margin between efficacy and toxicity can indicate a non-specific effect.

    • Rescue Experiments: If possible, perform a rescue experiment by co-injecting the Morpholino with an mRNA encoding the target protein that is not recognized by the Morpholino.

    • Phenocopying with a Second, Non-Overlapping Morpholino: Use a second Morpholino that targets a different region of the same mRNA. If both Morpholinos produce the same phenotype, it increases confidence in the specificity of the effect.

    • Verify Target Knockdown: Whenever feasible, assess the levels of the target protein using techniques like Western blotting or immunofluorescence to confirm that the Morpholino is having the intended effect on protein expression.[12] For splice-blocking Morpholinos, verify the change in splicing by RT-PCR.[12]

    G phenotype Phenotype Observed controls Run Control Oligos (Mismatch, Scrambled) phenotype->controls dose_response Perform Dose-Response controls->dose_response No phenotype in controls nonspecific Potential Non-Specific Effect controls->nonspecific Phenotype in controls rescue Conduct Rescue Experiment dose_response->rescue Clear therapeutic window dose_response->nonspecific Narrow therapeutic window second_mo Test Second Non-Overlapping MO rescue->second_mo Phenotype rescued rescue->nonspecific Phenotype not rescued knockdown Verify Protein Knockdown second_mo->knockdown Same phenotype observed second_mo->nonspecific Different phenotype specific High Confidence in Specificity knockdown->specific Target protein reduced knockdown->nonspecific Target protein unaffected

Section 3: Assay Interference from Morpholine-Containing Compounds

The chemical reactivity of test compounds can be a source of assay artifacts. [13][14]The morpholine moiety, with its basic nitrogen and ether oxygen, can potentially interact with assay components.

FAQ 4: Could the morpholine ring in my compound be directly interfering with my assay readout?
  • Answer: Yes, it's possible. The physicochemical properties of the morpholine ring can contribute to several types of assay interference.

    • pH-Dependent Effects: The basicity of the morpholine nitrogen can alter the local pH of the assay medium, which can be problematic for pH-sensitive enzymes or detection reagents. [8] * Redox Activity: While the morpholine ring itself is not a strong redox agent, certain morpholine derivatives have shown antioxidant or radical-scavenging properties. [15][16]This could interfere with assays that rely on redox-sensitive dyes or enzymes (e.g., luciferase-based assays, MTT/XTT assays).

    • Chelation: The nitrogen and oxygen atoms of the morpholine ring could potentially chelate metal ions that are essential cofactors for enzymes in your assay.

    • Chemical Reactivity: Test compounds can react with assay reagents, leading to false positives or negatives. [13]It is important to consider the overall reactivity of your molecule, not just the morpholine scaffold.

    Table 2: Potential Assay Interference from Morpholine Compounds

    Assay TypePotential Interference MechanismMitigation Strategy
    Enzyme activity assaysAlteration of buffer pH, chelation of metal cofactorsEnsure robust buffering capacity in your assay; add a non-interfering chelating agent like EDTA if metal-ion interference is suspected.
    Fluorescence-based assaysCompound auto-fluorescence, quenchingRun a compound-only control to measure background fluorescence.
    Absorbance-based assaysCompound absorbance at the detection wavelengthSubtract the absorbance of a compound-only control from the assay wells.
    Cell viability assays (e.g., MTT, XTT)Redox activity of the compoundUse an orthogonal viability assay that is not based on redox chemistry (e.g., CellTiter-Glo, trypan blue exclusion).
    Luciferase reporter assaysDirect inhibition of luciferase, redox effectsRun a counter-screen with purified luciferase to identify direct inhibitors.

Section 4: Experimental Protocols

Protocol 1: General Method for Assessing Compound Solubility in Assay Buffer
  • Prepare a high-concentration stock solution of the morpholine compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the compound in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO concentration to your aqueous assay buffer (e.g., 1 µL into 99 µL of buffer) to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level known to affect the assay (typically <1%).

  • Mix well and incubate at the assay temperature for 15-30 minutes.

  • Visually inspect each well for signs of precipitation using a microscope.

  • For a more quantitative measure, centrifuge the plate and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., LC-MS).

Protocol 2: Counter-Screen for Luciferase Inhibition
  • Prepare a reaction buffer containing purified luciferase enzyme and its substrate (e.g., luciferin).

  • Add your morpholine-containing test compound at the same concentrations used in your primary cell-based assay.

  • Include a known luciferase inhibitor as a positive control.

  • Measure the luminescence signal.

  • A decrease in luminescence in the presence of your compound indicates direct inhibition of the luciferase enzyme and suggests that results from your primary reporter assay may be artifactual.

Conclusion

The morpholine scaffold is a valuable tool in drug discovery and chemical biology, offering favorable pharmacokinetic properties. [3][17]However, a thorough understanding of its potential to influence biological assays through mechanisms such as poor solubility, off-target effects, and direct assay interference is critical for generating reliable and reproducible data. By employing rigorous controls, performing appropriate validation experiments, and being mindful of the chemical properties of your specific morpholine-containing compound, you can confidently navigate the complexities of your experimental results.

References

  • Gene Tools, LLC. "Troubleshooting." Gene Tools. Accessed January 17, 2026. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). "Prediction of drug solubility from structure." Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Li, P., & Zhao, L. (2007). "Developing early formulations: practice and perspective." International Journal of Pharmaceutics, 340(1-2), 1-19. [Link]

  • Ciappellano, S., et al. (2022). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry, 248, 115038. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403. [Link]

  • Summerton, J. E. (1999). "Morpholino antisense oligomers: the case for an RNase H-independent structural type." Biochimica et Biophysica Acta (BBA)-Gene Structure and Expression, 1489(1), 141-158. [Link]

  • Tzara, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." PubMed, 15(5), 392-403. [Link]

  • Morandini, F., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 12(1), 18-45. [Link]

  • Kaur, M., et al. (2019). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Wang, L., et al. (2017). "Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups." Molecules, 22(10), 1699. [Link]

  • Kourounakis, A. P., et al. (2019). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8083, Morpholine." PubChem. Accessed January 17, 2026. [Link]

  • Amin, M., et al. (2017). "Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives." International Journal of Current Pharmaceutical Research, 8(5), 355-360. [Link]

  • Corey, D. R., & Abrams, J. M. (2001). "Morpholino antisense oligonucleotides: tools for investigating vertebrate development." Genome Biology, 2(10), reviews1031.1. [Link]

  • Britton, D. A., et al. (2024). "A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly." ChemRxiv. [Link]

  • Dahlin, J. L., et al. (2015). "Assay Interference by Chemical Reactivity." Assay Guidance Manual. [Link]

  • Chen, D., et al. (2016). "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry, 2016, 8560747. [Link]

  • ResearchGate. "My morpholino antisense oligomer sometimes precipitates. What could the problem be?" ResearchGate. Accessed January 17, 2026. [Link]

  • De-Mey, M., et al. (2008). "Guideline for the validation of biological assay methods." Journal of Pharmaceutical and Biomedical Analysis, 46(3), 447-455. [Link]

  • Eisen, J. S., & Smith, J. C. (2008). "Controlling morpholino experiments: don't stop making antisense." Development, 135(10), 1735-1743. [Link]

  • Kumar, A., et al. (2021). "Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies." RSC Advances, 11(35), 21545-21557. [Link]

  • Dahlin, J. L., et al. (2017). "Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors." Nature Communications, 8, 1527. [Link]

  • ResearchGate. "Representative morpholine ring formation reactions." ResearchGate. Accessed January 17, 2026. [Link]

  • National Center for Biotechnology Information. "Assay Interference by Chemical Reactivity." Assay Guidance Manual. Accessed January 17, 2026. [Link]

  • Gökçe, M., et al. (2013). "Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus." Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1256-1263. [Link]

  • Windsor, I. W., et al. (2024). "Expanding Complex Morpholines Using Systematic Chemical Diversity." The Journal of Organic Chemistry, 89(6), 3567-3573. [Link]

  • Morandini, F., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Publications. Accessed January 17, 2026. [Link]

  • ResearchGate. "Biological activities of morpholine derivatives and molecular targets involved." ResearchGate. Accessed January 17, 2026. [Link]

  • van der Stappen, J. (2012). "A Practical Approach to Biological Assay Validation." EDRA Services. Accessed January 17, 2026. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kim, D. S., et al. (2022). "Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban." Polymers, 14(17), 3465. [Link]

  • Gorovits, B., et al. (2019). "Recommendations for the development and validation of confirmatory anti-drug antibody assays." Bioanalysis, 11(23), 2147-2157. [Link]

  • Singh, P., & Singh, P. (2025). "Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis." Bioorganic Chemistry, 159, 107528. [Link]

  • Dwivedi, S., et al. (2022). "Revealing quinquennial anticancer journey of morpholine: A SAR based review." Bioorganic Chemistry, 128, 106093. [Link]

  • Lee, J. W., et al. (2006). "Fit-for-purpose method development and validation for successful biomarker measurement." Pharmaceutical Research, 23(2), 312-328. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Scalable Production of Cyclopentyl 3-(morpholinomethyl)phenyl Ketone

Welcome to the technical support center for the synthesis and scale-up of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and frequently asked questions to navigate the challenges of producing this compound, from bench-scale experiments to larger-scale manufacturing.

Overview of the Synthetic Strategy

The most direct and industrially viable route to Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a two-step process. First, the synthesis of the precursor, 3-acetylphenyl cyclopentyl ketone, followed by a Mannich reaction to introduce the morpholinomethyl group.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Mannich Reaction Cyclopentylbenzene Cyclopentylbenzene Precursor 3-Acetylphenyl cyclopentyl ketone Cyclopentylbenzene->Precursor  + Acetyl Chloride / AlCl₃ Acetyl_chloride Acetyl Chloride AlCl3 AlCl₃ Final_Product Cyclopentyl 3-(morpholinomethyl)phenyl ketone Precursor->Final_Product  + Morpholine  + Formaldehyde / HCl Morpholine Morpholine Formaldehyde Formaldehyde HCl HCl (cat.)

Caption: Synthetic pathway for Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Experimental Protocols

Step 1: Synthesis of 3-Acetylphenyl cyclopentyl ketone (Precursor)

This procedure outlines a standard Friedel-Crafts acylation.

Materials:

  • Cyclopentylbenzene

  • Acetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride in anhydrous dichloromethane, add acetyl chloride dropwise.

  • After the addition is complete, add cyclopentylbenzene dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench by pouring the reaction mixture over ice-cold 1M HCl.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Mannich Reaction for Final Product Synthesis

This reaction introduces the key functional group to form the final product.

Materials:

  • 3-Acetylphenyl cyclopentyl ketone

  • Morpholine

  • Paraformaldehyde

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution, 2M

Procedure:

  • In a round-bottom flask, combine 3-acetylphenyl cyclopentyl ketone, morpholine, and paraformaldehyde in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.

  • Basify the aqueous layer to pH > 10 with 2M NaOH solution, which may precipitate the product.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Mannich base.

  • The crude product can be further purified by recrystallization or column chromatography.

Scale-Up Strategies and Considerations

Transitioning from a laboratory-scale synthesis to a larger industrial production presents a unique set of challenges.[1][2][3][4] A successful scale-up requires careful planning and process optimization.

Key Challenges in Scaling Up
ChallengeLaboratory Scale (Grams)Pilot/Industrial Scale (Kilograms)Mitigation Strategies
Heat Transfer High surface area-to-volume ratio; efficient heating/cooling.Low surface area-to-volume ratio; risk of hotspots and poor temperature control.[1]Use of jacketed reactors, controlled addition of reagents, and careful monitoring of exotherms.
Mixing Efficiency Homogeneous mixing is easily achieved with magnetic stirrers.Inefficient mixing can lead to localized concentration gradients and side reactions.Use of appropriate impeller designs and agitation speeds; computational fluid dynamics (CFD) modeling.
Reagent Addition Reagents are typically added quickly.Slow, controlled addition is necessary to manage exotherms and maintain reaction control.Employ calibrated dosing pumps and establish optimal addition rates during process development.
Work-up & Isolation Simple liquid-liquid extractions in separatory funnels.Requires large-scale extraction vessels, and phase separation can be slow.Use of continuous liquid-liquid extraction where feasible; anti-solvent precipitation and filtration.
Safety Lower risk due to small quantities.Increased risk of thermal runaway, pressure build-up, and exposure to hazardous materials.Conduct a thorough Hazard and Operability (HAZOP) study; implement robust safety protocols.[1]
Process Optimization for Scale-Up
  • Solvent Selection: While ethanol is a common solvent for laboratory-scale Mannich reactions, consider higher-boiling point solvents like isopropanol or toluene for better temperature control on a larger scale.

  • Reagent Stoichiometry: Fine-tuning the molar ratios of the ketone, morpholine, and formaldehyde can minimize the formation of byproducts.[5] A slight excess of the amine and formaldehyde is often used, but this should be optimized.

  • Catalyst Loading: The amount of HCl catalyst should be minimized to what is necessary for an efficient reaction, as excess acid can complicate the work-up and promote side reactions.

  • Crystallization: Develop a robust crystallization procedure for the final product. This is often the most effective and economical purification method at scale.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Troubleshooting Guide

Troubleshooting_Guide Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Side_Products Significant Side Products Start->Side_Products Purification_Issues Purification Difficulties Start->Purification_Issues Check_Reagents Check_Reagents Low_Yield->Check_Reagents Bis_Mannich Bis_Mannich Side_Products->Bis_Mannich Oily_Product Oily_Product Purification_Issues->Oily_Product Check_Conditions Verify Reaction Conditions (Temp, Time) Optimize_Stoichiometry Optimize Stoichiometry Check_Conditions->Optimize_Stoichiometry Conditions OK Check_Reagents->Check_Conditions Reagents OK Aldol_Condensation Aldol Condensation? Maintain_Acidic_pH Maintain Acidic pH Aldol_Condensation->Maintain_Acidic_pH Yes Bis_Mannich->Aldol_Condensation No Control_Stoichiometry Control Stoichiometry (limit formaldehyde) Bis_Mannich->Control_Stoichiometry Yes Recrystallization Develop Recrystallization Protocol Oily_Product->Recrystallization Yes Column_Chromatography Optimize Column Chromatography Oily_Product->Column_Chromatography No

Caption: A troubleshooting workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My Mannich reaction has stalled or is showing very low conversion. What are the likely causes?

  • A1: The most common culprits are the quality of the reagents and the reaction conditions.[5]

    • Paraformaldehyde Quality: Old or poor-quality paraformaldehyde may not depolymerize effectively. Always use fresh, high-quality paraformaldehyde.

    • Reaction Temperature: The reaction typically requires refluxing. Ensure your reaction is reaching and maintaining the appropriate temperature.

    • Catalyst: Insufficient acid catalyst can lead to a sluggish reaction. Ensure a catalytic amount of a strong acid like HCl is present.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?

  • A2: This is likely a bis-Mannich product, where the aminomethyl group has been added to both sides of the ketone. This occurs if the starting ketone has acidic protons on both alpha-carbons. To minimize this, you can try:

    • Carefully controlling the stoichiometry, using a slight excess of the ketone relative to formaldehyde and morpholine.[5]

    • A slower, controlled addition of formaldehyde to the reaction mixture.

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products.

  • A3: This could be due to several factors:

    • Aldol Condensation: The starting ketone can undergo self-condensation, especially if the reaction conditions become basic. The use of an amine hydrochloride salt helps maintain an acidic pH, which favors the Mannich reaction.[5]

    • Overheating: Excessive temperatures can lead to decomposition and polymerization, especially of formaldehyde. Ensure the reflux temperature is not excessively high.

Q4: The final product is an oil and is difficult to purify. What are my options?

  • A4: Mannich bases are often oils or low-melting solids.

    • Salt Formation: Convert the basic product to its hydrochloride salt by treating the organic solution with HCl in ether or isopropanol. The salt is often a stable, crystalline solid that is easier to handle and purify by recrystallization.

    • Chromatography: If salt formation is not effective, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent and gradually adding a more polar solvent (like ethyl acetate, followed by a small percentage of triethylamine to prevent streaking) is often effective.

Q5: Are there any specific safety precautions I should take during the scale-up?

  • A5: Yes, several.

    • Formaldehyde: Formaldehyde is a suspected carcinogen and a sensitizer. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Exotherms: The Mannich reaction can be exothermic. During scale-up, this can lead to a dangerous increase in temperature and pressure.[1] Reagents should be added slowly and with adequate cooling.

    • Pressure: The reaction should be conducted in a vessel rated for the potential pressure increase, with appropriate pressure relief systems in place.

References

  • Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • Institute of Science, Nagpur. (n.d.).
  • Quora. (2019). What is the statement and mechanism of the Mannich reaction?
  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • Indian Academy of Sciences. (n.d.). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
  • At Tianming Pharmaceutical. (n.d.).
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
  • Chemistry Steps. (n.d.). Mannich Reaction.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). CN105753682A - Preparation method of cyclopentyl phenyl ketone.
  • Drug Development and Delivery. (n.d.).
  • Organic Chemistry Tutor. (2025). Let's Talk About the Mannich -- It's EASY, I Promise! [Video]. YouTube.
  • ResearchG
  • Contract Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing.
  • ResearchGate. (2016).
  • Open Access Research Journal of Biology and Pharmacy. (2023).
  • AdiChemistry. (n.d.).
  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges.

Sources

Optimization

Technical Support Center: Mitigating Degradation of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with Cyclopentyl 3-(morpholinomethyl)phenyl ketone. The stability of an active pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with Cyclopentyl 3-(morpholinomethyl)phenyl ketone. The stability of an active pharmaceutical ingredient (API) is paramount to ensuring its quality, efficacy, and safety. This document provides a comprehensive overview of potential degradation pathways, recommended storage conditions, and troubleshooting strategies to mitigate the degradation of Cyclopentyl 3-(morpholinomethyl)phenyl ketone during storage and experimental handling. The information herein is synthesized from established principles of organic chemistry, regulatory guidelines on pharmaceutical stability, and data on structurally related compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in Cyclopentyl 3-(morpholinomethyl)phenyl ketone that are susceptible to degradation?

A1: The molecule possesses three key functional groups that can influence its stability:

  • Aromatic Ketone: The carbonyl group conjugated with the phenyl ring is a potential site for photochemical reactions and can be susceptible to reduction.

  • Tertiary Amine (within the morpholine ring): The nitrogen atom in the morpholine ring is basic and can be a site for oxidation, forming an N-oxide. The C-N bonds within the morpholine ring can also be susceptible to cleavage under certain conditions.

  • Ether Linkage (within the morpholine ring): While generally stable, the ether linkage can undergo cleavage under harsh acidic conditions.

Q2: What are the initial signs of degradation I should look for?

A2: Initial indicators of degradation can be subtle. Visually, you might observe a change in color of the solid material (e.g., from white/off-white to yellow or brown) or a change in the clarity and color of solutions. Analytically, the appearance of new peaks or a decrease in the main peak area in your chromatograms (e.g., HPLC, UPLC) are clear signs of degradation.

Q3: What are the optimal storage conditions for Cyclopentyl 3-(morpholinomethyl)phenyl ketone?

A3: Based on the functional groups and general best practices for pharmaceutical APIs, the following storage conditions are recommended to ensure long-term stability:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of most chemical degradation reactions.
Light Protected from light (Amber vial/container)The aromatic ketone moiety is potentially susceptible to photolytic degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Reduces the risk of oxidative degradation, particularly of the morpholine nitrogen.
Humidity Tightly sealed container with desiccantMinimizes hydrolysis, especially if the compound is hygroscopic.

These recommendations align with general guidelines for the storage of APIs to maintain their identity, strength, quality, and purity.

Q4: I suspect my compound has degraded. What is the first troubleshooting step?

A4: The first step is to re-analyze the material using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the suspect sample to a reference standard or a freshly prepared sample. The presence of new impurity peaks or a significant decrease in the main peak's purity is strong evidence of degradation.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to identifying and resolving common degradation issues.

Troubleshooting Guide 1: Appearance of Unknown Impurities in HPLC Analysis

Issue: Your HPLC analysis shows new peaks that were not present in the initial analysis of the batch.

Potential Causes & Investigative Steps:

  • Inherent Instability: The compound may have degraded under the recommended storage conditions over time.

    • Action: Review your storage records. Were there any deviations in temperature or humidity? Have you been storing the material in a light-protected, airtight container?

  • Solution Instability: The compound may be degrading in the dissolution solvent used for analysis.

    • Action: Prepare a fresh solution and inject it immediately. Compare this to a solution that has been allowed to stand for several hours. If the impurity peaks grow over time, this points to solution instability. Consider using a different, less reactive solvent if possible.

  • Stress-Induced Degradation: The compound may have been exposed to adverse conditions such as elevated temperature, light, or incompatible chemicals.

    • Action: Conduct a systematic forced degradation study (see Experimental Protocol 1) to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light). This will help you identify the degradation products and understand the degradation pathways. Comparing the retention times of the unknown impurities with the peaks generated during the forced degradation study can help in their identification.

Logical Flow for Investigating Unknown Impurities

G start Unknown peak observed in HPLC check_storage Review storage conditions (Temp, Light, Humidity) start->check_storage check_solution Assess solution stability (Inject fresh vs. aged solution) start->check_solution forced_degradation Perform forced degradation study (Acid, Base, Oxidative, Thermal, Photo) check_storage->forced_degradation No deviations found check_solution->forced_degradation Solution is stable compare Compare impurity profile with forced degradation samples forced_degradation->compare identify Identify potential degradation pathway compare->identify mitigate Implement corrective storage and handling procedures identify->mitigate

Caption: Workflow for troubleshooting unknown impurities.

Part 3: Potential Degradation Pathways

Based on the chemical structure of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, several degradation pathways are plausible under stress conditions. Understanding these pathways is crucial for developing stability-indicating methods and for designing stable formulations.

  • Oxidative Degradation: The tertiary amine of the morpholine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for amine-containing pharmaceuticals.

  • Hydrolytic Degradation:

    • Acid-Catalyzed: Under strong acidic conditions, cleavage of the ether linkage in the morpholine ring is possible, leading to ring-opening.

    • Base-Catalyzed: While less common for this specific structure, strong basic conditions could potentially facilitate other reactions. The stability of morpholine-containing drugs can be pH-dependent.

  • Photolytic Degradation: Aromatic ketones are known to be sensitive to UV light. Exposure to light can lead to photochemical reactions, potentially involving the carbonyl group, which could result in the formation of photoreduction products or other complex degradants.

  • Thermal Degradation: At elevated temperatures, molecules with amine and ketone functionalities can undergo complex degradation reactions. For Cyclopentyl 3-(morpholinomethyl)phenyl ketone, this could involve cleavage of the bond between the phenyl ring and the morpholinomethyl side chain.

Diagram of Potential Degradation Pathways

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Oxidation Oxidation (e.g., H₂O₂) N_Oxide Morpholine N-Oxide Derivative Oxidation->N_Oxide Acid Acid Hydrolysis (e.g., HCl) Ring_Opened Ring-Opened Morpholine Adduct Acid->Ring_Opened Light Photolysis (UV/Vis Light) Photoproducts Photoreduction Products Light->Photoproducts Heat Thermal Stress Side_Chain_Cleavage Side-Chain Cleavage Products Heat->Side_Chain_Cleavage API Cyclopentyl 3-(morpholinomethyl)phenyl ketone API->Oxidation API->Acid API->Light API->Heat

Caption: Potential degradation pathways under various stress conditions.

Part 4: Experimental Protocols

Experimental Protocol 1: Forced Degradation Study

Objective: To intentionally degrade Cyclopentyl 3-(morpholinomethyl)phenyl ketone under various stress conditions to identify potential degradation products and establish degradation pathways. This is a critical step in developing a stability-indicating analytical method.

Materials:

  • Cyclopentyl 3-(morpholinomethyl)phenyl ketone

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Cyclopentyl 3-(morpholinomethyl)phenyl ketone at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to the final concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to the final concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Dissolve both the exposed and control samples in the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Experimental Protocol 2: Stability-Indicating HPLC Method (Example)

Objective: To provide a starting point for an HPLC method capable of separating the parent compound from its potential degradation products. Method validation would be required for GMP use.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

This method would serve as a foundation for further development and validation to ensure it is stability-indicating for Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

References

  • Thermal degradation of 1-amino-1-deoxyketoses and their role in flavour development : a thesis presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Food Technology at Massey University.

  • Thermal degradation of 1-amino--deoxyketoses and their role in flavour development.

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. National Institutes of Health.

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health.

  • Morpholine Impurities | 110-91-8 Certified Reference Substance. Alfa Omega Pharma.

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structure-Activity Relationship of Phenyl Ketone Analogs as Cannabinoid Receptor Modulators

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of synthetic ligands targeting the cannabinoid receptors, CB1 and CB2. While direct, extensive SAR literature for the spe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of synthetic ligands targeting the cannabinoid receptors, CB1 and CB2. While direct, extensive SAR literature for the specific "Cyclopentyl 3-(morpholinomethyl)phenyl ketone" scaffold is limited, the principles governing its activity can be robustly inferred from well-studied, structurally related classes of CB1/CB2 modulators. This document synthesizes data from diaryl ketones, aminoalkylindoles, and other synthetic cannabinoids to build a predictive SAR model for this chemical series, providing researchers with a framework for designing and evaluating novel analogs.

The endocannabinoid system, primarily comprising the G protein-coupled receptors (GPCRs) CB1 and CB2, is a critical regulator of numerous physiological processes, making it a prime target for therapeutic intervention in pain, inflammation, and neurological disorders.[1][2] Both CB1 and CB2 receptors signal primarily through inhibitory G proteins (Gi/o), which suppress adenylyl cyclase activity and consequently reduce intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Understanding how structural modifications to a ligand affect its binding affinity and functional activity at these receptors is fundamental to drug discovery.[4]

This guide will deconstruct the core scaffold into its key pharmacophoric regions, present comparative data from analogous compounds, detail the essential experimental protocols for characterization, and provide visual summaries of the core SAR principles and workflows.

Part 1: Structure-Activity Relationship (SAR) Analysis

The core scaffold can be dissected into four key regions for SAR analysis. The following sections explore how modifications in each zone are predicted to influence binding affinity (Ki) and functional potency (EC50/IC50) at CB1 and CB2 receptors, based on established knowledge from related cannabinoid ligands.[5][6]

A. The Acyl Group (Cyclopentyl Moiety)

The group attached to the ketone carbonyl is a critical determinant of potency. In many synthetic cannabinoid classes, such as the JWH series of aminoalkylindoles, this position accommodates bulky, lipophilic groups that engage with a hydrophobic pocket in the receptor.[7]

  • Size and Lipophilicity: It is hypothesized that increasing the size of the cycloalkane ring (e.g., from cyclopentyl to cyclohexyl) or replacing it with other bulky lipophilic groups (e.g., adamantyl, naphthyl) could enhance binding affinity, particularly at the CB1 receptor.[5]

  • Aromatic vs. Aliphatic: Replacing the cyclopentyl group with an aromatic ring, such as a phenyl or naphthyl group, would transition the scaffold towards a classic diaryl ketone structure. This change often leads to high-potency ligands, as the aromatic system can participate in favorable π-π stacking interactions with phenylalanine residues within the receptor's binding site.[8]

B. The Central Phenyl Ring

Substitution on the central aromatic ring provides a powerful means to fine-tune affinity and selectivity. SAR studies on pyrazole-based CB1 antagonists like Rimonabant have extensively demonstrated that the position and nature of substituents on aryl rings are crucial.[6]

  • Positional Effects: Substituents at the para (4-) position of the phenyl ring are often more favorable than those at the ortho (2-) or meta (3-) positions, as seen in various CB1 antagonist series where para-substitution enhances affinity.[6]

  • Electronic Effects: The introduction of small, electron-withdrawing groups like halogens (Cl, F) can increase potency. This may be due to favorable interactions with the receptor or by influencing the conformation of the molecule.

C. The Ketone Linker

The ketone moiety serves as a rigid linker and a potential hydrogen bond acceptor. Its presence is a common feature in many high-affinity synthetic cannabinoids, including nabilone.[9] While often considered essential, its modification can be informative.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, anchoring the ligand in the binding pocket.

  • Reduction or Replacement: Reducing the ketone to an alcohol would introduce a hydrogen bond donor and increase conformational flexibility, which could potentially decrease affinity. Replacing the ketone with other linkers would need to be carefully considered to maintain the optimal orientation of the flanking pharmacophores.

D. The Aminomethyl Group (Morpholinomethyl Moiety)

The nature of the amine substituent is critical for modulating both potency and pharmacokinetic properties. The morpholinoethyl group in the potent CB1/CB2 agonist WIN 55,212-2 is a classic example of a feature that confers high affinity.[10]

  • Ring Variation: Replacing the morpholine ring with other cyclic amines like piperidine or pyrrolidine is a common medicinal chemistry strategy.[11] This can subtly alter the basicity (pKa) and lipophilicity, which may impact receptor interaction and properties like blood-brain barrier penetration.

  • Acyclic Amines: Substitution with acyclic amines (e.g., diethylamino, dibutylamino) can also lead to potent compounds. The optimal chain length and bulk of these substituents often depend on the specific receptor subtype being targeted.[12]

  • Basicity: The basic nitrogen atom is likely to form an ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding pocket, making it a key anchoring point.

Part 2: Comparative Performance Data

To illustrate the principles described above, the following tables summarize SAR data from analogous chemical series reported in the literature. These data provide a quantitative basis for predicting the effects of structural modifications on the Cyclopentyl 3-(morpholinomethyl)phenyl ketone scaffold.

Table 1: Effect of Acyl Group Modification on CB1/CB2 Affinity in Aminoalkylindoles (Data synthesized from related compound series to illustrate the principle)

Compound SeriesR Group (at Ketone)CB1 Kᵢ (nM)CB2 Kᵢ (nM)
JWH Analog1-Naphthyl1.22.8
JWH AnalogPhenyl6.83.4
JWH AnalogAdamantyl0.81.3

This table illustrates that bulky, lipophilic groups at the acyl position generally lead to high, non-selective affinity for both CB1 and CB2 receptors.

Table 2: Effect of Amine Variation on Receptor Affinity (Data from various series illustrating the impact of modifying the amine moiety)

ScaffoldAmine MoietyReceptor TargetKᵢ (nM) / ActivityReference
WIN 55,212-2 AnalogMorpholinoethylCB1 / CB2Potent Agonist[10]
ArylcyclohexylaminePiperidinePCP ReceptorActive[11]
ArylcyclohexylamineMorpholinePCP ReceptorDecreased Potency[11]
7-AIQD AnalogN-BenzylCB223.7[13]
Flavonol Analog1-MethylpiperazineProstate Cancer CellsPotent[12]

This table demonstrates that the amine structure is a key modulator of biological activity. While direct CB receptor data is varied, the trend shows that both cyclic and acyclic amines can be accommodated, but subtle changes like replacing piperidine with morpholine can significantly alter potency.[11]

Part 3: Key Experimental Protocols

To characterize novel analogs, two primary assays are essential: a binding assay to determine affinity and a functional assay to determine efficacy (i.e., whether the compound is an agonist, antagonist, or inverse agonist).

Protocol 1: Competitive Radioligand Binding Assay for CB1/CB2 Affinity (Kᵢ)

This protocol determines a compound's binding affinity by measuring its ability to displace a known radiolabeled ligand from the receptor.[14][15]

Principle: Test compounds compete with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) for binding to CB1 or CB2 receptors in a membrane preparation. The amount of radioactivity displaced is proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in a fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4) and determine the total protein concentration using a BCA or Bradford assay.[15][16]

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer.

      • 25 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

      • 25 µL of radioligand (e.g., [³H]CP55,940 at a final concentration near its K_d, ~0.5-1.0 nM).[6]

      • 50 µL of diluted cell membrane preparation (containing 10-20 µg of protein).

    • Expertise Insight: Include control wells for:

      • Total Binding: No test compound (only buffer, radioligand, and membranes).

      • Non-Specific Binding (NSB): A high concentration of a known, potent, unlabeled cannabinoid agonist (e.g., 1 µM WIN 55,212-2) to saturate all specific binding sites. This is a self-validating step to ensure that the measured displacement is from the target receptor.[16]

  • Incubation and Termination:

    • Incubate the plate at 30-37°C for 60-90 minutes with gentle agitation to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Dry the filter mat, add liquid scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay for Agonist/Antagonist Activity

This protocol determines the functional effect of a compound by measuring its impact on intracellular cAMP levels following receptor activation.[17]

Principle: CB1 and CB2 are Gᵢ-coupled receptors. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Antagonists block this effect. This change in cAMP can be quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF).[17][18]

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the target receptor (CB1 or CB2) into a 384-well plate and grow to near confluency.[19]

    • On the day of the assay, replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

  • Agonist Mode Assay:

    • Add the test compound at various concentrations to the wells.

    • Add a cAMP-stimulating agent, forskolin (a direct activator of adenylyl cyclase), to all wells. The forskolin concentration should be chosen to produce a submaximal but robust cAMP signal (e.g., 1-10 µM).[20]

    • Incubate for 30 minutes at room temperature. A potent CB1/CB2 agonist will inhibit adenylyl cyclase and thus reduce the forskolin-stimulated cAMP accumulation.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with various concentrations of the test compound for 10-15 minutes.[17]

    • Add a known CB1/CB2 agonist (e.g., WIN 55,212-2) at its EC₈₀ concentration (a concentration that gives 80% of its maximal effect).

    • Add forskolin and incubate as in the agonist mode. A potent antagonist will block the effect of the added agonist, causing cAMP levels to rise back towards the level seen with forskolin alone.

  • cAMP Detection (HTRF Example):

    • Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol (e.g., Cisbio cAMP dynamic 2 kit).[18] These kits typically contain a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. High cellular cAMP leads to low FRET signal, and low cellular cAMP leads to high FRET signal.[18]

    • Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis:

    • Convert the raw HTRF ratio data to cAMP concentrations using a standard curve run on the same plate.[18]

    • For Agonist Mode: Plot the percent inhibition of forskolin-stimulated cAMP vs. log concentration of the test compound to determine the EC₅₀ (potency) and E_max (efficacy).

    • For Antagonist Mode: Plot the cAMP concentration vs. log concentration of the test compound to determine the IC₅₀. This can be converted to an antagonist affinity constant (K_b or pA₂) using methods like the Schild analysis.

Part 4: Visualization of SAR and Experimental Workflows

Diagram 1: Hypothesized Structure-Activity Relationships

SAR_Summary cluster_core Core Scaffold Core Cyclopentyl 3-(morpholinomethyl)phenyl ketone A_Mod A: Acyl Group (Cyclopentyl) Core->A_Mod B_Mod B: Phenyl Ring Core->B_Mod C_Mod C: Ketone Linker Core->C_Mod D_Mod D: Amine Group (Morpholine) Core->D_Mod A_Outcome Replace with Adamantyl/Naphthyl: ↑ Potency (Hypothesized) A_Mod->A_Outcome B_Outcome Add para-Halogen: ↑ Potency (Hypothesized) B_Mod->B_Outcome C_Outcome Reduction to -OH: ↓ Potency (Likely) C_Mod->C_Outcome D_Outcome_1 Replace with Piperidine: Potency may be retained D_Mod->D_Outcome_1 D_Outcome_2 Replace with Acyclic Amine: Potency depends on chain length D_Mod->D_Outcome_2

Caption: Key hypothesized SAR points for the phenyl ketone scaffold.

Diagram 2: Standard Workflow for Analog Characterization

Workflow cluster_chem Chemistry cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_lead Lead Optimization Synth Analog Synthesis (Vary A, B, C, D) Bind_CB1 CB1 Radioligand Binding Assay Synth->Bind_CB1 Bind_CB2 CB2 Radioligand Binding Assay Synth->Bind_CB2 Determine_Ki Determine Kᵢ (Affinity & Selectivity) Bind_CB1->Determine_Ki Bind_CB2->Determine_Ki Func_Agonist Functional Assay (Agonist Mode) Determine_Ki->Func_Agonist Func_Antagonist Functional Assay (Antagonist Mode) Determine_Ki->Func_Antagonist Determine_Func Determine EC₅₀/IC₅₀ (Potency & Efficacy) Func_Agonist->Determine_Func Func_Antagonist->Determine_Func Lead_Opt Lead Optimization (ADME/Tox, In Vivo) Determine_Func->Lead_Opt

Caption: Experimental workflow for characterizing novel cannabinoid receptor analogs.

References

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Cisbio. (2019). Principles of the HTRF cAMP Assay. Retrieved from related NCBI resources. [Link]

  • Parravicini, C., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors. National Institutes of Health. [Link]

  • Springer Nature. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Protocols. [Link]

  • Gazzi, T., et al. (n.d.). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]

  • ResearchGate. (2025). Assay of CB1 Receptor Binding. [Link]

  • Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools. [Link]

  • Lee, J., et al. (n.d.). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics. [Link]

  • Janero, D. R., et al. (n.d.). Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. PubMed Central. [Link]

  • Herndon, J. L., et al. (n.d.). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. PubMed. [Link]

  • Di Marzo, V., et al. (n.d.). Synthesis and Characterization of NESS 0327: A Novel Putative Antagonist of the CB1 Cannabinoid Receptor. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Morales, P., et al. (n.d.). Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. MDPI. [Link]

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  • Di Marzo, V., et al. (2003). Synthesis and characterization of NESS 0327: a novel putative antagonist of the CB1 cannabinoid receptor. PubMed. [Link]

  • Scott, D., et al. (n.d.). Covalent cannabinoid receptor ligands – structural insight and selectivity challenges. PubMed Central. [Link]

  • Ferreira, M. B., et al. (n.d.). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. [Link]

  • Tai, S., & Fantegrossi, W. E. (2017). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. MDPI. [Link]

  • George, K. M., et al. (2010). Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. PubMed Central. [Link]

  • Iannotti, F. A., et al. (2021). Major Phytocannabinoids and Their Related Compounds: Should We Only Search for Drugs That Act on Cannabinoid Receptors?. MDPI. [Link]

  • Bajorath, J. (2016). On Exploring Structure Activity Relationships. PubMed Central. [Link]

  • Abdullah, R., et al. (n.d.). 7-Azaindolequinuclidinones (7-AIQD): A novel class of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PubMed Central. [Link]

  • Estévez-Sarmiento, F., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. National Institutes of Health. [Link]

  • Wang, X., et al. (2018). Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. PubMed. [Link]

  • Howlett, A. C., et al. (n.d.). CB1 & CB2 Receptor Pharmacology. PubMed Central. [Link]

  • Santiago, S. N., et al. (2024). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. MDPI. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclopentyl 3-(morpholinomethyl)phenyl Ketone

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For a novel compoun...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For a novel compound such as Cyclopentyl 3-(morpholinomethyl)phenyl ketone, establishing robust analytical methods is not merely a procedural step but a critical component of the entire development lifecycle. This guide provides an in-depth comparison and cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions when selecting and validating analytical methods for this and structurally related compounds.

The principles and practices outlined herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory compliance.[1][2][3][4]

The Imperative for Robust Analytical Methods

Cyclopentyl 3-(morpholinomethyl)phenyl ketone, a compound characterized by its ketone and morpholine functionalities, presents unique analytical challenges. The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. A well-validated method provides the assurance that the measurements are reliable and reproducible. Furthermore, in many stages of drug development, it may be necessary to employ different analytical methods. Cross-validation of these methods is crucial to ensure that the data generated across different laboratories or at different stages of development are consistent and comparable.[5]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and ease of use. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, followed by detection using a UV-Vis spectrophotometer. For Cyclopentyl 3-(morpholinomethyl)phenyl ketone, a reversed-phase HPLC method is a logical choice, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices

The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide range of pharmaceutical compounds.[6] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to achieve optimal resolution and peak shape. The acidic pH of the buffer is intended to protonate the morpholino group, enhancing its interaction with the stationary phase and improving chromatographic performance. UV detection at a specific wavelength corresponding to the compound's chromophore provides a straightforward and reliable means of quantification.

Experimental Protocol: HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve the Cyclopentyl 3-(morpholinomethyl)phenyl ketone reference standard and sample in the mobile phase to a final concentration of 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Monobasic (pH 3.0) (40:60, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Data Analysis: Quantify the analyte by comparing the peak area of the sample to that of a reference standard of known concentration.

Hypothetical Performance Data for HPLC-UV Method
Validation ParameterResultAcceptance Criteria (based on ICH Q2(R1))
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mLReportable
Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis a Weighing b Dissolution a->b c Filtration b->c d Autosampler Injection c->d Inject Sample e C18 Column Separation d->e f UV Detection (254 nm) e->f g Chromatogram Generation f->g Signal Output h Peak Integration g->h i Quantification h->i

Caption: Workflow for HPLC-UV analysis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low-level impurities or for bioanalytical applications.[7][8] This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.

Causality Behind Experimental Choices

The use of a shorter column with smaller particles (UHPLC) allows for faster analysis times and improved chromatographic efficiency.[9] Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the readily protonated morpholine nitrogen. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection method minimizes interference from matrix components.[8]

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare a stock solution of the reference standard and samples in a 50:50 mixture of acetonitrile and water. Perform serial dilutions to create calibration standards and quality control samples.

  • LC-MS/MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transition: Hypothetical Precursor Ion (M+H)⁺ → Product Ion

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from this curve.

Hypothetical Performance Data for LC-MS/MS Method
Validation ParameterResultAcceptance Criteria (based on FDA Bioanalytical Method Validation Guidance)
Linearity (R²) 0.9998≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 8%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantitation (LLOQ) 0.1 ng/mLSignal-to-noise ratio ≥ 5
Selectivity No significant interference at the retention time of the analyteNo significant interference
Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis_lcms Data Analysis a_lcms Dilution Series b_lcms Internal Standard Spiking a_lcms->b_lcms c_lcms UHPLC Separation b_lcms->c_lcms Inject Sample d_lcms ESI Source c_lcms->d_lcms e_lcms Tandem Mass Spectrometer (MRM) d_lcms->e_lcms f_lcms Peak Area Ratio Calculation e_lcms->f_lcms Ion Counts g_lcms Calibration Curve Fitting f_lcms->g_lcms h_lcms Concentration Determination g_lcms->h_lcms

Caption: Workflow for LC-MS/MS analysis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Cross-Validation of Analytical Methods

The purpose of cross-validation is to demonstrate that two different analytical methods provide equivalent results, which is essential when data from both methods will be used interchangeably within a study or across different studies.[5] The FDA's guidance on bioanalytical method validation provides a framework for conducting such comparisons.[5]

Experimental Design for Cross-Validation

A set of at least 20 samples, spanning the analytical range of both methods, should be analyzed in duplicate by each method. The samples should be representative of the study samples. The results obtained from both methods are then compared statistically.

Comparative Data from Cross-Validation
Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)% Difference
10.520.50-3.8%
21.051.03-1.9%
35.205.25+0.9%
410.19.9-2.0%
............
2048.549.0+1.0%
Interpretation of Cross-Validation Results

The agreement between the two methods is assessed by calculating the percentage difference for each sample. The acceptance criterion is typically that the difference between the two methods for at least two-thirds of the samples should be within ±20% of the mean value. A more rigorous statistical analysis, such as a paired t-test or Bland-Altman plot, can also be employed to evaluate the correlation and bias between the two methods.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. The choice between the two will depend on the specific application. HPLC-UV is a robust and cost-effective method suitable for routine quality control and release testing where high concentrations of the analyte are expected. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for bioanalytical studies, impurity profiling, and any application requiring the quantification of trace levels of the compound.

Successful cross-validation, as demonstrated by the hypothetical data, provides the necessary confidence to use these methods interchangeably, ensuring data integrity and consistency throughout the drug development process. This guide serves as a foundational framework for developing and validating analytical methods for novel pharmaceutical compounds, emphasizing the importance of a scientifically sound and systematic approach.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. Available from: [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Available from: [Link]

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - NIH. Available from: [Link]

  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - NIH. Available from: [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC - Agilent. Available from: [Link]

  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed. Available from: [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING - ResearchGate. Available from: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. Available from: [Link]

  • Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds - MDPI. Available from: [Link]

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Comparative

validation of the proposed mechanism of action for Cyclopentyl 3-(morpholinomethyl)phenyl ketone

An In-Depth Guide to Validating the Mechanism of Action for Cyclopentyl 3-(morpholinomethyl)phenyl ketone For drug development professionals and researchers, the journey from a promising small molecule to a validated the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Validating the Mechanism of Action for Cyclopentyl 3-(morpholinomethyl)phenyl ketone

For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic studies. A compound's efficacy is intrinsically linked to its mechanism of action (MOA), and validating this MOA is a cornerstone of any successful preclinical program.[1] This guide provides a comprehensive, technically-grounded framework for validating the proposed MOA of a novel compound, Cyclopentyl 3-(morpholinomethyl)phenyl ketone , hereafter referred to as CPMK .

Given the structural motifs of CPMK, particularly the morpholine ring—a privileged scaffold in medicinal chemistry known for its presence in numerous enzyme inhibitors—we will hypothesize a plausible MOA for the purpose of this guide.[2][3] The morpholine moiety is a key feature in several kinase inhibitors, such as those targeting the PI3K/Akt/mTOR pathway.[4][5] Therefore, our validation strategy will be built around the hypothesis that CPMK is a selective inhibitor of a hypothetical serine/threonine kinase, "Kinase X," a critical upstream regulator of the Pro-Survival (PS) signaling pathway.

This guide will compare CPMK's performance against two essential controls:

  • Alternative Compound Y: A well-characterized, highly selective inhibitor of Kinase X.

  • Negative Control Compound Z: A structurally similar analog of CPMK, designed to be inactive against Kinase X.

Our validation approach is a multi-tiered strategy designed to build a robust, evidence-based case for the compound's MOA, moving from direct target interaction to downstream cellular consequences.

The Validation Workflow: A Tri-Phasic Approach

A successful MOA validation does not rely on a single experiment but rather on the convergence of evidence from orthogonal assays. Our strategy is divided into three phases:

  • Phase 1: Target Engagement - Does CPMK physically bind to Kinase X inside the cell?

  • Phase 2: Target Modulation - Does this binding inhibit the enzymatic activity of Kinase X in a cellular context?

  • Phase 3: Phenotypic Confirmation - Does the inhibition of Kinase X by CPMK lead to the expected biological outcome?

dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} idot Caption: Overall experimental workflow for MOA validation.

Phase 1: Confirming Physical Interaction - Target Engagement

The foundational step in MOA validation is to unequivocally demonstrate that the compound physically interacts with its intended target in a physiologically relevant environment.[6][7] We will employ two complementary, state-of-the-art techniques to assess target engagement.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for verifying drug-target interaction in intact cells.[8][9] It operates on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[10] By heating cell lysates treated with a compound and measuring the amount of soluble target protein remaining, we can detect this stabilization as a "thermal shift." This confirms target engagement in a native cellular milieu, which is a significant advantage over assays using purified recombinant proteins.[8][11]

Comparison: We will compare the thermal stabilization of Kinase X induced by CPMK against our positive (Compound Y) and negative (Compound Z) controls. A significant thermal shift for CPMK, similar to Compound Y, and no shift for Compound Z, would provide strong evidence of direct binding.

CompoundTreatment Conc. (10 µM)Apparent Tagg (°C)Thermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)-52.1-Baseline thermal stability
CPMK 10 µM58.6+6.5 °C Strong Target Engagement
Compound Y10 µM59.2+7.1 °CExpected Strong Engagement
Compound Z10 µM52.3+0.2 °CNo significant engagement
Kinobeads-Based Competitive Binding Assay

Rationale: To understand the selectivity of CPMK, we will use a chemical proteomics approach. Kinobeads are an affinity matrix comprised of immobilized, broad-spectrum kinase inhibitors that can capture a large portion of the cellular kinome.[12][13] In a competitive binding experiment, cell lysate is pre-incubated with CPMK. If CPMK binds to specific kinases, it will prevent them from binding to the kinobeads. By using quantitative mass spectrometry, we can identify which kinases are "competed off" by CPMK and determine their binding affinities (IC50 values).[14][15] This provides an unbiased view of the compound's kinase selectivity profile.[16]

Comparison: This assay will reveal if CPMK binds primarily to Kinase X or if it has significant off-target effects on other kinases. The ideal outcome is high-affinity binding to Kinase X with minimal interaction with other kinases, mirroring the profile of the selective Compound Y.

Kinase TargetCPMK IC50 (nM)Compound Y IC50 (nM)Compound Z IC50 (nM)Interpretation
Kinase X 25 15> 10,000Potent and specific binding
Kinase A1,5002,000> 10,000Weak off-target binding
Kinase B> 10,000> 10,000> 10,000No significant binding
Kinase C850950> 10,000Moderate off-target binding

Phase 2: Verifying Functional Inhibition of the Target

Having confirmed that CPMK binds to Kinase X, the next critical step is to demonstrate that this binding leads to the inhibition of the kinase's enzymatic activity.[17] We will assess this by measuring the phosphorylation status of a known, direct downstream substrate of Kinase X.

dot graph TD { graph [splines=ortho, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} idot Caption: Hypothesized signaling pathway for CPMK's MOA.

Multiplex Western Blotting for Substrate Phosphorylation

Rationale: Western blotting is a standard technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[18] We will treat cells with CPMK and then stimulate the PS pathway. By using specific antibodies that recognize the total and phosphorylated forms of "Substrate-PS," we can quantify the inhibitory effect of CPMK on Kinase X activity.[19] Using a multiplex fluorescent system allows for simultaneous detection of multiple proteins on the same blot, improving accuracy and efficiency.

Comparison: A dose-dependent decrease in the level of phosphorylated Substrate-PS upon treatment with CPMK, similar to that observed with Compound Y, would confirm functional target inhibition. Compound Z should have no effect.

Treatmentp-Substrate-PS (Normalized Intensity)Total Substrate-PS (Normalized Intensity)% Inhibition of Phosphorylation
Vehicle (DMSO)1.001.000%
CPMK (1 µM) 0.22 0.9878%
Compound Y (1 µM)0.151.0185%
Compound Z (1 µM)0.970.993%

Phase 3: Linking Target Inhibition to a Cellular Phenotype

The final, crucial piece of the validation puzzle is to connect the molecular activity of the compound to a relevant cellular outcome.[20][21] If Kinase X is part of a pro-survival pathway, its inhibition should lead to decreased cell viability or proliferation.

Cell Viability Assay

Rationale: Phenotypic screening assays measure the overall effect of a compound on cell behavior.[] We will use a luminescence-based cell viability assay (e.g., CellTiter-Glo®) that quantifies ATP levels as an indicator of metabolically active cells. A reduction in the luminescent signal indicates a decrease in cell viability. This assay provides the ultimate confirmation that target engagement and inhibition translate into the desired biological effect.[23]

Comparison: CPMK should induce a dose-dependent decrease in cell viability, with a potency (EC50) that correlates well with its target binding affinity (IC50). This effect should be comparable to Compound Y, while Compound Z should be inactive.

CompoundEC50 (nM) for Viability ReductionIC50 (nM) for Kinase X BindingInterpretation
CPMK 45 25Strong correlation between target binding and phenotypic effect
Compound Y3015Strong correlation (Positive Control)
Compound Z> 20,000> 10,000Inactive (Negative Control)

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Plate a suitable cell line (e.g., HeLa) and grow to ~80% confluency. Treat cells with CPMK, Compound Y, Compound Z (10 µM final concentration), or Vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 48°C to 68°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze by Western blot using a primary antibody specific for Kinase X.

  • Quantification: Quantify the band intensities and plot them against the temperature. Determine the apparent aggregation temperature (Tagg) for each condition.

Protocol 2: Multiplex Western Blot
  • Cell Culture & Lysis: Plate cells and starve overnight in serum-free media. Pre-treat with compounds for 2 hours, then stimulate with an appropriate growth factor to activate the PS pathway for 15 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with 1X SDS sample buffer.[18] Sonicate to shear DNA and reduce viscosity.

  • Protein Quantification & Gel Electrophoresis: Determine protein concentration, normalize samples, and separate 20 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a nitrocellulose membrane.

  • Antibody Incubation: Block the membrane for 1 hour. Incubate overnight at 4°C with a cocktail of primary antibodies: rabbit anti-p-Substrate-PS and mouse anti-Total-Substrate-PS.

  • Secondary Antibody & Imaging: Wash the membrane with TBST. Incubate for 1 hour with fluorescently-labeled secondary antibodies (e.g., anti-rabbit IgG Alexa Fluor 680 and anti-mouse IgG Alexa Fluor 790).

  • Analysis: Image the blot on a fluorescent imaging system. Quantify the signal for each channel and normalize the phospho-protein signal to the total protein signal.

Conclusion

This structured, multi-faceted approach provides a robust pathway for validating the proposed mechanism of action of Cyclopentyl 3-(morpholinomethyl)phenyl ketone. By integrating direct target engagement assays like CETSA with functional readouts from Western blotting and holistic phenotypic screens, researchers can build a compelling, data-driven narrative. The consistent comparison against both positive and negative controls at each stage is critical for ensuring the data is specific, reliable, and interpretable. This rigorous validation is not merely a checklist; it is the foundation upon which confident decisions in drug development are made.

References

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  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
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  • PubMed. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PMC - NIH. The target landscape of clinical kinase drugs.
  • Selvita. A Practical Guide to Target Engagement Assays.
  • UKM Medical Molecular Biology Institute.
  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • PMC - NIH. Determining target engagement in living systems.
  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • DiscoverX. Target Engagement Assays.
  • PMC. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
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  • EvitaChem. Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8.
  • ResearchGate. The mechanism of action and chemical synthesis of FDA newly approved drug molecules.
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  • ChemicalBook. CYCLOPENTYL PHENYL KETONE | 5422-88-8.
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Validation

A-Head-to-Head-Vergleich von ZNS-Modulatoren: Benchmarking von Cyclopentyl-3-(morpholinomethyl)phenylketon

Veröffentlicht: 18. Januar 2026 Leitender Anwendungswissenschaftler, Abteilung für Neuropharmakologie Zusammenfassung für die Geschäftsleitung Die Entdeckung neuartiger ZNS-Wirkstoffe (Zentralnervensystem) mit verbessert...

Author: BenchChem Technical Support Team. Date: January 2026

Veröffentlicht: 18. Januar 2026

Leitender Anwendungswissenschaftler, Abteilung für Neuropharmakologie

Zusammenfassung für die Geschäftsleitung

Die Entdeckung neuartiger ZNS-Wirkstoffe (Zentralnervensystem) mit verbesserten Wirksamkeits- und Sicherheitsprofilen bleibt ein Eckpfeiler der neurowissenschaftlichen Forschung. Dieses Handbuch bietet einen umfassenden Rahmen für das Benchmarking eines neuartigen chemischen Wirkstoffs, Cyclopentyl-3-(morpholinomethyl)phenylketon, gegen etablierte ZNS-Modulatoren. Ausgehend von seiner strukturellen Ähnlichkeit mit bekannten Monoamin-Wiederaufnahmehemmern stellen wir die Hypothese auf, dass diese Verbindung primär auf den Dopamin-Transporter (DAT) und den Serotonin-Transporter (SERT) abzielt. Um diese Hypothese zu testen, beschreiben wir eine mehrstufige Bewertungsstrategie, die In-vitro-Bindungs- und Funktionsassays mit In-vivo-Verhaltensmodellen integriert. Als primäre Vergleichssubstanzen wurden Bupropion, ein bekannter Dopamin- und Noradrenalin-Wiederaufnahmehemmer (DNRI), und Fluoxetin, ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI), ausgewählt. Die hierin enthaltenen Protokolle und Daten sollen Forschern einen objektiven, datengestützten Leitfaden für die Charakterisierung des pharmakologischen Profils dieses neuen Moleküls und ähnlicher Wirkstoffe an die Hand geben.

Einleitung: Die Notwendigkeit eines systematischen Benchmarking

Die Pipeline für die ZNS-Wirkstoffentdeckung ist voll von Verbindungen, die vielversprechend sind, aber einer strengen, vergleichenden Charakterisierung bedürfen, um ihren potenziellen therapeutischen Wert zu bestimmen. Cyclopentyl-3-(morpholinomethyl)phenylketon (im Folgenden als „Testverbindung“ bezeichnet) ist ein solcher neuartiger Wirkstoff. Seine Struktur, die eine Phenylketon-Einheit mit einer Morpholin-Gruppe kombiniert, deutet auf eine mögliche Interaktion mit Monoamin-Transportern hin, wichtigen Zielen für die Behandlung von Depressionen, ADHS und anderen neurologischen Störungen.[1][2]

Der Zweck dieses Leitfadens ist es, einen logischen, experimentell fundierten Weg für das Benchmarking der Testverbindung zu skizzieren. Durch den direkten Vergleich mit Bupropion (einem Wirkstoff, der hauptsächlich auf DAT und in geringerem Maße auf den Noradrenalin-Transporter NET wirkt) und Fluoxetin (einem hochselektiven SERT-Inhibitor) wollen wir:

  • Das primäre molekulare Ziel(e) der Testverbindung identifizieren und quantifizieren.

  • Ihre funktionelle Aktivität (z. B. Hemmung der Wiederaufnahme) an diesen Zielen bestimmen.

  • Ihr In-vivo-Verhaltensprofil im Verhältnis zu ihrer In-vitro-Potenz bewerten.

  • Eine vergleichende Datenbasis erstellen, um ihre potenzielle therapeutische Nische zu beleuchten.

Dieser Ansatz gewährleistet, dass die Bewertung nicht isoliert erfolgt, sondern im Kontext von klinisch relevanten und gut charakterisierten Medikamenten, was eine robustere Interpretation der Ergebnisse ermöglicht.

Profile der Verbindungen

Testverbindung: Cyclopentyl-3-(morpholinomethyl)phenylketon
  • Struktur: Verfügt über ein Cyclopentyl-Phenylketon-Gerüst mit einer Morpholinomethyl-Substitution an der Meta-Position des Phenylrings. Die Morpholin-Gruppe ist ein bekanntes Pharmakophor in vielen ZNS-aktiven Verbindungen.

  • Hypothetischer Wirkmechanismus: Basierend auf der strukturellen Analyse wird angenommen, dass die Verbindung als Wiederaufnahmehemmer an Monoamin-Transportern wirkt, mit einer potenziellen Präferenz für DAT und/oder SERT.

Vergleichssubstanzen
  • Bupropion: Ein atypisches Antidepressivum, das die Wiederaufnahme von Dopamin und Noradrenalin hemmt.[3] Es wird häufig zur Behandlung von schweren depressiven Störungen und zur Raucherentwöhnung eingesetzt. Seine psychostimulierenden Eigenschaften werden hauptsächlich auf seine DAT-hemmende Wirkung zurückgeführt.

  • Fluoxetin: Ein prototypischer SSRI, der die Wiederaufnahme von Serotonin hochselektiv blockiert.[4] Es ist ein weit verbreitetes Medikament zur Behandlung von Depressionen, Zwangsstörungen und Panikstörungen.

Experimenteller Rahmen: Eine mehrstufige Bewertungsstrategie

Unsere Benchmarking-Strategie ist in drei logische Phasen gegliedert, die von der molekularen Zielinteraktion bis hin zur Verhaltensreaktion auf der Systemebene reichen.

graph ExperimentalWorkflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

}

Experimenteller Workflow für das Benchmarking von ZNS-Modulatoren.
Phase 1: In-vitro-Zielcharakterisierung

Die Kausalität hinter der Wahl des Experiments besteht darin, zunächst festzustellen, ob die Testverbindung an die hypothetischen Ziele bindet (Affinität) und dann, ob diese Bindung eine funktionelle Wirkung hat (Potenz).

Diese Assays sind der Goldstandard zur Messung der Affinität eines Liganden für ein Zielrezeptor.[5][6] Sie verwenden eine radioaktiv markierte Verbindung (Radioligand), die bekanntermaßen an das Ziel bindet, und messen, wie effektiv die Testverbindung diesen Radioliganden verdrängt.

Detailliertes Protokoll: Kompetitiver Bindungsassay [7][8]

  • Herstellung der Membran: Homogenisieren Sie Zellen oder Gewebe, die den Zieltransporter (z. B. HEK293-Zellen, die menschliches DAT oder SERT exprimieren) in einem eiskalten Lysepuffer exprimieren. Zentrifugieren Sie das Homogenat, um die Zellmembranen zu pelletieren. Waschen und resuspendieren Sie das Pellet im Assay-Puffer. Bestimmen Sie die Proteinkonzentration (z. B. mit einem BCA-Assay).

  • Assay-Einrichtung: Richten Sie in einer 96-Well-Platte Reaktionen ein, die Folgendes enthalten:

    • Membranpräparation (typischerweise 10-50 µg Protein).

    • Eine feste Konzentration eines geeigneten Radioliganden (z. B. [³H]-WIN 35,428 für DAT; [³H]-Citalopram für SERT).

    • Zunehmende Konzentrationen der Testverbindung, von Bupropion oder Fluoxetin (typischerweise über einen 5-log-Bereich).

  • Inkubation: Inkubieren Sie die Platten bei einer kontrollierten Temperatur (z. B. Raumtemperatur) für eine ausreichende Zeit (z. B. 60-90 Minuten), um das Bindungsgleichgewicht zu erreichen.

  • Trennung: Stoppen Sie die Reaktion durch schnelle Vakuumfiltration über Glasfaserfilter. Dieser Schritt trennt den an den Rezeptor gebundenen Radioliganden vom ungebundenen Radioliganden. Waschen Sie die Filter schnell mit eiskaltem Waschpuffer, um unspezifische Bindungen zu entfernen.

  • Quantifizierung: Trocknen Sie die Filter und messen Sie die auf den Filtern eingeschlossene Radioaktivität mit einem Szintillationszähler.

  • Datenanalyse: Zeichnen Sie die prozentuale Hemmung der spezifischen Bindung gegen die Log-Konzentration der Testverbindung auf. Passen Sie die Daten an ein sigmoides Dosis-Wirkungs-Modell an, um den IC₅₀-Wert (die Konzentration, bei der 50 % der Radioligandenbindung gehemmt wird) zu bestimmen. Berechnen Sie die Hemmkonstante (Ki) mit der Cheng-Prusoff-Gleichung: Ki = IC₅₀ / (1 + [L]/Kd), wobei [L] die Konzentration des Radioliganden und Kd seine Dissoziationskonstante ist.[7]

Nachdem die Bindung bestätigt wurde, ist es entscheidend zu bestimmen, ob die Verbindung die primäre Funktion des Transporters – die Wiederaufnahme seines Substrats (z. B. Dopamin) aus dem synaptischen Spalt – hemmt.[4][9]

Detailliertes Protokoll: Fluoreszenzbasierter Wiederaufnahme-Hemmungsassay

  • Zellkultur: Kultivieren Sie Zellen, die den Zieltransporter (z. B. hDAT-HEK293) in einer 96-Well-Platte exprimieren, bis zur Konfluenz.

  • Vorinkubation mit der Verbindung: Waschen Sie die Zellen und inkubieren Sie sie mit zunehmenden Konzentrationen der Testverbindung, von Bupropion oder Fluoxetin für 15-20 Minuten bei 37 °C.

  • Substratzugabe: Fügen Sie einen fluoreszierenden Substratanalogen (z. B. ASP+) zu den Wells hinzu und inkubieren Sie für eine festgelegte Zeit (z. B. 10 Minuten) bei 37 °C. In Gegenwart eines Wiederaufnahmehemmers wird weniger fluoreszierendes Substrat in die Zellen transportiert.

  • Messung: Waschen Sie die Zellen, um das extrazelluläre Substrat zu entfernen. Messen Sie die intrazelluläre Fluoreszenz mit einem Plattenlesegerät.

  • Datenanalyse: Zeichnen Sie die prozentuale Hemmung der Substrataufnahme gegen die Log-Konzentration der Verbindung auf. Passen Sie die Daten an, um den IC₅₀-Wert zu bestimmen, der in diesem Zusammenhang die funktionelle Potenz der Verbindung darstellt.

Phase 2: In-vivo-Verhaltenspharmakologie

Die Kausalität hinter der Wahl des Experiments besteht darin, die In-vitro-Ergebnisse in einem lebenden System zu validieren. Wenn eine Verbindung die Dopamin-Wiederaufnahme in vitro hemmt, sollte sie in vivo zu einer erhöhten lokomotorischen Aktivität führen, ein klassisches Kennzeichen von Psychostimulanzien.[10]

Dieser Test misst die spontane lokomotorische Aktivität und ist ein robuster und einfacher Indikator für die psychostimulierende Wirkung, die typischerweise durch eine erhöhte dopaminerge Neurotransmission vermittelt wird.[11][12]

Detailliertes Protokoll: Lokomotorischer Aktivitätstest bei Nagetieren [13][14]

  • Akklimatisierung: Bringen Sie die Tiere (z. B. C57BL/6-Mäuse) in den Testraum und lassen Sie sie 30-60 Minuten akklimatisieren.

  • Habituation: Platzieren Sie jedes Tier einzeln in einer offenen Feldarena (z. B. 40 cm x 40 cm x 30 cm), die mit Infrarotstrahlen ausgestattet ist, um die Bewegung zu verfolgen. Lassen Sie die Tiere sich 30 Minuten lang an die Arena gewöhnen.

  • Verabreichung der Verbindung: Verabreichen Sie die Testverbindung, Bupropion, Fluoxetin oder Vehikel (z. B. Kochsalzlösung) über eine geeignete Route (z. B. intraperitoneal, i.p.). Die Dosen sollten auf den In-vitro-Potenzdaten basieren.

  • Testphase: Unmittelbar nach der Injektion setzen Sie das Tier wieder in die Arena und zeichnen seine Aktivität 60-120 Minuten lang auf. Zu den wichtigsten gemessenen Parametern gehören die zurückgelegte Gesamtstrecke, horizontale Bewegungen und vertikale Bewegungen (Aufrichten).

  • Reinigung: Reinigen Sie die Arena zwischen den einzelnen Tieren gründlich (z. B. mit 70 % Ethanol), um Geruchsspuren zu entfernen.[15]

  • Datenanalyse: Vergleichen Sie die lokomotorische Aktivität nach der Verabreichung der Verbindung mit der Vehikel-Kontrollgruppe. Analysieren Sie die Daten mit geeigneten statistischen Tests (z. B. ANOVA), um signifikante Unterschiede zu bestimmen.

Vergleichende Datenanalyse

Die folgenden Tabellen fassen hypothetische, aber plausible Daten zusammen, um zu veranschaulichen, wie die Ergebnisse dieses Benchmarking-Prozesses dargestellt werden würden.

Tabelle 1: In-vitro-Bindungsaffinität (Ki, nM) und funktionelle Potenz (IC₅₀, nM)

VerbindungDAT-Bindung (Ki)SERT-Bindung (Ki)DAT-Wiederaufnahme (IC₅₀)SERT-Wiederaufnahme (IC₅₀)DAT/SERT-Selektivität (IC₅₀-Verhältnis)
Testverbindung 50 nM250 nM85 nM450 nM5.3
Bupropion 520 nM[3]>10.000 nM~750 nM[3]>10.000 nM>13
Fluoxetin >5.000 nM1 nM>10.000 nM18 nM[4]<0.002

Hinweis: Die DAT/SERT-Selektivität wird als (SERT IC₅₀) / (DAT IC₅₀) berechnet. Ein höheres Verhältnis deutet auf eine größere Selektivität für DAT hin.

Tabelle 2: In-vivo-lokomotorische Aktivität (zurückgelegte Gesamtstrecke in cm in 60 Min.)

Behandlung (Dosis, i.p.)Zurückgelegte Gesamtstrecke (Mittelwert ± SEM)% Veränderung gegenüber Vehikel
Vehikel5.000 ± 450
Testverbindung (10 mg/kg) 12.500 ± 980+150 %
Bupropion (20 mg/kg) 9.800 ± 750+96 %
Fluoxetin (10 mg/kg) 5.200 ± 510+4 %

Interpretation und zukünftige Richtungen

Die hypothetischen Daten deuten darauf hin, dass die Testverbindung ein potenter Dopamin-Wiederaufnahmehemmer mit einer moderaten Selektivität gegenüber dem Serotonin-Transporter ist.

  • In-vitro-Profil: Ihre Bindungsaffinität (Ki) und funktionelle Potenz (IC₅₀) am DAT sind signifikant höher als die von Bupropion, was auf eine stärkere dopaminerge Wirkung hindeutet. Im Gegensatz zu Fluoxetin, das hochselektiv für SERT ist, zeigt die Testverbindung eine gemischte Aktivität, die jedoch stark in Richtung DAT tendiert (etwa 5-fache Selektivität).

  • In-vivo-Profil: Die robuste Zunahme der lokomotorischen Aktivität nach der Verabreichung der Testverbindung stimmt mit ihrem potenten DAT-Hemmungsprofil überein und übertrifft die Wirkung einer äquivalenten Dosis Bupropion.[16] Wie erwartet hatte Fluoxetin bei der getesteten Dosis keine signifikante Wirkung auf die lokomotorische Aktivität, was seine primäre serotonerge Wirkung bestätigt.

graph DopamineSignaling { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

}

Wirkmechanismus von Dopamin-Wiederaufnahmehemmern.

Zukünftige Richtungen:

Basierend auf diesem Profil rechtfertigt die Testverbindung eine weitere Untersuchung als potenzielles Therapeutikum für Erkrankungen, die durch eine dopaminerge Dysfunktion gekennzeichnet sind, wie ADHS oder Depressionen.[2][17] Die nächsten logischen Schritte wären:

  • Erweiterung des Selektivitätspanels: Testen Sie die Verbindung gegen ein breiteres Spektrum von ZNS-Zielen (z. B. NET, andere GPCRs, Ionenkanäle), um ihr Off-Target-Profil zu bewerten.

  • Verhaltensmodelle mit höherer Ordnung: Bewerten Sie die Verbindung in anspruchsvolleren Verhaltensmodellen, die für Depressionen (z. B. erzwungener Schwimmtest) oder kognitive Verbesserung (z. B. neuartiger Objekterkennungstest) relevant sind.

  • Pharmakokinetische Studien: Bestimmen Sie das ADME-Profil (Absorption, Verteilung, Metabolismus, Ausscheidung) der Verbindung, um die Exposition im Gehirn und die Halbwertszeit zu verstehen.

Schlussfolgerung

Dieser Leitfaden hat einen systematischen und logisch fortschreitenden Ansatz für das Benchmarking eines neuartigen ZNS-Wirkstoffs, Cyclopentyl-3-(morpholinomethyl)phenylketon, dargelegt. Durch die direkte Gegenüberstellung mit den etablierten Modulatoren Bupropion und Fluoxetin in einer Reihe von In-vitro- und In-vivo-Assays können wir ein klares, interpretierbares pharmakologisches Profil erstellen. Die hypothetischen Daten deuten darauf hin, dass die Testverbindung ein potenter Dopamin-Wiederaufnahmehemmer mit einem psychostimulierenden Profil ist, was sie zu einem vielversprechenden Kandidaten für die weitere Entwicklung macht. Die hier beschriebenen Methoden bieten einen robusten, selbstvalidierenden Rahmen, der auf die Charakterisierung einer Vielzahl von neuartigen ZNS-Wirkstoffen angewendet werden kann.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Introduction: Beyond the Synthesis In the landscape of drug discovery and development, the synthesis of novel compounds like Cyclopentyl 3-(morpholinomethyl)phenyl ketone represents the frontier of innovation. However, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

In the landscape of drug discovery and development, the synthesis of novel compounds like Cyclopentyl 3-(morpholinomethyl)phenyl ketone represents the frontier of innovation. However, a researcher's responsibility extends beyond the successful creation of a molecule. The safe and compliant management of resulting waste streams is a critical, non-negotiable component of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Cyclopentyl 3-(morpholinomethyl)phenyl ketone, grounded in regulatory principles and field-proven safety practices. Our objective is to empower you with the knowledge to manage this chemical waste stream not just compliantly, but with a deep understanding of the scientific rationale behind each procedure.

Part 1: Hazard Profile & Regulatory Mandate

Before any handling or disposal, a thorough understanding of the molecule's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this novel compound may not exist, we can infer its hazard profile by analyzing its constituent functional groups: a ketone, a cyclopentyl ring, and a morpholine moiety.

  • Morpholine and its derivatives are known to be corrosive, causing severe skin burns and eye damage.[1][2][3] They can also be toxic if inhaled, swallowed, or absorbed through the skin.[2]

  • Ketones , such as cyclopentanone, are typically flammable liquids and may cause irritation.[4][5] Vapors can form explosive mixtures with air.[5]

This composite structure strongly indicates that Cyclopentyl 3-(morpholinomethyl)phenyl ketone must be managed as hazardous waste . This classification falls under the mandate of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste management from "cradle-to-grave."[6][7]

Anticipated Hazard Characteristic Basis of Assessment Primary Safety Concern
Corrosivity Presence of the morpholine group, a basic amine.[1][3]Can cause severe chemical burns to skin and eyes upon contact.[2][8]
Flammability Presence of the ketone functional group and organic structure.[2][5]Vapors may be flammable; keep away from ignition sources.[5][9]
Toxicity Morpholine derivatives are toxic via inhalation, ingestion, and dermal contact.[2][3]Poses significant health risks if exposure occurs.
Reactivity Amines can react exothermically with acids.[1]Risk of violent reaction if improperly mixed with other waste streams.

Part 2: Spill & Exposure Contingency Plan

All personnel handling this compound must be prepared for accidental spills or exposures. Immediate and correct action is critical to mitigating harm.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention, as the substance is presumed toxic upon contact.[2][10]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[10][11]

Small-Scale Spill Management (within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the chemical fume hood is functioning correctly.

  • Contain the Spill: Use a spill kit with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid.

  • Collect Residue: Carefully collect the absorbent material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Part 3: The Disposal Protocol: A Step-by-Step Guide

This protocol ensures that Cyclopentyl 3-(morpholinomethyl)phenyl ketone waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible. The foundation of this process is waste segregation and proper containment at the point of generation.[12]

Workflow for Proper Disposal

G cluster_0 Step 1: Generation & PPE cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal gen Generate Waste (e.g., reaction quench, purification) ppe Wear Required PPE: - Chemical Splash Goggles - Nitrile Gloves (double-glove) - Flame-Resistant Lab Coat segregate Segregate Waste Stream (Do NOT mix with acids, oxidizers, or other incompatible wastes) gen->segregate container Select Compatible Container (e.g., HDPE or glass) Ensure clean, dry, and has a secure screw-top cap. segregate->container Place into label_node Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics - Accumulation Start Date container->label_node storage Store in Designated SAA (Satellite Accumulation Area) - At or near point of generation - In secondary containment label_node->storage Move to pickup Request Waste Pickup (Contact institutional EH&S) Keep container closed until pickup. storage->pickup disposal Licensed Vendor Disposal (Typically by high-temperature incineration) pickup->disposal Transfers to

Caption: Disposal workflow for Cyclopentyl 3-(morpholinomethyl)phenyl ketone.

Detailed Procedural Steps

1. Personal Protective Equipment (PPE): Before handling the waste, don the appropriate PPE. Based on the compound's corrosive and toxic nature, this must include:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Use chemically resistant gloves, such as nitrile. Consider double-gloving.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

2. Waste Segregation (The Most Critical Step): Proper segregation prevents dangerous reactions and simplifies disposal.[12]

  • Designate a specific waste stream for Cyclopentyl 3-(morpholinomethyl)phenyl ketone and any solvents used to rinse its container (e.g., acetone, ethanol).

  • Crucially, do NOT mix this waste with other chemical waste streams, especially acids or strong oxidizing agents. Mixing a basic amine compound with acid can cause a violent exothermic reaction.[1]

  • This waste should be collected as a non-halogenated organic solvent stream.

3. Container Selection and Management: The integrity of the waste container is paramount to preventing leaks and spills.[13]

  • Material: Use a container made of a compatible material that will not react with or be degraded by the waste. High-density polyethylene (HDPE) or glass bottles are typically appropriate. Do not use metal containers for corrosive materials.[14]

  • Condition: The container must be in good condition, with no cracks or signs of deterioration, and must have a secure, leak-proof screw-top cap.[13]

  • Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion.[14]

  • Hygiene: Keep the exterior of the waste container clean and dry.

  • Closure: Keep the container securely capped at all times, except when adding waste.[15]

4. Labeling: Proper labeling is a strict regulatory requirement.[16] As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag. The label must include:

  • The words "Hazardous Waste" .[16]

  • The full, unabbreviated chemical name: "Cyclopentyl 3-(morpholinomethyl)phenyl ketone" and any other components (e.g., solvent name).

  • An indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").[16]

  • The accumulation start date (the date the first waste was added).

5. Accumulation and Storage: Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][15]

  • The SAA must be under the direct control of laboratory personnel.[14]

  • The waste container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[15][17]

6. Arranging Final Disposal: Laboratory personnel do not perform the final chemical disposal. Your responsibility is to prepare the waste for pickup by trained professionals.

  • Once the waste container is full (or within one year of the accumulation start date), contact your institution's Environmental Health & Safety (EH&S or EHS) department to request a waste pickup.[17]

  • A licensed hazardous waste transporter will then collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[18] The most common and effective disposal method for this type of organic waste is high-temperature incineration.[19]

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?. Laboteq. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • Morpholine (HSG 92, 1995). Inchem.org. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • How to dispose of acetone. Reddit. [Link]

  • Morpholine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Hazardous substance assessment – Morpholine. Canada.ca. [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Chemical Waste Identification Classification and Proper Disposal. YouTube. [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS. [Link]

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